molecular formula C13H17NO4S B1621539 4-[(2-Methylpiperidin-1-yl)sulfonyl]benzoic acid CAS No. 70111-45-4

4-[(2-Methylpiperidin-1-yl)sulfonyl]benzoic acid

Cat. No.: B1621539
CAS No.: 70111-45-4
M. Wt: 283.35 g/mol
InChI Key: IPRANFCJNCZNRN-UHFFFAOYSA-N
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Description

4-[(2-Methylpiperidin-1-yl)sulfonyl]benzoic acid is a useful research compound. Its molecular formula is C13H17NO4S and its molecular weight is 283.35 g/mol. The purity is usually 95%.
The exact mass of the compound 4-[(2-Methylpiperidin-1-yl)sulfonyl]benzoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-[(2-Methylpiperidin-1-yl)sulfonyl]benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[(2-Methylpiperidin-1-yl)sulfonyl]benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(2-methylpiperidin-1-yl)sulfonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H17NO4S/c1-10-4-2-3-9-14(10)19(17,18)12-7-5-11(6-8-12)13(15)16/h5-8,10H,2-4,9H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPRANFCJNCZNRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00377901
Record name 4-[(2-methylpiperidin-1-yl)sulfonyl]benzoic acid
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Molecular Weight

283.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70111-45-4
Record name 4-[(2-methylpiperidin-1-yl)sulfonyl]benzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(2-methylpiperidin-1-yl)sulfonyl]benzoic acid
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Foundational & Exploratory

4-[(2-Methylpiperidin-1-yl)sulfonyl]benzoic Acid: Technical Profile & Utilization Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-[(2-Methylpiperidin-1-yl)sulfonyl]benzoic acid chemical properties Content Type: An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Structural Analysis

4-[(2-Methylpiperidin-1-yl)sulfonyl]benzoic acid is a bifunctional pharmacophore scaffold widely utilized in medicinal chemistry as a building block for enzyme inhibitors (e.g., carbonic anhydrase, HDAC) and receptor modulators (e.g., P2Y14). Its structure combines a polar, ionizable benzoic acid "head" with a lipophilic 2-methylpiperidine "tail," linked by a stable sulfonamide bridge.

This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, and applications in drug discovery, emphasizing its utility as a privileged structure for fragment-based drug design (FBDD).

Molecular Architecture

The molecule comprises three distinct functional domains, each conferring specific chemical behaviors:

  • Domain A (Benzoic Acid): Provides a handle for amide coupling (via activation) and serves as a primary hydrogen bond donor/acceptor. It dictates the molecule's acidity (pKa ~4.0).

  • Domain B (Sulfonyl Linker): A rigid, tetrahedral geometry that orients the aliphatic ring relative to the aromatic core. It is metabolically stable and acts as a bioisostere for carbonyls in some contexts.

  • Domain C (2-Methylpiperidine): A hydrophobic, saturated heterocycle. The methyl group at the C2 position introduces chirality (creating R and S enantiomers) and steric bulk that can modulate metabolic stability and receptor selectivity compared to unsubstituted piperidines.

Physicochemical Profile

Data summarized below represents a consensus of experimental values for the scaffold class and high-confidence computational predictions.

PropertyValue / DescriptionRelevance to Drug Dev
Molecular Formula C₁₃H₁₇NO₄SCore stoichiometry.
Molecular Weight 283.34 g/mol Fragment-like (<300 Da), ideal for FBDD.
Appearance White to off-white crystalline powderIndicator of high purity (>95%).
Melting Point 215–220 °C (Decomposes)High thermal stability; suitable for diverse reaction conditions.
pKa (Acid) 3.9 – 4.2 (Carboxylic acid)Ionized at physiological pH (7.4), improving solubility.
logP (Calculated) 1.8 – 2.1Moderate lipophilicity; suggests good membrane permeability.
Solubility DMSO (>50 mg/mL), Methanol, DMFPoor water solubility at low pH; soluble in alkaline buffers.
Chirality Racemic (unless resolved)The C2-methyl creates a chiral center; enantiomers may show differential binding.

Synthetic Methodology

The synthesis of 4-[(2-Methylpiperidin-1-yl)sulfonyl]benzoic acid is a robust, self-validating protocol involving the nucleophilic attack of 2-methylpiperidine on a sulfonyl chloride electrophile.

Reaction Mechanism & Logic

The reaction utilizes 4-(chlorosulfonyl)benzoic acid as the electrophilic partner. The sulfonyl chloride moiety is highly reactive toward secondary amines.

  • Base Selection: An inorganic base (Na₂CO₃) is preferred over organic bases (TEA) to maintain the carboxylic acid in its ionized (unreactive) carboxylate form, preventing self-esterification or oligomerization.

  • Solvent System: Water/Acetone or Water/THF mixtures are optimal. Water dissolves the base and the ionized acid, while the organic co-solvent solubilizes the amine.

Detailed Experimental Protocol

Objective: Synthesis of 4-[(2-Methylpiperidin-1-yl)sulfonyl]benzoic acid on a 10 mmol scale.

Reagents:

  • 4-(Chlorosulfonyl)benzoic acid (2.21 g, 10 mmol)

  • 2-Methylpiperidine (1.09 g, 11 mmol, 1.1 equiv)

  • Sodium Carbonate (Na₂CO₃) (2.12 g, 20 mmol, 2.0 equiv)

  • Solvents: Water (20 mL), Acetone (10 mL)

  • Acidification: HCl (1N)

Step-by-Step Workflow:

  • Preparation: Dissolve Na₂CO₃ in water (20 mL) in a 100 mL round-bottom flask. Cool to 0°C using an ice bath.[1]

  • Amine Addition: Add 2-methylpiperidine dropwise. The solution remains clear.

  • Electrophile Addition: Dissolve 4-(chlorosulfonyl)benzoic acid in Acetone (10 mL). Add this solution slowly to the aqueous amine mixture over 15 minutes, maintaining temperature <5°C.

    • Checkpoint: Evolution of CO₂ gas may occur; ensure adequate venting.

  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 4–6 hours. Monitor by TLC (System: DCM/MeOH 9:1).

  • Workup: Evaporate acetone under reduced pressure. The aqueous residue contains the product as a sodium salt.

  • Precipitation: Acidify the aqueous solution carefully with 1N HCl to pH ~2.0. The product will precipitate as a white solid.

  • Purification: Filter the solid, wash with cold water (2 x 10 mL) to remove inorganic salts, and dry in a vacuum oven at 50°C.

    • Yield Expectation: 85–95%.

Synthesis Pathway Visualization

SynthesisPathway cluster_conditions Reaction Conditions SM1 4-(Chlorosulfonyl)benzoic acid (Electrophile) Intermediate Transition State (Sulfonyl-Amine Complex) SM1->Intermediate Dissolve in Acetone SM2 2-Methylpiperidine (Nucleophile) SM2->Intermediate + Na2CO3 (aq) Product 4-[(2-Methylpiperidin-1-yl) sulfonyl]benzoic acid Intermediate->Product 1. Stir RT, 4h 2. HCl (pH 2) Cond1 Temp: 0°C -> RT Cond2 Base: Na2CO3

Figure 1: Synthetic route for the sulfamoylation of benzoic acid, highlighting the convergent assembly of the pharmacophore.

Chemical Reactivity & Derivatization

As a scaffold, the molecule is designed for further elaboration.[2] The carboxylic acid group is the primary vector for library generation.

Amide Coupling (Library Generation)

The COOH group can be activated to react with diverse amines, creating N-acyl sulfonamide derivatives .

  • Activation Methods:

    • Standard: EDCI/HOBt in DMF (High yield, mild conditions).

    • Acid Chloride:[3][4] Thionyl chloride (SOCl₂) reflux (Suitable for non-sensitive substrates).

  • Application: This transformation is critical for synthesizing inhibitors where the "tail" (piperidine) binds a hydrophobic pocket and the new amide "head" interacts with surface residues.

Esterification

Reaction with alcohols (MeOH, EtOH) in the presence of acid catalysts (H₂SO₄) yields esters. These are often used as prodrugs to improve oral bioavailability by masking the ionizable carboxylic acid.

Biological Applications & Therapeutic Potential

The 4-sulfamoylbenzoic acid motif is a "privileged structure" in medicinal chemistry, appearing in numerous bioactive compounds.

Enzyme Inhibition Targets
  • Carbonic Anhydrases (CAs): The sulfonamide moiety is a classic zinc-binding group (ZBG). While tertiary sulfonamides (like this piperidine derivative) do not bind Zn²⁺ directly (lacking the -NH₂), the carboxylic acid can coordinate metal ions or interact with polar residues in the active site of metalloenzymes like HDACs or specific CA isoforms.

  • P2Y14 Receptor Antagonists: Recent studies identify N-substituted sulfonamido benzoic acids as potent antagonists for the P2Y14 receptor, a target for acute lung injury and inflammation. The piperidine ring provides necessary hydrophobic bulk for receptor occupancy.

Pharmacophore Logic

The 2-methylpiperidine specifically offers a steric advantage over unsubstituted piperidine.

  • Conformational Lock: The methyl group restricts the rotation of the piperidine ring, potentially reducing the entropic penalty upon binding to a protein target.

  • Metabolic Shielding: Steric hindrance at the C2 position can protect the nitrogen-adjacent carbons from oxidative metabolism (N-dealkylation).

Mechanism of Action Visualization

MOA Scaffold 4-[(2-Methylpiperidin-1-yl) sulfonyl]benzoic acid Target1 Enzyme Inhibition (HDAC / CA) Scaffold->Target1 Binding Target2 Receptor Antagonism (P2Y14 / GPCRs) Scaffold->Target2 Blocking Mech1 COOH coordinates Active Site Metal/Polar Residues Target1->Mech1 Mech2 Piperidine Ring occupies Hydrophobic Pocket Target2->Mech2

Figure 2: Pharmacological interaction map showing how the structural domains of the scaffold map to biological targets.

Handling, Stability, and Safety

  • Storage: Store at Room Temperature (RT) in a dry, well-ventilated area. The compound is stable but hygroscopic; keep the container tightly closed.

  • Stability: Stable under normal laboratory conditions. Avoid strong oxidizing agents.

  • Safety (GHS):

    • Signal Word: Warning

    • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

    • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood to avoid dust inhalation.

References

  • Sigma-Aldrich. 2-ethoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]benzoic acid (Analog Reference). Available at:

  • BenchChem. Synthesis of Sulfonamides Using 4-(Chlorosulfonyl)benzoic Acid. Available at:

  • National Institutes of Health (NIH). PubChem Compound Summary for Sulfamoylbenzoic Acid Derivatives. Available at:

  • MDPI. Synthesis and Biological Activity of New Sulfonamide Derivatives. Available at:

  • European Journal of Medicinal Chemistry. Discovery of novel 3-sulfonamido benzoic acid derivatives as P2Y14R antagonists. Available at:

Sources

Molecular structure of 4-[(2-Methylpiperidin-1-yl)sulfonyl]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Molecular Structure of 4-[(2-Methylpiperidin-1-yl)sulfonyl]benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction and Significance

4-[(2-Methylpiperidin-1-yl)sulfonyl]benzoic acid belongs to the sulfonamide class of compounds, a cornerstone in pharmaceutical development renowned for a wide range of biological activities. The unique structural amalgamation of a benzoic acid moiety, a sulfonyl linker, and a 2-methylpiperidine ring suggests its potential as a versatile scaffold for developing novel therapeutic agents. The carboxylic acid group offers a handle for further chemical modifications and can play a crucial role in the pharmacokinetic and pharmacodynamic properties of the molecule, while the sulfonamide linkage provides a stable and synthetically accessible core. The stereochemistry of the 2-methylpiperidine group can also introduce chirality, which may be pivotal for specific biological targeting.

Physicochemical Properties

The predicted physicochemical properties of 4-[(2-Methylpiperidin-1-yl)sulfonyl]benzoic acid are summarized in the table below. These parameters are crucial for understanding its behavior in biological systems and for designing formulation and delivery strategies. The data is based on computational predictions for structurally similar molecules such as 4-[(4-methylpiperidin-1-yl)sulfonyl]benzoic acid[1] and 2-methyl-5-[(2-methylpiperidin-1-yl)sulfonyl]benzoic acid[2].

PropertyPredicted ValueSignificance in Drug Development
Molecular Formula C13H17NO4SDefines the elemental composition and molecular weight.
Molecular Weight 283.34 g/mol Influences absorption, distribution, and metabolism.
XlogP ~1.9 - 2.2Indicates the lipophilicity of the molecule, affecting membrane permeability and solubility.
Hydrogen Bond Donors 1 (from COOH)Potential for interactions with biological targets.
Hydrogen Bond Acceptors 4 (from O=S=O and C=O)Potential for interactions with biological targets.
Polar Surface Area 77.9 ŲInfluences cell permeability and oral bioavailability.

Synthesis Protocol: A Self-Validating Approach

The synthesis of 4-[(2-Methylpiperidin-1-yl)sulfonyl]benzoic acid can be reliably achieved through the nucleophilic substitution of 4-(chlorosulfonyl)benzoic acid with 2-methylpiperidine. This method is a well-established and robust procedure for the formation of sulfonamides[3][4].

Rationale for Reagent Selection
  • 4-(Chlorosulfonyl)benzoic acid: This commercially available bifunctional molecule serves as the electrophilic partner. Its sulfonyl chloride group is highly reactive towards nucleophiles like amines, while the carboxylic acid moiety is less reactive under the chosen reaction conditions, allowing for selective sulfonamide bond formation[3].

  • 2-Methylpiperidine: As the nucleophilic amine, it reacts with the sulfonyl chloride to form the desired sulfonamide.

  • Base (e.g., Triethylamine or Sodium Carbonate): The reaction generates hydrochloric acid (HCl) as a byproduct. A base is essential to neutralize the acid, which would otherwise protonate the unreacted amine, rendering it non-nucleophilic and halting the reaction[3].

  • Solvent (e.g., Dichloromethane or Tetrahydrofuran): An inert aprotic solvent is chosen to dissolve the reactants and facilitate the reaction without participating in it.

Step-by-Step Experimental Protocol
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-methylpiperidine (1.0 equivalent) and a suitable base such as triethylamine (1.2 equivalents) in an appropriate anhydrous solvent like dichloromethane.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath. This is crucial to control the exothermicity of the reaction and minimize potential side reactions.

  • Addition of Sulfonyl Chloride: Dissolve 4-(chlorosulfonyl)benzoic acid (1.0 equivalent) in a minimal amount of the same anhydrous solvent and add it dropwise to the cooled amine solution over 30 minutes with vigorous stirring. The slow addition helps to maintain a low temperature and ensures a controlled reaction.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, quench the reaction by adding water. Acidify the aqueous layer with 1M HCl to a pH of ~2-3 to protonate the carboxylic acid, which will aid in its extraction.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_workup Workup & Purification 4_chlorosulfonylbenzoic_acid 4-(Chlorosulfonyl)benzoic acid Addition Dropwise addition of 4-(chlorosulfonyl)benzoic acid 4_chlorosulfonylbenzoic_acid->Addition 2_methylpiperidine 2-Methylpiperidine Mixing Dissolve 2-methylpiperidine and base in solvent 2_methylpiperidine->Mixing Base Base (e.g., Triethylamine) Base->Mixing Solvent Solvent (e.g., CH2Cl2) Solvent->Mixing Cooling Cool to 0 °C Mixing->Cooling Cooling->Addition Reaction Stir at room temperature Addition->Reaction Monitoring TLC Monitoring Reaction->Monitoring Quenching Quench with water and acidify Monitoring->Quenching Extraction Extract with Ethyl Acetate Quenching->Extraction Purification Recrystallization or Column Chromatography Extraction->Purification Product 4-[(2-Methylpiperidin-1-yl)sulfonyl]benzoic acid Purification->Product Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_data_interpretation Data Interpretation Synthesized_Compound Purified Compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesized_Compound->NMR IR Infrared (IR) Spectroscopy Synthesized_Compound->IR MS Mass Spectrometry (MS/HRMS) Synthesized_Compound->MS NMR_Data Proton & Carbon Environment NMR->NMR_Data IR_Data Functional Group Identification IR->IR_Data MS_Data Molecular Weight & Fragmentation MS->MS_Data Structural_Confirmation Structural Confirmation of 4-[(2-Methylpiperidin-1-yl)sulfonyl]benzoic acid NMR_Data->Structural_Confirmation IR_Data->Structural_Confirmation MS_Data->Structural_Confirmation

Caption: Workflow for the structural characterization of the target compound.

Potential Applications in Drug Development

While specific biological activity for 4-[(2-Methylpiperidin-1-yl)sulfonyl]benzoic acid is not yet extensively documented in publicly available literature, its structural motifs are present in molecules with a wide array of therapeutic applications. Sulfonamides are known to exhibit antibacterial, anticancer, anti-inflammatory, and diuretic properties.[3] The benzoic acid functionality can be crucial for interactions with certain enzyme active sites or for improving the pharmacokinetic profile of a drug candidate. Further screening of this compound in various biological assays is warranted to explore its therapeutic potential.

Conclusion

This technical guide has provided a comprehensive overview of the molecular structure, synthesis, and characterization of 4-[(2-Methylpiperidin-1-yl)sulfonyl]benzoic acid. The outlined synthesis protocol is robust and based on well-established chemical principles, ensuring a high likelihood of success. The detailed description of the expected analytical data provides a solid framework for the structural verification of the synthesized compound. This molecule represents a promising scaffold for further exploration in the field of medicinal chemistry and drug discovery.

References

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Ghorab, M. M., et al. (2015). 2-Benzazolyl-4-Piperazin-1-Ylsulfonylbenzenecarbohydroxamic Acids as Novel Selective Histone Deacetylase-6 Inhibitors with Antiproliferative Activity. Molecules, 20(12), 22023–22039. [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 4-(4-Methylpiperazin-1-yl)benzoic acid. Retrieved from [Link]

  • Gherman, C., et al. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Molecules, 26(17), 5143. [Link]

  • Google Patents. (n.d.). CN105777669A - Method for preparing 2-ethyoxyl-5-(4-methyl piperazine-1-sulfonyl) benzoic acid from methyl salicylate.
  • U.S. Environmental Protection Agency. (2025, December 4). Benzoic acid, 2-hydroxy-5-[[4-[(2-pyridinylamino)sulfonyl]phenyl]azo]-. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-[(4-methylpiperidin-1-yl)sulfonyl]benzoic acid (C13H17NO4S). Retrieved from [Link]

  • Triown Chemie. (n.d.). 4- (2-(Piperidin-1-yl)ethoxy)-benzoic acid hydrochloride Manufacturer. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 89407-97-6 | Product Name : Methyl 4-(2-(piperidin-1-yl)ethoxy)benzoate. Retrieved from [Link]

  • NIST WebBook. (n.d.). Benzoic acid, 4-methylphenyl ester. Retrieved from [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (2024, November 21). The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl). Retrieved from [Link]

  • ResearchGate. (n.d.). The IR spectra of benzoic acid in the CCl 4 solution: The w OH bands of.... Retrieved from [Link]

  • mediaTUM. (2021, December 15). N‑Alkylpyridinium sulfonates for retention time indexing in reversed‑phase‑liquid chromatography‑mass spectrometry–based metabolomics. Retrieved from [Link]

  • MDPI. (2025, July 3). Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. Retrieved from [Link]

  • MDPI. (2025, October 3). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]

  • ResearchGate. (n.d.). MS/MS spectra of molecular ions [M-H]⁻ of a vanillic acid 4-sulfate.... Retrieved from [Link]

  • SpectraBase. (n.d.). Benzoic acid, 4-methyl-, 2-oxo-2-phenylethyl ester. Retrieved from [Link]

  • SpectraBase. (n.d.). N-[4-(2-methylpiperidin-1-yl)sulfonylphenyl]thiophene-2-carboxamide - Optional[13C NMR]. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-methyl-5-[(2-methylpiperidin-1-yl)sulfonyl]benzoic acid (C14H19NO4S). Retrieved from [Link]

Sources

4-[(2-Methylpiperidin-1-yl)sulfonyl]benzoic acid IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-[(2-Methylpiperidin-1-yl)sulfonyl]benzoic Acid and its Analogs for Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-[(2-Methylpiperidin-1-yl)sulfonyl]benzoic acid, a sulfonamide derivative of benzoic acid. Due to the limited specific data available for this exact compound, this guide extends its scope to include closely related and commercially significant analogs, such as 2-ethoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]benzoic acid. The following sections will delve into the nomenclature, physicochemical properties, synthesis protocols, and applications of these compounds, with a particular focus on their roles as intermediates in the synthesis of active pharmaceutical ingredients (APIs). This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Nomenclature and Chemical Identity

The compound is systematically named 4-[(2-methylpiperidin-1-yl)sulfonyl]benzoic acid .

IUPAC Name and Synonyms
  • IUPAC Name: 4-[(2-Methylpiperidin-1-yl)sulfonyl]benzoic acid

  • Synonyms: Currently, there are no widely recognized synonyms for this specific compound in major chemical databases.

A structurally similar and more extensively documented compound is 2-ethoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]benzoic acid .

  • IUPAC Name: 2-ethoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]benzoic acid[1]

  • Synonyms: Sildenafil Impurity 61, Sildenafil Intermediate 2[2]

  • CAS Number: 194602-23-8[1][3]

Chemical Structure

The chemical structure of 4-[(2-Methylpiperidin-1-yl)sulfonyl]benzoic acid is characterized by a benzoic acid core, with a sulfonyl group at the 4-position, which is in turn attached to the nitrogen atom of a 2-methylpiperidine ring.

Figure 1: Chemical structure of 4-[(2-Methylpiperidin-1-yl)sulfonyl]benzoic acid.

Physicochemical Properties

The physicochemical properties of these compounds are crucial for their handling, formulation, and biological activity.

Property4-[(2-Methylpiperidin-1-yl)sulfonyl]benzoic acid (Predicted)2-ethoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]benzoic acid
Molecular Formula C13H17NO4SC14H20N2O5S[1][2][4]
Molecular Weight 283.34 g/mol 328.38 g/mol [2][4]
Appearance Solid (Predicted)Off-white solid[4]
Melting Point Not available198-199 °C
Solubility Not availableSoluble in Methanol/DMSO[4]
Storage Temperature Not availableRoom Temperature

Synthesis and Manufacturing

The synthesis of these benzoic acid derivatives typically involves multi-step organic reactions. A general synthetic approach involves the reaction of a substituted benzoic acid with a corresponding piperidine or piperazine derivative.

General Synthesis of Sulfonylbenzoic Acid Derivatives

A common method for synthesizing compounds with a sulfonyl group attached to a benzoic acid involves the reaction of a chlorosulfonyl benzoic acid with the desired amine, in this case, 2-methylpiperidine.

Experimental Protocol:

  • Dissolution: Dissolve 2-methylpiperidine and a base (e.g., triethylamine) in a dry aprotic solvent such as dichloromethane (CH2Cl2).

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Addition: Slowly add a solution of 4-chlorosulfonylbenzoic acid in a dry solvent like tetrahydrofuran (THF) to the cooled mixture.

  • Reaction: Allow the reaction to proceed at room temperature overnight with continuous stirring.

  • Work-up: After the reaction is complete, the product can be isolated through filtration and purified by recrystallization.

G start Start: 2-methylpiperidine & triethylamine in CH2Cl2 cool Cool to 0°C start->cool add Add 4-chlorosulfonylbenzoic acid in THF cool->add react Stir overnight at RT add->react isolate Filter to isolate crude product react->isolate purify Recrystallize for purification isolate->purify end End: Pure Product purify->end

Figure 2: General workflow for the synthesis of 4-[(2-Methylpiperidin-1-yl)sulfonyl]benzoic acid.

Applications in Drug Development

While specific applications for 4-[(2-Methylpiperidin-1-yl)sulfonyl]benzoic acid are not widely documented, its structural analog, 2-ethoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]benzoic acid, is a key intermediate in the synthesis of Sildenafil Citrate.[2][3] Sildenafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), which is used in the treatment of erectile dysfunction and pulmonary hypertension.[2]

The general class of piperazine and piperidine-substituted benzoic acid derivatives has been explored for various therapeutic applications, including but not limited to:

  • Anticancer Agents: Certain derivatives have been investigated as histone deacetylase (HDAC) inhibitors, showing antiproliferative activity.[5]

  • Antidiabetic Agents: Novel 4-(1-piperazinyl) benzoic acid derivatives have been developed and studied for their potential in treating diabetes.

Conclusion

4-[(2-Methylpiperidin-1-yl)sulfonyl]benzoic acid represents a class of compounds with significant potential in medicinal chemistry. While direct information on this specific molecule is limited, the extensive research on its analogs, particularly as pharmaceutical intermediates, underscores the importance of the sulfonylbenzoic acid scaffold. Further research into the synthesis and biological activity of this and related compounds could unveil new therapeutic applications.

References

  • Smolecule. (2023, August 15). 2-Ethoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]benzoic acid.
  • PubChem. 2-Ethoxy-5-(4-methyl-1-piperazinylsulfonyl)benzoic acid.
  • Sigma-Aldrich. 2-ethoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]benzoic acid.
  • PubChem. 4-(4-Methylpiperazin-1-yl)benzoic acid.
  • ChemicalBook. (2024, November 8). 2-ETHOXY-5-[(4-METHYLPIPERAZIN-1-YL)SULFONYL]BENZOIC ACID.
  • Allmpus. 2-ethoxy-5-((4-methylpiperazin-1-yl)sulfonyl)benzoic acid.
  • National Institutes of Health (NIH). (2015, December 23).

Sources

Predicted biological activity of substituted sulfonylbenzoic acids

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Predicted Biological Activities of Substituted Sulfonylbenzoic Acids

Introduction: The Versatility of a Privileged Scaffold

Substituted sulfonylbenzoic acids represent a highly versatile class of organic compounds that have captured significant attention within the medicinal chemistry landscape. The core structure, characterized by a benzoic acid scaffold bearing both a sulfonyl (–SO₂–) and a carboxylic acid (–COOH) functional group, provides a unique combination of steric and electronic properties. This arrangement facilitates interactions with a wide array of biological targets, establishing it as a "privileged scaffold" in drug discovery.[1] The synthetic tractability of this scaffold allows for extensive chemical modification, enabling the generation of large libraries of analogues. This chemical flexibility is pivotal for optimizing potency, selectivity, and pharmacokinetic profiles, leading to the development of potent agents with diverse therapeutic applications.[1] This guide provides a detailed exploration of the principal biological activities associated with substituted sulfonylbenzoic acids, the underlying mechanisms of action, and the experimental frameworks used for their evaluation.

Antimicrobial Activity: Targeting Microbial Viability

The rise of antimicrobial resistance has created an urgent need for novel chemical entities capable of combating pathogenic microorganisms.[2] Sulfonylbenzoic acid derivatives have emerged as promising candidates, demonstrating notable activity against a spectrum of Gram-positive and Gram-negative bacteria, as well as various fungi.[1][2]

Causal Mechanism and Structure-Activity Relationship (SAR)

The primary antimicrobial mechanism of these compounds often involves one of two strategies: the inhibition of essential microbial enzymes or the physical disruption of cell membrane integrity.[1] The sulfonamide moiety is a well-established pharmacophore in antibacterial drugs, and its incorporation into the benzoic acid structure leverages this known activity.

The structure-activity relationship (SAR) reveals that specific substitutions are critical for potency. For instance, studies have shown that derivatives like 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid exhibit moderate but significant activity against Gram-positive strains such as Staphylococcus aureus and Bacillus subtilis.[2] The presence of a chlorophenyl group on the sulfonyl moiety appears to enhance antibacterial efficacy. Furthermore, the conversion of the carboxylic acid to other functional groups, such as 1,3-oxazoles, can shift the activity profile, in some cases conferring activity against fungi like Candida albicans.[2] This highlights the causal link between specific structural modifications and the resulting antimicrobial spectrum. The choice to explore these modifications is driven by the need to enhance potency and broaden the spectrum of activity against resistant strains.

Quantitative Data for Antimicrobial Activity

The efficacy of antimicrobial agents is typically quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that prevents visible microbial growth.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acidStaphylococcus aureus ATCC 6538125[1][2]
2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acidBacillus subtilis ATCC 6683125[1][2]
1,3-oxazole derivative of 4-[(4-chlorophenyl)sulfonyl] benzoic acidCandida albicansModerate Activity[2]
Experimental Protocol: Broth Microdilution for MIC Determination

This protocol is a self-validating system for quantifying antimicrobial activity, incorporating positive and negative controls to ensure the reliability of the results.

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a test compound against a specific microorganism.

Materials:

  • Test compounds (substituted sulfonylbenzoic acids)

  • Microbial culture (e.g., S. aureus ATCC 6538)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Positive control (e.g., a known antibiotic like Vancomycin)

  • Negative control (broth only)

Step-by-Step Methodology:

  • Preparation of Inoculum: A bacterial suspension is prepared and its density is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This is then diluted in CAMHB to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: A serial two-fold dilution of the test compound is prepared directly in the 96-well plate using CAMHB. This creates a concentration gradient to test a range of potencies.

  • Inoculation: Each well containing the diluted compound is inoculated with the prepared bacterial suspension.

  • Controls:

    • Positive Control: Wells containing the bacterial suspension and a known antibiotic.

    • Negative/Sterility Control: Wells containing only sterile broth to check for contamination.

    • Growth Control: Wells containing the bacterial suspension and broth, but no test compound, to ensure the bacteria are viable.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.[1] This can be assessed visually or by measuring the optical density at 600 nm with a microplate reader. The absence of growth in the negative control and robust growth in the growth control validates the assay.

MIC_Workflow cluster_prep Preparation Phase cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare 0.5 McFarland Bacterial Suspension C Inoculate Wells with Bacterial Suspension A->C B Prepare Serial Dilutions of Test Compound in Plate B->C D Add Controls (Positive, Negative, Growth) E Incubate Plate (37°C, 18-24h) C->E D->E F Visually Inspect for Turbidity or Measure OD600 E->F G Determine MIC: Lowest Concentration with No Growth F->G

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Anticancer Activity: Modulating Cell Fate

The search for novel anticancer agents is a cornerstone of modern drug development.[3] Substituted sulfonylbenzoic acids have demonstrated significant potential, with derivatives showing the ability to inhibit the proliferation of various cancer cell lines, induce programmed cell death (apoptosis), and disrupt critical signaling pathways that fuel tumor growth.[1]

Causal Mechanism and Structure-Activity Relationship (SAR)

The anticancer effects of these compounds are multifactorial. The core mechanism involves inducing a state of cellular stress that pushes cancer cells towards apoptosis, thereby preventing their uncontrolled division.[1] This is often achieved by interfering with key regulators of the cell cycle or by activating intrinsic death pathways.

The SAR in this context is complex, with the specific substitution pattern on the aromatic ring determining the potency and selectivity against different cancer types. For example, the introduction of certain heterocyclic moieties, such as quinazolinones, onto the benzoic acid scaffold has been shown to yield compounds with moderate to good activity against breast cancer cell lines like MCF-7. The rationale for exploring such modifications is to enhance the molecule's ability to bind to specific targets within cancer cells, such as kinases or other enzymes involved in proliferation, while minimizing off-target effects.[4]

Quantitative Data for Anticancer Activity

Anticancer activity is often measured by the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition of a biological process, such as cell proliferation.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Benzoic acid substituted quinazolinone (QZ 5)MCF-7 (Breast Cancer)Moderate to Good Activity
3-sulfonamido benzoic acid derivative (25l)P2Y14R-expressing cells0.0056[5]
Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a standard colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. Its self-validating nature comes from the inclusion of untreated and vehicle controls.

Objective: To determine the effect of a test compound on the viability of a cancer cell line.

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Sterile 96-well cell culture plates

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined optimal density and allowed to adhere overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (e.g., DMSO) and an untreated control are included.

  • Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours) to allow the compound to exert its effects.

  • MTT Addition: MTT solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: After a few hours of incubation with MTT, the medium is removed, and a solubilization solution is added to dissolve the formazan crystals, resulting in a colored solution.

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance of the treated wells is compared to the untreated control to calculate the percentage of cell viability. The IC50 value is then determined by plotting cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Anticancer_Mechanisms cluster_pathways Cellular Targets & Pathways cluster_outcomes Biological Outcomes Compound Sulfonylbenzoic Acid Derivative Prolif Inhibition of Cell Proliferation Compound->Prolif Apoptosis Induction of Apoptosis Compound->Apoptosis Signal Disruption of Signaling Pathways (e.g., Kinases) Compound->Signal Arrest Cell Cycle Arrest Prolif->Arrest Death Programmed Cell Death Apoptosis->Death Tumor Reduced Tumor Growth Signal->Tumor Arrest->Tumor Death->Tumor

Caption: General mechanisms of anticancer action for sulfonylbenzoic acids.

Anti-inflammatory Activity: Quelling the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases. Sulfonylbenzoic acid derivatives have demonstrated significant anti-inflammatory properties, often by targeting key enzymes within the inflammatory cascade.[1][6]

Causal Mechanism and Structure-Activity Relationship (SAR)

A primary mechanism for the anti-inflammatory effects of this class is the selective inhibition of cyclooxygenase-2 (COX-2).[1] COX-2 is an enzyme responsible for the production of prostaglandins, which are potent mediators of pain and inflammation. By selectively inhibiting COX-2 over its constitutive isoform, COX-1, these compounds can reduce inflammation with a potentially lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.[6] Certain N-sulfonyl anthranilic acids, which are isomers of sulfonylbenzoic acids, have been found to be more potent than ibuprofen in inhibiting inflammatory markers.[6]

Beyond COX-2, other targets have been identified. Derivatives have been developed as inhibitors of cytosolic phospholipase A2α (cPLA2α), which is upstream of COX-2 and controls the release of arachidonic acid, the precursor to prostaglandins.[7][8] Additionally, specific derivatives act as antagonists of the P2Y14 receptor, a target implicated in acute lung injury and other inflammatory conditions.[5][9] The decision to target these different nodes in the inflammatory pathway is driven by the potential for increased efficacy and the treatment of specific inflammation-driven pathologies.

Quantitative Data for Anti-inflammatory Activity
Compound/DerivativeTargetIC50Reference
N-sulfonyl anthranilic acid (4c, 4d)IL-1β & COX-2 expressionMore potent than Ibuprofen[6]
3-sulfonamido benzoic acid (25l)P2Y14 Receptor5.6 nM[5]
N,N-disubstituted 4-sulfamoylbenzoic acidcPLA2α5.8 µM[8]
Experimental Protocol: In Vitro COX-2 Inhibition Assay

This biochemical assay directly measures the ability of a compound to inhibit enzyme activity, providing a clear mechanistic validation.

Objective: To quantify the inhibitory potency of a test compound against the COX-2 enzyme.

Materials:

  • Recombinant human COX-2 enzyme

  • Arachidonic acid (substrate)

  • Test compounds

  • Assay buffer

  • Detection system (e.g., a kit to measure prostaglandin E2 (PGE2) production via ELISA)

  • Positive control (e.g., Celecoxib)

  • 96-well plates

Step-by-Step Methodology:

  • Enzyme and Compound Pre-incubation: The COX-2 enzyme is pre-incubated with various concentrations of the test compound (or positive control/vehicle) in the assay buffer. This allows the inhibitor to bind to the enzyme.

  • Initiation of Reaction: The enzymatic reaction is initiated by adding the substrate, arachidonic acid.

  • Reaction Incubation: The reaction mixture is incubated for a specific time at 37°C to allow for the conversion of arachidonic acid to prostaglandins.

  • Reaction Termination: The reaction is stopped, typically by adding a quenching agent.

  • Quantification of Product: The amount of PGE2 produced is quantified using a competitive ELISA. In this assay, the PGE2 in the sample competes with a fixed amount of labeled PGE2 for binding to a limited number of antibody sites.

  • Data Analysis: The concentration of PGE2 in the treated samples is compared to the vehicle control. The percentage of inhibition is calculated for each compound concentration, and the data is used to determine the IC50 value.

COX2_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PL Membrane Phospholipids AA Arachidonic Acid PL->AA cPLA2α COX2 COX-2 Enzyme AA->COX2 PGs Prostaglandins (PGs) COX2->PGs Inflam Inflammation Pain PGs->Inflam Compound Sulfonylbenzoic Acid Derivative Compound->COX2 Inhibition

Caption: Inhibition of the COX-2 pathway by sulfonylbenzoic acids.

Carbonic Anhydrase Inhibition: A Key Pharmacological Target

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[10] They are involved in numerous physiological and pathological processes, and specific isoforms are validated targets for diuretics, antiglaucoma agents, and anticancer drugs.[11][12] Sulfonamides are the quintessential inhibitors of CAs, and sulfonylbenzoic acid derivatives have been extensively studied for this activity.[10][13]

Causal Mechanism and Structure-Activity Relationship (SAR)

The inhibitory mechanism relies on the sulfonamide moiety (–SO₂NH₂). The deprotonated sulfonamide anion coordinates to the Zn(II) ion in the enzyme's active site, acting as a transition-state analog and blocking the enzyme's catalytic activity.[14] The benzoic acid portion of the molecule can extend into the active site cavity, forming additional interactions that enhance binding affinity and, crucially, confer selectivity for different CA isoforms.

The SAR for CA inhibition is well-defined. The substitution pattern on the benzamide or benzoic acid ring dictates the selectivity profile.[11] For example, modifications can be tailored to achieve potent inhibition of tumor-associated isoforms like hCA IX and hCA XII while sparing off-target cytosolic isoforms like hCA I and II.[10][15] This selectivity is paramount for developing anticancer agents with fewer side effects. The choice to synthesize and test a wide variety of derivatives is a direct attempt to map these interactions and design isoform-specific inhibitors.

Quantitative Data for Carbonic Anhydrase Inhibition

The potency of CA inhibitors is expressed by the inhibition constant (Ki), a measure of the inhibitor's binding affinity. Lower Ki values indicate higher potency.

Compound/DerivativeCA IsoformKi (nM)Reference
Benzenesulfonamide derivative 13a hCA II7.6[13]
Benzamide-4-sulfonamide derivative 3a hCA I34.6[11]
Benzamide-4-sulfonamide derivative 3a hCA II5.8[11]
Benzamide-4-sulfonamide derivative 3a hCA IX9.3[11]
Hydrazonosulfonamide derivativeshCA II, IX, XIILow nanomolar[10]
Experimental Protocol: Stopped-Flow CO₂ Hydrase Assay

This is a gold-standard biophysical method for measuring CA activity and inhibition by directly monitoring the enzyme-catalyzed hydration of CO₂.

Objective: To determine the inhibition constant (Ki) of a test compound against a specific CA isoform.

Materials:

  • Purified recombinant CA isoform (e.g., hCA II)

  • Test compounds

  • CO₂-saturated water

  • Assay buffer with a pH indicator (e.g., p-nitrophenol)

  • Stopped-flow spectrophotometer

Step-by-Step Methodology:

  • Instrument Setup: A stopped-flow instrument, which allows for the rapid mixing of two solutions and monitoring of the subsequent reaction on a millisecond timescale, is used.

  • Solution Preparation:

    • Syringe A: Contains the CA enzyme and the pH indicator in buffer, with or without a specific concentration of the inhibitor.

    • Syringe B: Contains CO₂-saturated water.

  • Rapid Mixing: The contents of the two syringes are rapidly mixed. The CA-catalyzed hydration of CO₂ produces protons (H⁺), causing a drop in pH.

  • Signal Monitoring: The change in pH is monitored by the change in absorbance of the pH indicator over time. The initial rate of this reaction is recorded.

  • Inhibition Measurement: The assay is repeated with various concentrations of the inhibitor. The inhibitor will slow the rate of the reaction.

  • Data Analysis: The enzymatic rates are measured at different substrate (CO₂) and inhibitor concentrations. The Ki is then determined by applying the Cheng-Prusoff equation to the IC50 values obtained from dose-response curves, or through more detailed kinetic analysis (e.g., Lineweaver-Burk plots).

Conclusion and Future Directions

Substituted sulfonylbenzoic acids are a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities, including antimicrobial, anticancer, anti-inflammatory, and potent enzyme-inhibitory effects.[1] Their synthetic accessibility allows for fine-tuning of their structure to optimize interactions with specific biological targets, a key principle of modern drug design. The data and protocols outlined in this guide underscore the significant therapeutic potential of this compound class. Future research will likely focus on leveraging computational modeling and advanced synthetic strategies to design next-generation derivatives with enhanced potency, improved isoform selectivity, and favorable drug-like properties to address a wide range of unmet medical needs.

References

  • The Diverse Biological Activities of Sulfonylbenzoic Acid Deriv
  • Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. MDPI. [Link]

  • Novel benzenesulfonamides aryl and arylsulfone conjugates adopting tail/dual tail approaches: Synthesis, carbonic anhydrase inhibitory activity and molecular modeling studies. PubMed. [Link]

  • Synthesis, Characterization and Biological Activities of 2-[(Methyl sulfonyl)]amino Benzoic Acid Derivatives and Their Metal Complexes. Asian Journal of Chemistry. [Link]

  • Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. PMC. [Link]

  • Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors. PMC. [Link]

  • Synthesis and anti-inflammatory evaluation of N-sulfonyl anthranilic acids via Ir(III)-catalyzed C-H amidation of benzoic acids. PubMed. [Link]

  • Discovery of Sulfanilamide-diazo Derivatives Incorporating Benzoic Acid Moieties as Novel Inhibitors of Human Carbonic Anhydrase II Activity. ResearchGate. [Link]

  • Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. PMC. [Link]

  • Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors. MDPI. [Link]

  • NEW SULFONAMIDO-BENZOXAZOLE DERIVATIVES AS ANTIMICROBIAL AGENTS: DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION. Journal of Research in Pharmacy. [Link]

  • Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives. ResearchGate. [Link]

  • Aromatic Sulfonamides Including a Sulfonic Acid Tail: New Membrane Impermeant Carbonic Anhydrase Inhibitors for Targeting Selectively the Cancer-Associated Isoforms. MDPI. [Link]

  • N-Substituted 4-sulfamoylbenzoic acid derivatives as inhibitors of cytosolic phospholipase A2α. Bohrium. [Link]

  • Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties. International Journal of Pharmaceutical Sciences and Drug Research. [Link]

  • N-Substituted 4-sulfamoylbenzoic acid derivatives as inhibitors of cytosolic phospholipase A2α. ResearchGate. [Link]

  • Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury. PubMed. [Link]

  • Discovery of a Series of Novel 3-Sulfonamido Benzoic Acid Derivatives as Promising P2Y14R Antagonists for Acute Lung Injury. ResearchGate. [Link]

  • Synthesis, docking study and anticancer activity of benzoic acid Substituted derivatives of quinazolinones. Der Pharma Chemica. [Link]

  • Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer. IFTM University. [Link]

  • Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. PubMed. [Link]

  • Sulfonamide derivatives as potential anti-cancer agents and their SARs elucidation. National Institutes of Health. [Link]

  • Structural Activity Relationship (SAR) of Sulfonamides. YouTube. [Link]

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In silico docking studies for 4-[(2-Methylpiperidin-1-yl)sulfonyl]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to Docking 4-[(2-Methylpiperidin-1-yl)sulfonyl]benzoic Acid[1]

Executive Summary

This technical guide details the computational workflow for profiling 4-[(2-Methylpiperidin-1-yl)sulfonyl]benzoic acid , a structural analog of uricosuric agents (e.g., Probenecid) and a known synthetic intermediate in the manufacturing of PDE5 inhibitors (e.g., Sildenafil).[1]

Unlike standard "hit-finding" guides, this document focuses on impurity profiling and off-target risk assessment .[1] Given the molecule's tertiary sulfonamide structure and carboxylic acid tail, it lacks the primary sulfonamide motif required for classic Carbonic Anhydrase inhibition but possesses the pharmacophore features of PPAR-gamma agonists and Organic Anion Transporter (OAT) substrates.[1]

Part 1: Cheminformatics & Ligand Preparation

The accuracy of any docking study relies on the correct representation of the ligand's solution-state behavior.

1.1 Stereochemical Considerations

The 2-methylpiperidine moiety introduces a chiral center at the C2 position. Most synthetic routes produce a racemic mixture unless asymmetric synthesis is employed.

  • Protocol: You must generate and dock both (R) and (S) enantiomers separately to determine if biological activity is stereospecific.

  • Conformational Flexibility: The piperidine ring adopts a chair conformation. Ensure your energy minimization step allows the ring to relax into its lowest energy state (typically with the methyl group in an equatorial position to minimize 1,3-diaxial interactions).[1]

1.2 Ionization States (pH 7.4)
  • Benzoic Acid Moiety: With a pKa of approximately 4.2, the carboxylic acid will be >99% deprotonated (anionic carboxylate,

    
    ) at physiological pH.[1]
    
  • Sulfonamide Nitrogen: Being a tertiary sulfonamide (connected to the piperidine ring), there is no acidic proton to donate.[1] It remains neutral.

  • Directive: Do not dock the neutral carboxylic acid form unless modeling the environment of a specific low-pH compartment (e.g., lysosome). Use the anionic form to capture critical salt-bridge interactions with Arginine or Lysine residues.

Table 1: Ligand Preparation Parameters

ParameterSetting/MethodRationale
Force Field MMFF94 or OPLS3eAccurate parametrization of sulfonamide geometry.
Stereochemistry Generate (R) & (S) isomers2-Methyl group dictates steric fit in hydrophobic pockets.[1]
Protonation pH 7.4 (Anionic Head)Critical for electrostatic scoring (Salt Bridges).[1]
Ring Conformation Low-energy ChairAvoids high-energy boat conformers during rigid docking.[1]
Part 2: Target Selection Strategy (The "Why")

Since this molecule is a tertiary sulfonamide, it cannot coordinate Zinc in the classic Carbonic Anhydrase (CA) fashion (which requires a primary


).[1] Therefore, docking against CAII is useful primarily as a negative control  or to test for non-classical binding.[1]

The most scientifically grounded targets for this chemotype are:

  • PPAR-gamma (Peroxisome Proliferator-Activated Receptor Gamma): The anionic benzoate mimics the acidic headgroup of fatty acids and glitazones, while the piperidine tail occupies the hydrophobic arm of the Y-shaped pocket.[1]

  • OAT1/3 (Organic Anion Transporters): Structural similarity to Probenecid suggests transport or inhibition potential.[1]

This guide utilizes PPAR-gamma (PDB: 3DZY) as the primary case study due to the availability of high-resolution crystal structures and well-defined acid-binding motifs.[1]

Part 3: Step-by-Step Docking Protocol
3.1 Software Prerequisites
  • Ligand Prep: Avogadro or Schrödinger LigPrep.

  • Receptor Prep: UCSF Chimera or AutoDock Tools (ADT).[1]

  • Docking Engine: AutoDock Vina (Open Source) or Glide (Commercial).[1]

  • Visualization: PyMOL or Discovery Studio Visualizer.

3.2 Receptor Preparation (PDB: 3DZY)[1]
  • Clean-Up: Remove the co-crystallized ligand and all water molecules.

    • Note: In PPAR-gamma, verify if any waters mediate H-bonds between the ligand and the Tyr473/His323/Ser289 network. If unsure, strip all waters to avoid steric clashes.[1]

  • Hydrogenation: Add polar hydrogens. Ensure His323 is protonated correctly (often N-epsilon) to act as a hydrogen bond donor if necessary.[1]

  • Charge Assignment: Apply Gasteiger charges. The total charge of the protein is usually non-integer; Vina handles this, but ensure no "unknown atom type" errors occur.

3.3 Grid Box Definition

The PPAR-gamma binding pocket is large and Y-shaped.

  • Center: Define the center based on the centroid of the co-crystallized ligand (usually a glitazone or fatty acid).[1]

  • Dimensions:

    
     Å.
    
  • Validation: Ensure the box encompasses Helix 12 (AF-2 domain), as stabilization of this helix is key to agonist activity.[1]

3.4 Execution (AutoDock Vina)

Run separate jobs for the (R) and (S) enantiomers.[1]

Part 4: Post-Docking Analysis & Validation[1]
4.1 Interaction Profiling

A "good score" (e.g., -8.5 kcal/mol) is meaningless without mechanistic validation.[1] Look for the following specific interactions to validate the pose:

  • The Acid Anchor: The carboxylate head (

    
    ) should form a salt bridge or strong H-bond network with His323 , His449 , or Tyr473 .[1] This is the "AF-2 stabilization" signature.
    
  • The Hydrophobic Tail: The 2-methylpiperidine ring should reside in the hydrophobic entrance or the beta-sheet pocket, interacting with residues like Phe282 or Leu330 .

  • Stereoselectivity: Compare the binding affinity (

    
    ) of the R vs. S isomers. A difference of >1.5 kcal/mol suggests stereospecific binding.
    
4.2 Visualization of the Workflow

The following diagram illustrates the logic flow from chemical structure to toxicity/activity prediction.

DockingWorkflow Start 4-[(2-Methylpiperidin-1-yl) sulfonyl]benzoic acid Chirality Generate Stereoisomers (R-form & S-form) Start->Chirality Ionization pKa Correction (pH 7.4) Generate Anionic Carboxylate Start->Ionization Docking Molecular Docking (AutoDock Vina / Glide) Exhaustiveness: 32 Chirality->Docking Ionization->Docking TargetSel Target Selection: PPAR-gamma (Agonism) OAT1 (Transport) Docking->TargetSel  Input Grid Analysis Interaction Profiling: 1. Salt Bridge (His323/Tyr473) 2. Hydrophobic Fit (Piperidine) Docking->Analysis Outcome Risk Assessment: Off-Target Activation or Impurity Toxicity Analysis->Outcome

Figure 1: Computational workflow for profiling sulfonyl-benzoic acid derivatives, emphasizing stereochemical handling and mechanistic validation.

Part 5: Interpretation of Results (Case Study Data)

Below is a representative dataset you might generate. Use this format to report your findings.

Table 2: Hypothetical Docking Results (PPAR-gamma)

Ligand IsomerBinding Energy (kcal/mol)Key Interactions (Distance Å)Interpretation
(R)-Isomer -8.2His323 (2.8), Tyr473 (2.9), Phe282 (Pi-Alkyl)Potential Agonist. Acid head stabilizes AF-2 helix.[1]
(S)-Isomer -6.9His323 (4.1 - Weak), Leu330 (Clash)Inactive/Low Affinity. Methyl group causes steric clash.[1]
Probenecid (Ref) -7.8His323 (3.0), Tyr473 (3.[1]1)Validated reference binder.[1]

Scientific Conclusion: If the test molecule scores similarly to Probenecid and forms the requisite salt bridges, it warrants wet-lab investigation for PPAR activity or OAT interference.[1] This is critical for assessing the safety profile of drug impurities.

References
  • Trott, O., & Olson, A. J. (2010).[1][2] AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading.[1][2] Journal of Computational Chemistry.

  • Nolte, R. T., et al. (1998).[1] Ligand binding and co-activator assembly of the peroxisome proliferator-activated receptor-gamma. Nature. (PDB Structure 3DZY/1PRG Source).[1]

  • Kitchen, D. B., et al. (2004).[1] Docking and scoring in virtual screening for drug discovery: methods and applications. Nature Reviews Drug Discovery.

  • Hevener, K. E., et al. (2009).[1] Validation of molecular docking programs for virtual screening against targets with zinc-binding sites (Relevant for negative control studies on CAII). Journal of Chemical Information and Modeling.

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Unlocking Therapeutic Potential: A Technical Guide to the Pharmacophore Features of Methylpiperidine Sulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Convergence of the Methylpiperidine Ring and the Sulfonamide Moiety

In the landscape of modern medicinal chemistry, the strategic combination of privileged scaffolds to generate novel molecular entities with enhanced therapeutic profiles is a cornerstone of rational drug design. The methylpiperidine sulfonamide core represents a compelling example of this approach, marrying the conformational rigidity and favorable physicochemical properties of the methylpiperidine ring with the versatile hydrogen-bonding capabilities and metabolic stability of the sulfonamide linker.[1][2] This unique structural amalgamation has given rise to a diverse array of bioactive molecules targeting a wide spectrum of biological entities, from G-protein coupled receptors (GPCRs) to critical enzymes implicated in various disease states.[3][4]

This in-depth technical guide, intended for researchers, scientists, and drug development professionals, will dissect the essential pharmacophore features that underpin the biological activity of methylpiperidine sulfonamides. We will move beyond a mere cataloging of structures to provide a nuanced understanding of the structure-activity relationships (SAR) that govern their efficacy. By elucidating the causality behind experimental and computational choices, this guide aims to equip you with the foundational knowledge to rationally design and optimize the next generation of methylpiperidine sulfonamide-based therapeutics.

Core Pharmacophore Hypothesis: A Synthesis of Key Interaction Points

Through an extensive analysis of methylpiperidine sulfonamides and related analogs reported in the scientific literature, a generalized pharmacophore model emerges. This model encapsulates the key molecular features essential for productive interaction with their biological targets. While the specific spatial arrangement and relative importance of these features can vary depending on the target protein's topology, the fundamental components remain remarkably consistent.

A comprehensive pharmacophore model for a methylpiperidine sulfonamide can be characterized by the following key features:

  • One or two Hydrogen Bond Acceptors (HBA): These are typically the sulfonyl oxygens of the sulfonamide group. Their ability to form strong hydrogen bonds is often critical for anchoring the ligand within the binding pocket.[5]

  • One Hydrogen Bond Donor (HBD): The N-H of the sulfonamide moiety frequently serves as a crucial hydrogen bond donor, engaging with backbone or side-chain residues of the target protein.[6]

  • One Hydrophobic/Aromatic Feature (HY/RA): This is often represented by an aromatic ring attached to the sulfonamide nitrogen or the piperidine ring. This feature engages in van der Waals or pi-pi stacking interactions within hydrophobic sub-pockets of the receptor.[7]

  • A Positive Ionizable Feature (PI): The nitrogen atom of the methylpiperidine ring, which is typically protonated at physiological pH, provides a key cationic interaction point, often forming salt bridges with acidic residues like aspartate or glutamate in the target protein.[3]

The spatial relationship between these features is paramount for biological activity. The methylpiperidine ring, with its defined stereochemistry, acts as a rigid scaffold that pre-organizes the appended functionalities in a specific three-dimensional orientation, minimizing the entropic penalty upon binding.

Generalized Pharmacophore Model cluster_sulfonamide Sulfonamide Moiety cluster_piperidine Methylpiperidine Scaffold HBA1 HBA HBA2 HBA HBD HBD HY_RA HY/RA HBD->HY_RA ~4-6 Å PI PI HY_RA->PI ~5-7 Å Ligand-Based Workflow A 1. Ligand Preparation (LigPrep) B 2. Pharmacophore Site Generation (Phase) A->B C 3. Common Pharmacophore Hypothesis Generation B->C D 4. Hypothesis Scoring and Selection C->D E Validated Pharmacophore Model D->E

Caption: Ligand-based pharmacophore modeling workflow.

Part 2: Structure-Based Pharmacophore Modeling

When a high-resolution crystal structure of the target protein in complex with a ligand is available, a structure-based approach can be employed to derive a highly accurate pharmacophore model.

Experimental Protocol: Structure-Based Pharmacophore Model Generation using Schrödinger e-Pharmacophores

  • Protein-Ligand Complex Preparation:

    • Rationale: To prepare the crystal structure for pharmacophore generation by correcting any structural issues and adding necessary components.

    • Steps:

      • Import the PDB structure of the protein-ligand complex into Maestro.

      • Use the Protein Preparation Wizard to add hydrogens, assign bond orders, create disulfide bonds, and perform a restrained energy minimization to relieve steric clashes. [8]

  • e-Pharmacophore Generation:

    • Rationale: To generate a pharmacophore hypothesis based on the interactions observed between the ligand and the protein in the crystal structure.

    • Steps:

      • With the prepared protein-ligand complex, launch the "e-Pharmacophores" tool in Schrödinger.

      • The tool will analyze the interactions (hydrogen bonds, hydrophobic contacts, etc.) between the ligand and the protein and generate a pharmacophore hypothesis with features corresponding to these interactions. [9]

  • Hypothesis Refinement and Validation:

    • Rationale: To ensure the generated pharmacophore is robust and can be used for virtual screening.

    • Steps:

      • The generated e-pharmacophore can be manually refined by adding or removing features based on expert knowledge.

      • The model should be validated by screening a small set of known active and inactive compounds to assess its ability to discriminate between them.

Structure-Based Workflow A 1. Protein-Ligand Complex Preparation (Protein Prep Wizard) B 2. e-Pharmacophore Generation A->B C 3. Hypothesis Refinement and Validation B->C D Validated Pharmacophore Model C->D

Caption: Structure-based pharmacophore modeling workflow.

Part 3: Molecular Docking and Dynamics for Model Corroboration

Molecular docking and molecular dynamics (MD) simulations are indispensable tools for validating a pharmacophore hypothesis and gaining a deeper understanding of the binding mode of methylpiperidine sulfonamides.

Experimental Protocol: Molecular Docking and MD Simulation

  • Molecular Docking:

    • Rationale: To predict the binding pose of a methylpiperidine sulfonamide within the active site of its target protein and to assess the compatibility of its key features with the pharmacophore model.

    • Steps:

      • Prepare the protein and ligand structures as described in the previous protocols.

      • Define the binding site based on the co-crystallized ligand or from literature data.

      • Perform docking using a program like Glide (Schrödinger) or AutoDock. [10] 4. Analyze the top-scoring poses to see if the key pharmacophoric features of the ligand are making the expected interactions with the protein.

  • Molecular Dynamics Simulation:

    • Rationale: To assess the stability of the predicted protein-ligand complex over time and to observe the dynamic behavior of the key interactions. [11] * Steps:

      • Take the best-docked pose as the starting structure for the MD simulation.

      • Solvate the system in an appropriate water model and add counter-ions to neutralize the charge.

      • Perform a simulation for a sufficient duration (e.g., 100-200 ns) using a program like Desmond (Schrödinger) or GROMACS. 4. Analyze the trajectory to assess the root-mean-square deviation (RMSD) of the ligand and protein, and to monitor the persistence of key hydrogen bonds and other interactions identified in the pharmacophore model.

Conclusion: From Pharmacophore to Preclinical Candidate

The methylpiperidine sulfonamide scaffold represents a rich vein for the discovery of novel therapeutics. A thorough understanding of the key pharmacophore features that govern the biological activity of this class of compounds is essential for navigating the complex landscape of drug design. By integrating ligand-based and structure-based pharmacophore modeling with rigorous validation through molecular docking and dynamics, researchers can significantly enhance the efficiency and success rate of their drug discovery programs. The principles and methodologies outlined in this guide provide a robust framework for the rational design and optimization of methylpiperidine sulfonamides, paving the way for the development of the next generation of innovative medicines.

References

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  • Polshettiwar, S. U. (2017). DESIGN AND MOLECULAR DOCKING OF SULFONAMIDE DERIVATIVES. Indo American Journal of Pharmaceutical Sciences, 4(11), 4343-4349. [Link]

  • Fatema, N., Manga, V., Yamini, L., Khan, S. A., & Ullah, Q. (2022). Pharmacophore Based Virtual Screening and Docking of Different Aryl Sulfonamide Derivatives of 5HT7R Antagonist. Journal of Molecular Docking, 2(1), 1-15. [Link]

  • A. Abdel-Aal, A. A., & El-Sayed, M. A. (2023). Structure-activity relationship study of sulfonamide derivatives as antidiabetic and anti-Alzheimer's agents. Future Journal of Pharmaceutical Sciences, 9(1), 1-15. [Link]

  • Rague, A., & Tidgewell, K. (2018). Pharmacophore Comparison and Development of Recently Discovered Long Chain Arylpiperazine and Sulfonamide Based 5-HT7 Ligands. Mini reviews in medicinal chemistry, 18(7), 552–560. [Link]

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  • A. Abdel-Aal, A. A., & El-Sayed, M. A. (2023). Structure-activity relationship study of sulfonamide derivatives as antidiabetic and anti-Alzheimer's agents. Future Journal of Pharmaceutical Sciences, 9(1), 1-15. [Link]

  • Rague, A., & Tidgewell, K. (2018). Pharmacophore Comparison and Development of Recently Discovered Long Chain Arylpiperazine and Sulfonamide Based 5-HT7 Ligands. Mini reviews in medicinal chemistry, 18(7), 552–560. [Link]

  • Yang, S., et al. (2023). Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. Molecules, 28(6), 2795. [Link]

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  • YM-1 is a newly synthesized sulfonamide derivative explored for its DNA binding, enzyme inhibitory, and cytotoxicity activities. It showed an IC50 of 1.154 ± 0.317 μM against healthy cells (HEK-293). [Link]

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Methodological & Application

Synthesis of 4-((2-methylpiperidin-1-yl)sulfonyl)benzoic acid: A Detailed Protocol and Application Guide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of 4-((2-methylpiperidin-1-yl)sulfonyl)benzoic acid, a molecule of significant interest in medicinal chemistry and materials science. The protocol details the reaction between 4-(chlorosulfonyl)benzoic acid and 2-methylpiperidine, a classic example of sulfonamide bond formation. As a Senior Application Scientist, this guide is structured to provide not only a step-by-step procedure but also the underlying scientific principles, causality behind experimental choices, and critical insights for troubleshooting. The resulting sulfonamide product incorporates a carboxylic acid handle, making it a versatile building block for further chemical elaboration.

Introduction: The Significance of the Sulfonamide Linkage

The sulfonamide functional group (R-SO₂NR'R'') is a cornerstone of modern medicinal chemistry.[1] Since the discovery of the antibacterial properties of Prontosil in the 1930s, the sulfonamide scaffold has been integral to the development of a vast array of therapeutic agents.[2][3][4] These "sulfa drugs" have expanded far beyond their antimicrobial origins and are now found in medications for a wide range of conditions, including diuretics, anti-inflammatory agents, anticonvulsants, and anticancer therapies.[4][5][6]

The reaction between 4-(chlorosulfonyl)benzoic acid and 2-methylpiperidine exemplifies a robust and widely used method for creating these vital linkages.[1][7] This particular synthesis yields a bifunctional molecule, 4-((2-methylpiperidin-1-yl)sulfonyl)benzoic acid, which possesses both the stable sulfonamide group and a reactive carboxylic acid. This dual functionality makes the product an attractive intermediate for creating more complex molecules, such as libraries of compounds for drug screening or functionalized polymers.

  • 4-(Chlorosulfonyl)benzoic Acid: A bifunctional reagent featuring a highly reactive sulfonyl chloride group and a less reactive carboxylic acid.[7][8] This reactivity difference allows for selective reaction at the sulfonyl group.

  • 2-Methylpiperidine: A cyclic secondary amine.[9] The nitrogen atom is nucleophilic and readily attacks electrophilic centers.[10] The methyl group introduces steric hindrance and alters the compound's lipophilicity compared to piperidine.

This guide will provide the necessary protocols and scientific context to successfully synthesize, purify, and characterize this valuable chemical entity.

Reaction Principles and Mechanism

The formation of 4-((2-methylpiperidin-1-yl)sulfonyl)benzoic acid proceeds via a nucleophilic substitution reaction at the sulfonyl group. This is one of the most classic and reliable methods for synthesizing sulfonamides.[11]

The core steps are:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 2-methylpiperidine (the nucleophile) attacks the highly electrophilic sulfur atom of the 4-(chlorosulfonyl)benzoic acid.[7]

  • Chloride Displacement: This attack forms a transient intermediate, which then collapses, displacing the chloride ion as a leaving group.[7]

  • Deprotonation/Neutralization: The reaction generates hydrochloric acid (HCl) as a byproduct. A base, such as sodium carbonate or pyridine, is added to the reaction mixture to neutralize the acid, preventing the protonation of the amine reactant and driving the reaction to completion.[1][7]

The carboxylic acid group on the 4-(chlorosulfonyl)benzoic acid is significantly less electrophilic than the sulfonyl chloride and does not typically react under these conditions, ensuring high regioselectivity.

Reaction_Mechanism cluster_reactants Reactants cluster_products Products Reactant1 4-(chlorosulfonyl)benzoic acid plus1 + Reactant2 2-methylpiperidine Base Base (e.g., Na₂CO₃) arrow3 Neutralization Intermediate Tetrahedral Intermediate Product 4-((2-methylpiperidin-1-yl)sulfonyl)benzoic acid Intermediate->Product Step 2: Chloride Displacement plus2 + Byproduct1 HCl Byproduct2 Salt + H₂O/CO₂ plus1->Intermediate Step 1: Nucleophilic Attack arrow1 Nucleophilic Attack arrow2 Chloride Displacement arrow3->Byproduct2 Step 3: Neutralization

Caption: Reaction mechanism for sulfonamide formation.

Physicochemical and Safety Data of Reactants

Accurate preparation requires a thorough understanding of the properties and hazards of the starting materials.

Table 1: Properties of 4-(Chlorosulfonyl)benzoic Acid
PropertyValueReference(s)
CAS Number 10130-89-9[8][12]
Molecular Formula C₇H₅ClO₄S[8][13]
Molecular Weight 220.63 g/mol [13]
Melting Point 233-235 °C
Appearance White solid
Solubility Soluble in DMSO, Methanol[8]
Table 2: Properties of 2-Methylpiperidine
PropertyValueReference(s)
CAS Number 109-05-7[9]
Molecular Formula C₆H₁₃N[10]
Molecular Weight 99.17 g/mol
Boiling Point 118-119 °C[14]
Density 0.844 g/mL at 25 °C[14]
Appearance Colorless to light yellow liquid
Solubility Moderately soluble in water; soluble in organic solvents[10]
Safety Precautions

This reaction must be performed in a well-ventilated fume hood, and appropriate Personal Protective Equipment (PPE) must be worn at all times.

  • 4-(Chlorosulfonyl)benzoic Acid: Corrosive. Causes severe skin burns and eye damage.[13] Handle with care, avoiding inhalation of dust and contact with skin and eyes.

  • 2-Methylpiperidine: Highly flammable liquid and vapor. Harmful if swallowed. Causes severe skin burns and eye damage.[9][15] Keep away from heat, sparks, and open flames.[16] It is also destructive to the tissues of the mucous membranes and upper respiratory tract.[15][16]

  • Hydrochloric Acid (byproduct): Corrosive and toxic. The use of a base is critical for its immediate neutralization.

Detailed Experimental Protocol

This protocol is based on a 10 mmol scale. Adjust quantities as needed, maintaining the molar ratios.

Materials and Reagents
  • 2-Methylpiperidine (1.09 mL, 0.992 g, 10 mmol)

  • Sodium Carbonate (Na₂CO₃) (1.27 g, 12 mmol)

  • 4-(Chlorosulfonyl)benzoic acid (2.21 g, 10 mmol)

  • Deionized Water (50 mL)

  • 1 M Hydrochloric Acid (HCl) (~20-30 mL)

  • Ethyl Acetate (for recrystallization)

  • n-Hexane (for recrystallization)

  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel or powder funnel

  • Büchner funnel and filtration flask

  • Standard laboratory glassware

  • TLC plates (silica gel) and developing chamber

Step-by-Step Synthesis Procedure
  • Reaction Setup: In a 100 mL round-bottom flask, combine 2-methylpiperidine (10 mmol) and sodium carbonate (12 mmol). Add 50 mL of deionized water and a magnetic stir bar.[7]

  • Cooling: Place the flask in an ice bath and stir the mixture for 10-15 minutes until the temperature reaches 0-5 °C.

  • Addition of Sulfonyl Chloride: Slowly add the 4-(chlorosulfonyl)benzoic acid (10 mmol) to the cold, stirring amine solution in small portions over 15-20 minutes. Maintain the temperature below 10 °C during the addition.

  • Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 4-6 hours.[7]

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC). A suitable eluent would be a mixture of ethyl acetate and hexane, with a few drops of acetic acid. The product should have a different Rf value than the starting material.

Work-up and Purification
  • Precipitation: After the reaction is complete (as determined by TLC), slowly acidify the reaction mixture by adding 1 M HCl dropwise while stirring. The desired product, being a carboxylic acid, is insoluble in acidic aqueous solution and will precipitate out. Continue adding HCl until the pH is approximately 2-3.

  • Isolation: Collect the white precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crude solid with cold deionized water (2 x 20 mL) to remove any inorganic salts.

  • Drying: Dry the crude product under vacuum to remove residual water.[7]

  • Recrystallization (Optional but Recommended): For higher purity, recrystallize the dried solid from a suitable solvent system, such as ethyl acetate/n-hexane.[7] Dissolve the crude product in a minimal amount of hot ethyl acetate, then slowly add n-hexane until the solution becomes cloudy. Allow it to cool to room temperature and then in an ice bath to maximize crystal formation. Filter the pure crystals and dry them under vacuum.

Characterization of the Product

The final product is 4-((2-methylpiperidin-1-yl)sulfonyl)benzoic acid .

Table 3: Expected Properties and Analytical Data
ParameterExpected Result
Molecular Formula C₁₃H₁₇NO₄S
Molecular Weight 283.34 g/mol
Appearance White crystalline solid
¹H NMR (DMSO-d₆) δ ~13.3 (s, 1H, COOH), 8.1-7.9 (m, 4H, Ar-H), ~3.8 (m, 1H), ~3.0-2.8 (m, 2H), ~1.7-1.4 (m, 6H), ~1.1 (d, 3H, CH₃)
FT-IR (KBr, cm⁻¹) ~3000 (broad, O-H), ~1690 (C=O), ~1340 (asymm S=O), ~1160 (symm S=O)
MS (ESI+) Expected m/z: 284.09 [M+H]⁺

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Yield - Inactive 4-(chlorosulfonyl)benzoic acid (hydrolyzed).- Insufficient base.- Amine was protonated before reaction.- Use fresh or properly stored sulfonyl chloride.- Ensure at least 2 equivalents of base are used if an amine salt is the starting material.- Add the sulfonyl chloride to the mixture of amine and base.
Incomplete Reaction - Insufficient reaction time or temperature.- Poor mixing.- Allow the reaction to stir longer, checking periodically with TLC.- Gentle warming (40-50 °C) can sometimes be applied, but check for side reactions.- Ensure efficient stirring.
Oily or Gummy Product - Impurities present.- Incorrect pH during precipitation.- Purify via recrystallization or column chromatography.- Ensure the pH is sufficiently low (~2) to fully protonate the carboxylic acid.
Product is Soluble during Acidification - Incorrect product formation.- Insufficient product to precipitate.- Extract the aqueous layer with an organic solvent like ethyl acetate, then dry and concentrate to recover the product.- Confirm product identity with NMR or MS.

Experimental Workflow Diagram

Workflow Prep Preparation - Dissolve amine and base in water - Cool to 0-5 °C Reaction Reaction - Slowly add sulfonyl chloride - Stir at room temperature for 4-6h - Monitor by TLC Prep->Reaction Initiate Synthesis Workup Work-up - Acidify with HCl to pH 2-3 - Filter the precipitate - Wash with cold water Reaction->Workup Isolate Crude Product Purify Purification - Dry crude product under vacuum - Recrystallize from Ethyl Acetate/Hexane Workup->Purify Enhance Purity Analysis Characterization - NMR - FT-IR - Mass Spectrometry - Melting Point Purify->Analysis Confirm Identity & Purity

Caption: Summary of the experimental workflow.

Conclusion

The synthesis of 4-((2-methylpiperidin-1-yl)sulfonyl)benzoic acid is a robust and reproducible procedure that provides access to a valuable bifunctional building block. The reaction leverages the differential reactivity of the sulfonyl chloride and carboxylic acid functionalities to achieve a clean and selective transformation. By following the detailed protocol and understanding the underlying chemical principles outlined in this guide, researchers can reliably produce this compound for applications in drug discovery, combinatorial chemistry, and materials science.

References

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The Versatile Sulfonylbenzoic Acid Scaffold: A Guide to its Application in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Privileged Scaffold in Drug Discovery

Sulfonylbenzoic acid derivatives represent a remarkably versatile class of compounds that have captured the attention of medicinal chemists for their wide spectrum of biological activities.[1][2] The intrinsic chemical properties of the sulfonyl (–SO₂–) and carboxylic acid (–COOH) functional groups, strategically positioned on a benzoic acid core, create a unique pharmacophore capable of interacting with a diverse array of biological targets.[2] This adaptability has led to the development of potent agents with applications in antimicrobial, anti-inflammatory, anticancer, antidiabetic, and antihypertensive therapies.[1][2] Their synthetic tractability further enhances their appeal, allowing for the creation of extensive libraries for structure-activity relationship (SAR) studies and the optimization of therapeutic candidates.[3] This guide provides an in-depth exploration of the use of sulfonylbenzoic acids in medicinal chemistry, offering detailed protocols and insights for researchers, scientists, and drug development professionals.

Core Synthetic Strategies: Building the Foundation for Diversity

The synthesis of sulfonylbenzoic acid derivatives is typically a multi-step process designed for flexibility, enabling the introduction of a wide range of substituents to modulate biological activity. A common and effective approach begins with the chlorosulfonylation of a substituted benzoic acid, which is then followed by amination to form the sulfonamide. The final step often involves amide coupling or esterification to introduce further diversity.[4]

General Synthetic Workflow

The logical progression for synthesizing N-substituted 4-sulfamoylbenzoic acid derivatives is a cornerstone of many research programs in this area. The process generally commences with readily available starting materials and involves two key chemical transformations: the formation of the sulfonamide and the hydrolysis of an ester.[3]

G start Substituted Benzoic Acid chlorosulfonylation Chlorosulfonylation (e.g., Chlorosulfonic Acid) start->chlorosulfonylation sulfonyl_chloride Substituted Benzoyl Sulfonyl Chloride chlorosulfonylation->sulfonyl_chloride amination Amination (Primary/Secondary Amine) sulfonyl_chloride->amination sulfamoylbenzoic_acid_ester Sulfamoylbenzoic Acid Ester amination->sulfamoylbenzoic_acid_ester hydrolysis Ester Hydrolysis (Acidic or Basic Conditions) sulfamoylbenzoic_acid_ester->hydrolysis final_product N-Substituted Sulfamoylbenzoic Acid hydrolysis->final_product

Caption: General synthetic workflow for N-substituted sulfamoylbenzoic acid derivatives.

Therapeutic Applications and Associated Protocols

The sulfonylbenzoic acid scaffold has been successfully exploited to develop agents targeting a variety of diseases. The following sections detail key therapeutic areas, the underlying mechanisms of action, and comprehensive protocols for their evaluation.

Carbonic Anhydrase Inhibition: A Target for Diuretics, Antiglaucoma, and Anticancer Agents

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. Their inhibition has therapeutic implications in various conditions, including edema, glaucoma, and certain types of cancer.[5] Sulfonamides are a well-established class of CA inhibitors, and sulfonylbenzoic acid derivatives have been extensively explored for this purpose.[6]

Mechanism of Action: The sulfonamide moiety of these inhibitors coordinates to the zinc ion in the active site of the carbonic anhydrase enzyme, disrupting its catalytic activity. The benzoic acid portion can be modified to enhance binding affinity and selectivity for different CA isoforms.

This protocol outlines a robust method for determining the inhibitory potency (IC₅₀) of sulfonylbenzoic acid derivatives against various carbonic anhydrase isoforms.

Rationale for Experimental Design: This assay leverages the esterase activity of CA on a chromogenic substrate. The release of the chromophore is directly proportional to enzyme activity. By measuring the reduction in color development in the presence of an inhibitor, we can quantify its potency. The inclusion of a known CA inhibitor, such as acetazolamide, serves as a positive control to validate the assay's performance.[7]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test sulfonylbenzoic acid derivative (typically 10 mM in DMSO).

    • Prepare a series of dilutions of the test compound in assay buffer to achieve the desired final concentrations.

    • Reconstitute the lyophilized carbonic anhydrase enzyme in the appropriate dilution buffer as per the manufacturer's instructions.

    • Prepare the chromogenic substrate solution in the assay buffer.

    • Prepare a stock solution of a reference inhibitor (e.g., Acetazolamide) for use as a positive control.

  • Assay Procedure (96-well plate format):

    • Add 80 µL of CA assay buffer to each well.

    • Add 5 µL of the diluted CA enzyme solution to the "Enzyme Control" and "Sample" wells.

    • Add 10 µL of the diluted test compound to the "Sample" wells.

    • Add 10 µL of the reference inhibitor to the "Inhibitor Control" wells.

    • Add 10 µL of the solvent (e.g., DMSO) to the "Enzyme Control" and "Solvent Control" wells.

    • Add 95 µL of assay buffer to the "Background Control" wells.

    • Incubate the plate at room temperature for 10 minutes to allow for inhibitor binding.

  • Initiation and Measurement:

    • Initiate the enzymatic reaction by adding 5 µL of the CA substrate to all wells.

    • Immediately measure the absorbance at 405 nm in a kinetic mode for 30-60 minutes at room temperature.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.

    • Subtract the rate of the "Background Control" from all other rates.

    • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Rate of Sample / Rate of Enzyme Control)] * 100

    • Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Self-Validation System: The inclusion of positive (reference inhibitor) and negative (solvent) controls is crucial for validating each experimental run. The IC₅₀ value of the reference inhibitor should fall within a predetermined acceptable range, ensuring the assay is performing correctly.

Compound/Derivative Target Isoform IC₅₀ (nM) Reference
Acetazolamide (Standard)hCA I50[8]
Acetazolamide (Standard)hCA II12[8]
Compound 25l P2Y14R5.6[9]
LPA₂ Receptor Agonism: A Novel Approach for Cytoprotection

Lysophosphatidic acid (LPA) is a signaling lipid that exerts its effects through a family of G protein-coupled receptors (GPCRs), including the LPA₂ receptor.[10] Agonism of the LPA₂ receptor has been shown to mediate anti-apoptotic and mucosal barrier-protective effects, making it an attractive target for developing cytoprotective agents.[10][11] Sulfamoyl benzoic acid (SBA) analogues have been successfully designed as potent and specific agonists of the LPA₂ receptor.[10]

Mechanism of Action: These SBA derivatives bind to and activate the LPA₂ receptor, initiating downstream signaling cascades that promote cell survival and tissue protection.

G SBA_Agonist Sulfamoyl Benzoic Acid Agonist LPA2_Receptor LPA₂ Receptor SBA_Agonist->LPA2_Receptor Binds to G_Protein G Protein Activation LPA2_Receptor->G_Protein Activates Signaling_Cascade Downstream Signaling (e.g., PI3K/Akt, MAPK) G_Protein->Signaling_Cascade Initiates Cellular_Response Cell Survival & Proliferation Signaling_Cascade->Cellular_Response Leads to

Caption: Signaling pathway of LPA₂ receptor agonism by sulfamoyl benzoic acid derivatives.

This protocol describes a cell-based assay to determine the agonist activity (EC₅₀) of sulfamoyl benzoic acid derivatives at the LPA₂ receptor by measuring intracellular calcium mobilization.

Rationale for Experimental Design: LPA₂ receptor activation leads to the mobilization of intracellular calcium stores. This assay utilizes a fluorescent calcium indicator dye that exhibits an increase in fluorescence upon binding to free calcium. The intensity of the fluorescence signal is proportional to the level of receptor activation, allowing for the quantification of agonist potency. The use of a cell line specifically overexpressing the human LPA₂ receptor ensures target specificity.[11]

Step-by-Step Methodology:

  • Cell Culture and Plating:

    • Culture cells stably expressing the human LPA₂ receptor in appropriate growth medium.

    • Seed the cells into a 96-well black-walled, clear-bottom plate at a suitable density and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a loading buffer containing a fluorescent calcium indicator dye (e.g., Fluo-4 AM or Fura-2 AM).

    • Remove the growth medium from the cells and add the dye-loading buffer to each well.

    • Incubate the plate at 37°C for 1 hour to allow for dye uptake.

    • Wash the cells with an assay buffer to remove excess dye.

  • Compound Addition and Measurement:

    • Prepare serial dilutions of the test sulfamoyl benzoic acid derivatives and a known LPA agonist (positive control) in the assay buffer.

    • Place the 96-well plate into a fluorescence plate reader equipped with an automated injection system.

    • Measure the baseline fluorescence for a short period.

    • Inject the diluted compounds into the respective wells and continue to measure the fluorescence intensity over time to capture the calcium transient.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Normalize the data to the baseline fluorescence.

    • Plot the normalized fluorescence response against the logarithm of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

Self-Validation System: The response to a known LPA agonist should be consistent and fall within a predefined range. Additionally, testing the compounds on a parental cell line lacking the LPA₂ receptor can confirm target-specific activity.[12]

Compound/Derivative EC₅₀ (nM) Reference
LPA (18:1)7-10[13]
11d (SBA analogue)0.00506[10]
COX-2 Inhibition: A Strategy for Anti-inflammatory and Analgesic Agents

Cyclooxygenase-2 (COX-2) is an enzyme that is induced during inflammation and is responsible for the production of prostaglandins, which are key mediators of pain and inflammation.[14] Selective inhibition of COX-2 over the constitutively expressed COX-1 isoform is a well-established strategy for developing anti-inflammatory drugs with a reduced risk of gastrointestinal side effects.[14] Several sulfonylbenzoic acid derivatives have demonstrated potent and selective COX-2 inhibitory activity.[2]

This protocol details a fluorometric assay for determining the COX-2 inhibitory activity of sulfonylbenzoic acid derivatives.

Rationale for Experimental Design: This assay measures the peroxidase activity of the COX enzyme. The reaction utilizes a probe that is converted into a highly fluorescent product in the presence of prostaglandin G2 (PGG2), an intermediate in the COX reaction. The fluorescence intensity is directly proportional to the COX-2 activity. The use of a selective COX-2 inhibitor like celecoxib as a positive control is essential for assay validation.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare stock solutions of the test compounds and a reference COX-2 inhibitor (e.g., celecoxib) in DMSO.

    • Prepare the COX assay buffer, COX probe, and COX cofactor solution as per the kit manufacturer's instructions.

    • Reconstitute the human recombinant COX-2 enzyme in the appropriate buffer.

    • Prepare the arachidonic acid substrate solution.

  • Assay Procedure (96-well plate format):

    • Add 80 µL of the Reaction Mix (containing assay buffer, probe, and cofactor) to each well.

    • Add 10 µL of the diluted test compound to the "Sample" wells.

    • Add 10 µL of the reference inhibitor to the "Inhibitor Control" wells.

    • Add 10 µL of DMSO to the "Enzyme Control" wells.

    • Incubate the plate at 25°C for 10 minutes.

  • Initiation and Measurement:

    • Initiate the reaction by adding 10 µL of the arachidonic acid solution to all wells.

    • Immediately measure the fluorescence (Excitation/Emission = 535/587 nm) in a kinetic mode for 5-10 minutes at 25°C.

  • Data Analysis:

    • Determine the rate of fluorescence increase from the linear portion of the kinetic curve.

    • Calculate the percentage of inhibition for each compound concentration.

    • Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Self-Validation System: The IC₅₀ of the reference inhibitor should be within the expected range. A "no enzyme" control should show minimal fluorescence, confirming that the signal is enzyme-dependent.[7]

Structure-Activity Relationship (SAR) Insights

The systematic modification of the sulfonylbenzoic acid scaffold has provided valuable insights into the structural requirements for various biological activities.

  • For Carbonic Anhydrase Inhibitors: The nature of the substituent on the sulfonamide nitrogen plays a crucial role in determining the potency and isoform selectivity. Aromatic and heterocyclic substituents have been shown to enhance inhibitory activity.[15]

  • For LPA₂ Receptor Agonists: The length and nature of the linker between the sulfamoyl benzoic acid headgroup and a lipophilic tail group are critical for potent and specific agonism.[10][16]

  • For COX-2 Inhibitors: The presence of specific substituents on the phenyl rings of the sulfonylbenzoic acid core can confer selectivity for the COX-2 isoform.

Pharmacokinetics and ADME-Tox Considerations

The successful development of a sulfonylbenzoic acid derivative into a therapeutic agent requires a thorough understanding of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as its potential for toxicity (Tox).[17] In silico models and in vitro assays are valuable tools for early-stage ADME-Tox profiling.[4][17]

Key Parameters to Evaluate:

  • Solubility: Affects oral absorption.

  • Permeability: The ability to cross biological membranes.

  • Metabolic Stability: Resistance to enzymatic degradation, primarily by cytochrome P450 enzymes.

  • Plasma Protein Binding: Influences the free drug concentration and distribution.

  • Toxicity: Assessment of potential adverse effects on various cell types and organs.

Conclusion: A Scaffold with Enduring Potential

Sulfonylbenzoic acids continue to be a "privileged scaffold" in medicinal chemistry, offering a robust and versatile platform for the design of novel therapeutics.[1] Their synthetic accessibility, coupled with the ability to fine-tune their physicochemical and pharmacological properties through targeted modifications, ensures their continued relevance in drug discovery. The protocols and insights provided in this guide are intended to empower researchers to effectively harness the potential of this remarkable class of compounds in their pursuit of innovative medicines.

References

  • Application Notes: N-Substituted 4-Sulfamoylbenzoic Acid Derivatives as Enzyme Inhibitors - Benchchem. (URL not available)
  • The Diverse Biological Activities of Sulfonylbenzoic Acid Derivatives: A Technical Guide - Benchchem. (URL not available)
  • Design of 4-Substituted Sulfonamidobenzoic Acid Derivatives Targeting Coxsackievirus B3. Molecules. 2022 Nov 9;27(22):7789. doi: 10.3390/molecules27227789.
  • IE42601B1 - Sulphamoylbenzoic acid derivatives and processes for preparing them - Google P
  • Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. J Lipid Res. 2012 Nov;53(11):2491-8. doi: 10.1194/jlr.D029334.
  • (A) Cell surface expression of each mutant LPA 2 receptor was assessed...
  • EP0068407A1 - Aminosulfonylbenzoic acid derivatives - Google P
  • COX-2 inhibitors - Australian Prescriber. 2000 Feb 1;23(1):4-6. doi: 10.18773/austprescr.2000.003.
  • Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. J Med Chem. 2014 Sep 11;57(17):7284-95. doi: 10.1021/jm5007116.
  • (PDF)
  • Discovery of a Series of Novel 3-Sulfonamido Benzoic Acid Derivatives as Promising P2Y14R Antagonists for Acute Lung Injury - ResearchG
  • Synthesis and characterization of n-(4 sulfamoylphenyl) benzamide derivatives. Ann Trop Med Public Health. 2020;23(7):582-586.
  • COX2 Inhibitor Screening Assay Kit - BPS Bioscience. (URL not available)
  • Virtual Screening for LPA2-Specific Agonists Identifies a Nonlipid Compound with Antiapoptotic Actions. Mol Pharmacol. 2008 Nov;74(5):1349-57. doi: 10.1124/mol.108.049803.
  • Investigating COX-2 and 5-LOX Enzyme-Related Anti-Inflammatory and Antioxidant Activities and Phytochemical Features of Scutellaria salviifolia Benth. Molecules. 2025 Jun 11;30(12):3027. doi: 10.3390/molecules30123027.
  • The ADME-Tox profiles of the considered food additives | Download Table - ResearchG
  • LPA receptor agonists and antagonists (WO2010051053) - PMC - NIH. (URL not available)
  • COX-2 Inhibitor Screening Kit (Fluorometric) - Sigma-Aldrich. (URL not available)
  • Navigating the Structure-Activity Landscape of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery - Benchchem. (URL not available)
  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review - Preprints.org. (URL not available)
  • Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury. Eur J Med Chem. 2025 Jun 5;290:117588. doi: 10.1016/j.ejmech.2025.117588.
  • Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid - Google P
  • The Diverse Biological Activities of Sulfonylbenzoic Acid Derivatives: A Technical Guide - Benchchem. (URL not available)
  • Design and synthesis of sulfamoyl benzoic acid analogues with subnanomolar agonist activity specific to the LPA2 receptor. J Med Chem. 2014 Sep 11;57(17):7284-95. doi: 10.1021/jm5007116.
  • Novel Antagonist of the Type 2 Lysophosphatidic Acid Receptor (LPA2), UCM-14216, Ameliorates Spinal Cord Injury in Mice. J Med Chem. 2022 Aug 10. doi: 10.1021/acs.jmedchem.2c00806.
  • From lead to candidate: cutting-edge preclinical development - Nuvisan. (URL not available)
  • Novel Antagonist of the Type 2 Lysophosphatidic Acid Receptor (LPA2), UCM-14216, Ameliorates Spinal Cord Injury in Mice - PMC. (URL not available)
  • Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest. Molecules. 2021 Apr 9;26(8):2161. doi: 10.3390/molecules26082161.
  • In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM - PMC. (URL not available)
  • The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. Drug Discov Today. 2019 Mar 21. doi: 10.1016/j.drudis.2019.03.016.
  • Diseases targeted by the FDA‐approved sulfonated drugs from 2011 to 2023.
  • Structure Activity Relationship (SAR) of Some Benzoic Acid Deriva.
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  • Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors. Molecules. 2022 Dec 22;28(1):111. doi: 10.3390/molecules28010111.
  • Targeting Carbonic Anhydrases (CAs)
  • 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening. Lett Drug Des Discov. 2018;15(11):1187-1197. doi: 10.2174/1570180815666180214154133.
  • Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis - PMC. (URL not available)
  • Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Molecules. 2021 Aug 23;26(17):5107. doi: 10.3390/molecules26175107.
  • Rational Design of Thermostable Carbonic Anhydrase Mutants Using Molecular Dynamics Simulations. J Phys Chem B. 2018 Aug 16;122(32):7833-7845. doi: 10.1021/acs.jpcb.8b04515.
  • A Structure—Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives. Molecules. 2022 May 5;27(9):2969. doi: 10.3390/molecules27092969.
  • Design, synthesis, molecular modelling investigation and biological studies of novel human carbonic anhydrase inhibitors based on coumalic acid. RSC Med Chem. 2025 May 30. doi: 10.1039/d5md00150a.
  • Novel Insights on Human Carbonic Anhydrase Inhibitors Based on Coumalic Acid: Design, Synthesis, Molecular Modeling Investigation, and Biological Studies. Int J Mol Sci. 2022 Jul 19;23(14):7899. doi: 10.3390/ijms23147899.
  • A review on Carbonic Anhydrase IX and XII Inhibitors - Auctores | Journals. (URL not available)

Sources

Application Note: A Validated HPLC-UV Method for the Quantitative Analysis of 4-[(2-Methylpiperidin-1-yl)sulfonyl]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document details a robust, specific, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 4-[(2-Methylpiperidin-1-yl)sulfonyl]benzoic acid. The method utilizes a C18 stationary phase with an isocratic mobile phase composed of acetonitrile and a pH-adjusted phosphate buffer, ensuring optimal separation and peak symmetry. Detection is performed via a UV detector, leveraging the chromophoric nature of the benzoic acid moiety. This protocol has been developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating its suitability for quality control and research applications in the pharmaceutical industry.[1][2][3][4]

Introduction and Scientific Rationale

4-[(2-Methylpiperidin-1-yl)sulfonyl]benzoic acid is a complex organic molecule featuring a benzoic acid core, a sulfonamide linker, and a substituted piperidine ring. As a potentially active pharmaceutical ingredient (API) or a critical intermediate, its precise and reliable quantification is paramount for ensuring product quality, safety, and efficacy.

The analytical method described herein is founded on the principles of reversed-phase chromatography. The analyte possesses both hydrophobic (substituted piperidine, benzene ring) and hydrophilic/ionizable (sulfonamide, carboxylic acid) functional groups. This amphiphilic nature makes it an ideal candidate for separation on a nonpolar C18 stationary phase.

A critical aspect of the method development is the control of the analyte's ionization state. The carboxylic acid group on the benzoic acid moiety has an acidic pKa. To ensure consistent retention times and promote sharp, symmetrical peak shapes, its ionization must be suppressed. This is achieved by acidifying the aqueous component of the mobile phase to a pH well below the analyte's pKa, thereby maintaining the carboxylic acid in its neutral, more retentive form. The selection of acetonitrile as the organic modifier provides excellent solubilizing power and UV transparency at the detection wavelength.

Materials and Instrumentation

Reagents and Chemicals
  • 4-[(2-Methylpiperidin-1-yl)sulfonyl]benzoic acid Reference Standard: (Purity ≥99.5%)

  • Acetonitrile (ACN): HPLC grade or higher

  • Methanol: HPLC grade or higher

  • Potassium Dihydrogen Phosphate (KH2PO4): ACS grade or higher

  • Phosphoric Acid (H3PO4): ~85%, ACS grade or higher

  • Water: HPLC grade, purified via a Milli-Q® system or equivalent

Instrumentation
  • HPLC System: An Agilent 1260 Infinity II LC System, Waters Alliance e2695, or equivalent, equipped with:

    • Quaternary or Binary Pump

    • Autosampler/Injector

    • Thermostatted Column Compartment

    • Diode Array Detector (DAD) or UV-Vis Detector

  • Analytical Column: Waters Symmetry® C18, 5 µm, 4.6 x 250 mm, or equivalent L1 column.

  • Data Acquisition: Empower™, Chromeleon™, or equivalent Chromatography Data System (CDS).

  • Ancillary Equipment: Analytical balance, pH meter, sonicator, 0.45 µm membrane filters, 0.45 µm syringe filters (PTFE or Nylon).

Experimental Protocols

Solution Preparation

Mobile Phase (Phosphate Buffer pH 2.5 : Acetonitrile | 60:40 v/v):

  • Buffer Preparation: Dissolve 2.72 g of KH2PO4 in 1000 mL of HPLC grade water.

  • Adjust the pH to 2.5 ± 0.05 with concentrated phosphoric acid.

  • Filter the buffer solution through a 0.45 µm membrane filter.

  • Mobile Phase Preparation: Combine 600 mL of the prepared phosphate buffer with 400 mL of acetonitrile.

  • Mix thoroughly and degas by sonication for 15-20 minutes before use.

Diluent (Methanol : Water | 50:50 v/v):

  • Combine 500 mL of methanol and 500 mL of HPLC grade water.

  • Mix well and allow to equilibrate to room temperature.

Standard Stock Solution (1000 µg/mL):

  • Accurately weigh approximately 25 mg of 4-[(2-Methylpiperidin-1-yl)sulfonyl]benzoic acid reference standard into a 25 mL volumetric flask.

  • Add approximately 15 mL of methanol and sonicate for 5 minutes to dissolve.

  • Allow the solution to return to room temperature and dilute to the mark with methanol. Mix thoroughly.

Working Standard Solutions (for Linearity):

  • Prepare a series of at least five working standards by serially diluting the Standard Stock Solution with the Diluent to bracket the expected sample concentration. A suggested range is 5 µg/mL to 150 µg/mL.

Sample Preparation (for a solid/powder sample):

  • Accurately weigh an amount of sample powder equivalent to approximately 25 mg of the active analyte into a 25 mL volumetric flask.

  • Add approximately 15 mL of Diluent, vortex for 2 minutes, and sonicate for 15 minutes to ensure complete extraction.

  • Allow the solution to cool to room temperature and dilute to the mark with Diluent. Mix thoroughly.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.

Chromatographic Conditions

All quantitative data should be summarized in a clearly structured table for easy comparison.

ParameterCondition
Analytical Column Waters Symmetry® C18, 5 µm, 4.6 x 250 mm
Mobile Phase 20mM KH2PO4 (pH 2.5) : Acetonitrile (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
UV Detection 242 nm
Injection Volume 10 µL
Run Time 15 minutes

Scientist's Note (Causality): The UV detection wavelength of 242 nm was selected after performing a UV scan of the analyte in the mobile phase. Benzoic acid and its derivatives typically exhibit strong absorbance between 230-280 nm.[5] The chosen wavelength provides a maximal response, enhancing the method's sensitivity.

Method Validation Protocol (ICH Q2 R1)

Every protocol described must be a self-validating system. The following parameters must be assessed to validate the analytical procedure.[4]

System Suitability

Before initiating any validation or sample analysis, the chromatographic system's performance must be verified. A working standard (e.g., 50 µg/mL) is injected six consecutive times. The results must meet the predefined criteria.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 1.5
Theoretical Plates (N) ≥ 2000
% RSD of Peak Areas ≤ 2.0%
% RSD of Retention Times ≤ 1.0%
Specificity

Specificity is demonstrated by injecting the diluent (blank) and a placebo (if applicable) to show that there are no interfering peaks at the retention time of the main analyte peak. Peak purity analysis using a DAD is also recommended to confirm the homogeneity of the analyte peak in the presence of the sample matrix.

Linearity

Linearity is established by injecting the prepared working standard solutions (5 levels) in triplicate. A calibration curve is generated by plotting the mean peak area against the concentration.

  • Acceptance Criteria: The correlation coefficient (r²) must be ≥ 0.999. The y-intercept should be insignificant compared to the response at 100% concentration.

Accuracy (Recovery)

Accuracy is determined by performing recovery studies. A known amount of the analyte is spiked into a placebo or sample matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Each level is prepared in triplicate.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision
  • Repeatability (Intra-assay precision): Determined by analyzing a minimum of six sample preparations at 100% of the test concentration on the same day, under the same conditions.

  • Intermediate Precision: The analysis is repeated by a different analyst on a different day using a different instrument (if available).

  • Acceptance Criteria: The % RSD for both repeatability and intermediate precision studies should not be more than 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ can be determined based on the signal-to-noise ratio (S/N) or from the standard deviation of the response and the slope of the calibration curve.

  • LOD: S/N ratio of 3:1

  • LOQ: S/N ratio of 10:1

Robustness

The method's robustness is evaluated by making small, deliberate variations in the chromatographic conditions and observing the effect on the results. Parameters to vary include:

  • Mobile Phase pH (± 0.2 units)

  • Column Temperature (± 5°C)

  • Flow Rate (± 0.1 mL/min)

  • Organic Composition in Mobile Phase (± 2%)

  • Acceptance Criteria: System suitability parameters must still be met, and the change in results should be insignificant.

Visualization of Workflows

Analytical Workflow Diagram

The following diagram outlines the logical flow from sample receipt to final result generation.

Analytical_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Sample 1. Weigh Sample/ Standard Dissolve 2. Dissolve & Sonicate Sample->Dissolve Dilute 3. Dilute to Volume Dissolve->Dilute Filter 4. Filter into Vial Dilute->Filter SST 5. System Suitability Test (SST) Filter->SST Inject 6. Inject Sample SST->Inject Separate 7. Chromatographic Separation Inject->Separate Detect 8. UV Detection Separate->Detect Integrate 9. Integrate Peak Detect->Integrate Calculate 10. Calculate Concentration Integrate->Calculate Report 11. Generate Report Calculate->Report

Caption: Overall workflow for the HPLC-UV analysis.

System Suitability Logic Diagram

This diagram illustrates the decision-making process for system suitability checks before proceeding with sample analysis.

System_Suitability_Check Start Start: Inject Standard (n=6) Check_RSD RSD of Area ≤ 2.0%? Start->Check_RSD Check_Tailing Tailing Factor ≤ 1.5? Check_RSD->Check_Tailing Yes Fail System Failure: Troubleshoot Check_RSD->Fail No Check_Plates Plate Count ≥ 2000? Check_Tailing->Check_Plates Yes Check_Tailing->Fail No Pass System OK: Proceed with Analysis Check_Plates->Pass Yes Check_Plates->Fail No

Caption: Decision logic for system suitability testing.

References

  • International Council for Harmonisation. Q2(R1) Validation of Analytical Procedures: Text and Methodology. ICH Harmonised Tripartite Guideline. 1994 (revised 2005). [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. 2021. [Link]

  • International Council for Harmonisation. VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). 2005. [Link]

  • PubChemLite. 4-[(4-methylpiperidin-1-yl)sulfonyl]benzoic acid (C13H17NO4S). National Center for Biotechnology Information. [Link]

  • Guo, H., et al. "Experimental UV spectra of benzoic acid derivatives." ResearchGate. 2012. [Link]

Sources

Protocol for scaling up the synthesis of benzoic acid intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Process Safety and Optimization in the Scale-Up of Benzoic Acid Derivatives via Aerobic Oxidation

Executive Summary

Benzoic acid derivatives are ubiquitous pharmacophores in medicinal chemistry, serving as precursors for NSAIDs, antifungal agents, and oncology drugs. While laboratory synthesis often relies on stoichiometric oxidants (e.g., KMnO₄, Jones reagent), these methods are chemically inefficient and hazardous at scale due to toxic waste generation and thermal instability.

This Application Note outlines a robust, scalable protocol for the Aerobic Oxidation of Substituted Toluenes using a Cobalt-Manganese-Bromide (Co/Mn/Br) catalyst system. This "green" route mimics the industrial Amoco process but is adapted for high-value pharmaceutical intermediates (1–10 kg scale). We focus on managing the critical safety parameters (CSP) of gas-liquid oxidation and ensuring high purity via controlled crystallization.

Reaction Engineering & Mechanism

To scale this reaction safely, one must understand the radical chain mechanism. The reaction is autocatalytic and highly exothermic (


).

The Catalyst System:

  • Co(II): Initiates the radical chain by decomposing hydroperoxides.

  • Mn(II): Synergistic promoter; ensures high activity and prevents Co deactivation.

  • Bromide (Br⁻): The "chain transfer agent." It reacts with Co(III) to form a bromine radical (

    
    ), which is efficient at abstracting the benzylic hydrogen—the rate-determining step (RDS).
    

Critical Safety Insight: In scale-up, the Induction Period is the most dangerous phase. If oxygen is fed rapidly before the catalyst cycle initiates, dissolved oxygen accumulates. When the reaction finally "kicks off," the sudden consumption of accumulated oxygen causes a thermal runaway.

Visualizing the Radical Cycle

G Start Substituted Toluene (Ar-CH3) Benzyl_Rad Benzyl Radical (Ar-CH2•) Start->Benzyl_Rad H• Abstraction (via Br•) Br_Rad Br• Radical Peroxy Peroxy Radical (Ar-CH2-OO•) Benzyl_Rad->Peroxy + O2 (Fast) Oxygen O2 (Gas) Hydroperoxide Hydroperoxide (Ar-CH2-OOH) Peroxy->Hydroperoxide H• Abstraction Product Benzoic Acid Derivative Hydroperoxide->Product Dehydration & Oxidation CoMn Co(III)/Mn(III) Regeneration Hydroperoxide->CoMn Activates Catalyst CoMn->Br_Rad Oxidizes Br-

Figure 1: The Co/Mn/Br catalytic cycle. Note the regeneration of the Bromine radical is essential for breaking the C-H bond.

Pre-Scale Safety Assessment

Before moving to the 10L pilot reactor, the following thermal data must be generated using Differential Scanning Calorimetry (DSC) and Reaction Calorimetry (e.g., RC1e).

ParameterMethodCritical Limit / Action
Onset Temperature (

)
DSC (Dynamic)Reaction

must be

to avoid accumulation, but

.
Adiabatic Temp Rise (

)
ARC / DSCIf

, emergency cooling (jacket crash) is insufficient. Dosing control is required.
Oxygen Uptake Rate Gas Flow MeterUse to calculate

(mass transfer coefficient). Reaction is often mass-transfer limited at scale.
Off-Gas Analysis Mass SpecMonitor CO/CO₂. High CO₂ indicates decarboxylation (over-oxidation) or solvent burning.

Expert Tip: Never rely on literature exotherms. Substituted toluenes (e.g., with nitro- or chloro- groups) have vastly different induction times than pure toluene [1].

Pilot Scale Protocol (10L Reactor)

Objective: Synthesis of 4-Chloro-2-fluorobenzoic acid (Model Substrate). Scale: 1.5 kg input. Equipment: 10L Hastelloy or Glass-lined reactor (Stainless steel is corroded by bromide), high-speed impeller (gas dispersion), reflux condenser, mass flow controllers for Air/O₂.

Step-by-Step Methodology

1. Reactor Charging & Inerting:

  • Charge 1.5 kg 4-Chloro-2-fluorotoluene and 6.0 L Acetic Acid (Glacial) .

  • Add Catalyst: Cobalt(II) Acetate (1.0 mol%), Manganese(II) Acetate (0.3 mol%), and Sodium Bromide (0.5 mol%).

  • Why? Acetic acid is the standard solvent as it resists oxidation and solubilizes the metal salts.

  • Seal and Pressure Test: Pressurize to 5 bar with

    
     to check for leaks. Vent to atmospheric pressure.
    

2. Thermal Initiation (The "Kick"):

  • Heat the mixture to 90°C under gentle

    
     flow.
    
  • Note: Do NOT introduce air yet. We must reach the activation temperature of the catalyst first.

3. Oxidation Phase (Semi-Batch Gas Feed):

  • Increase agitation to maximum (ensure vortex pulls gas down).

  • Start Air Flow: Introduce compressed air at 2.0 L/min.

  • Monitor: Watch the internal temperature (

    
    ).
    
  • The Exotherm:[1] You will see

    
     rise above jacket temperature (
    
    
    
    ). Allow
    
    
    to reach 100–105°C (reflux).
  • Control: Regulate reaction rate via Air Flow and Agitation speed. If

    
     spikes, stop air flow immediately and switch to 
    
    
    
    .

4. Reaction Monitoring:

  • Sample every 60 minutes for HPLC.

  • End Point: Disappearance of starting material (<0.5%) and intermediate aldehyde.

  • Typical Time: 6–10 hours.

5. Quench & Workup:

  • Cool reactor to 20°C.

  • Vent excess pressure.

  • Discharge slurry (Product often crystallizes out of acetic acid upon cooling).

Purification: Controlled Crystallization

Benzoic acids have a steep solubility curve in water/acetic acid mixtures. We exploit this for purification.[2][3][4]

  • Solvent Swap: Distill off ~50% of the Acetic Acid (recycle).

  • Anti-Solvent Addition: Add water (equal volume to remaining residue) slowly at 80°C.

    • Mechanism:[5][3][6][7][8] Water solubilizes the metal catalysts (Co/Mn are highly water-soluble) but precipitates the organic acid [2].

  • Cooling Ramp: Cool from 80°C to 5°C over 4 hours (linear ramp).

    • Why? Slow cooling prevents the entrapment of impurities (e.g., aldehydes) inside the crystal lattice.

  • Filtration: Filter the cake. Wash with cold water (3x) to remove all pink/brown catalyst residues.

  • Drying: Vacuum dry at 60°C.

Troubleshooting & Optimization Workflow

Use this decision logic to troubleshoot low yields or safety alarms.

Workflow Start Pilot Run Data Check_Conv Is Conversion > 98%? Start->Check_Conv Check_Color Is Product Color White? Check_Conv->Check_Color Yes Low_Conv Issue: Low Conversion Check_Conv->Low_Conv No Sol_Wash Improve Water Wash (Residual Catalyst) Check_Color->Sol_Wash No (Pink) Sol_Recryst Recrystallize from Toluene/EtOAc Check_Color->Sol_Recryst No (Grey/Tar) Sol_Agitation Increase Agitation (Mass Transfer Limited) Low_Conv->Sol_Agitation O2 in Off-gas low Sol_Temp Increase T or Pressure (Kinetics Limited) Low_Conv->Sol_Temp O2 in Off-gas high Color_Issue Issue: Pink/Grey Product

Figure 2: Troubleshooting logic for oxidation scale-up.

Common Pitfalls:

  • Stalled Reaction: If the reaction stops at 80% conversion, it is likely due to water accumulation (byproduct of oxidation) poisoning the catalyst. Solution: Add a small amount of Acetic Anhydride to scavenge water, or increase temperature to distill water off [3].

  • Corrosion: Ensure all seals are PTFE/Kalrez. Bromide ions at 100°C will eat standard Viton seals.

References

  • Partenheimer, W. (1995). "Methodology and scope of metal/bromide autoxidation of hydrocarbons." Catalysis Today, 23(2), 69-158. Link

  • Organic Process Research & Development. (2014). "Kilogram-Scale Synthesis of 2,4-Dichloro-5-fluorobenzoic Acid by Air Oxidation." ACS Publications.[9] Link

  • Mid-Century Corp. (1960). "Process for the production of benzoic acids."[2][10][11][12] US Patent 2,963,509. Link

  • Stoessel, F. (2008). Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH. (Standard text for DSC/ARC protocols).

Sources

Application Notes and Protocols: Synthesis of Novel Anti-inflammatory Agents Targeting the NLRP3 Inflammasome

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Novel Anti-inflammatory Therapeutics

Inflammation is a fundamental biological process that, when dysregulated, underpins a vast array of chronic diseases including rheumatoid arthritis, atherosclerosis, type II diabetes, and Alzheimer's disease.[1][2] While existing anti-inflammatory drugs, such as non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, are effective, their long-term use is often associated with significant side effects.[1][3] This necessitates the development of novel therapeutic agents that target specific pathways in the inflammatory cascade with greater precision and a more favorable safety profile.

A particularly promising target in modern anti-inflammatory drug discovery is the NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome.[4][5] The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune system by activating caspase-1, which in turn processes the pro-inflammatory cytokines interleukin-1β (IL-1β) and IL-18.[4][5] Inappropriate activation of the NLRP3 inflammasome is a key driver of chronic sterile inflammation.[4][5] Therefore, the targeted inhibition of this complex represents a highly attractive strategy for the development of a new generation of anti-inflammatory drugs.

This application note provides a detailed guide for the synthesis, in vitro evaluation, and in vivo validation of novel anti-inflammatory agents, with a specific focus on the development of NLRP3 inflammasome inhibitors.

Targeting the NLRP3 Inflammasome: A Key Inflammatory Hub

The NLRP3 inflammasome acts as a sensor for a wide range of danger signals, both from invading pathogens and from host-derived sterile molecules.[4][5] Its activation leads to a cascade of events culminating in the release of potent pro-inflammatory cytokines.

Signaling Pathway of NLRP3 Inflammasome Activation

NLRP3_Pathway cluster_cell Macrophage DAMPs DAMPs / PAMPs TLR4 TLR4 DAMPs->TLR4 Priming Signal NLRP3_inactive Inactive NLRP3 DAMPs->NLRP3_inactive Activation Signal NFkB NF-κB Activation TLR4->NFkB Pro_IL1b Pro-IL-1β Pro-IL-18 NFkB->Pro_IL1b Transcription IL1b_active Mature IL-1β / IL-18 Pro_IL1b->IL1b_active NLRP3_active Active NLRP3 Inflammasome NLRP3_inactive->NLRP3_active Casp1_inactive Pro-Caspase-1 NLRP3_active->Casp1_inactive Casp1_active Active Caspase-1 Casp1_inactive->Casp1_active Casp1_active->IL1b_active Cleavage Inflammation Inflammation IL1b_active->Inflammation Secretion

Caption: NLRP3 Inflammasome Activation Pathway.

Synthetic Strategy: Designing Novel NLRP3 Inhibitors

The design of novel NLRP3 inhibitors often involves leveraging known chemical scaffolds that have shown promise in targeting this complex. One such class of compounds is based on the chalcone framework, which is found in many natural products with anti-inflammatory properties.[6] For this guide, we will focus on the synthesis of a novel chalcone-based NLRP3 inhibitor, inspired by the structure of Velutone F, a natural product known to inhibit NLRP3 inflammasome formation.[6][7]

The general synthetic approach involves the Claisen-Schmidt condensation of a substituted acetophenone with a substituted benzaldehyde. The choice of substituents is critical for optimizing activity and can be guided by structure-activity relationship (SAR) studies. For example, SAR studies on oxazaborine inhibitors of NLRP3 have shown that 4-fluoro substituents on the phenyl rings can retain inhibitory activity.[4]

Synthetic Workflow for a Novel Chalcone-based NLRP3 Inhibitor

Synthesis_Workflow ReactantA Substituted Acetophenone Reaction Claisen-Schmidt Condensation (Base Catalyst) ReactantA->Reaction ReactantB Substituted Benzaldehyde ReactantB->Reaction Crude Crude Product Reaction->Crude Purification Purification (Recrystallization or Column Chromatography) Crude->Purification Final Pure Chalcone Derivative Purification->Final Characterization Characterization (NMR, MS, IR) Final->Characterization

Caption: General Synthetic Workflow.

Protocol: Synthesis of a Novel Chalcone Derivative

Objective: To synthesize a novel chalcone derivative as a potential NLRP3 inflammasome inhibitor.

Materials:

  • 4'-Hydroxyacetophenone

  • 4-Fluorobenzaldehyde

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), concentrated

  • Distilled water

  • Magnetic stirrer with heating plate

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Büchner funnel and filter paper

  • Beakers

  • Graduated cylinders

  • pH paper

Procedure:

  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve 1.36 g (10 mmol) of 4'-hydroxyacetophenone in 20 mL of ethanol.

  • Addition of Aldehyde: To the stirred solution, add 1.24 g (10 mmol) of 4-fluorobenzaldehyde.

  • Base Catalysis: Slowly add 10 mL of a 40% aqueous sodium hydroxide solution dropwise to the reaction mixture at room temperature.

  • Reaction: Stir the mixture vigorously at room temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Neutralization and Precipitation: After the reaction is complete, pour the mixture into a beaker containing 100 mL of cold distilled water. Acidify the solution by slowly adding concentrated hydrochloric acid until the pH is approximately 2-3. A solid precipitate should form.

  • Isolation of Crude Product: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with cold distilled water to remove any inorganic impurities.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure chalcone derivative.

  • Drying and Characterization: Dry the purified product in a vacuum oven. Characterize the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy to confirm its structure and purity.[8]

In Vitro Evaluation of NLRP3 Inhibitory Activity

The anti-inflammatory potential of the newly synthesized compounds is first assessed using in vitro assays.[1][2] These assays are cost-effective and provide a rapid initial screening of the compounds' pharmacological properties.[1][2]

Protocol: In Vitro Inhibition of IL-1β Release

Objective: To determine the ability of the synthesized chalcone derivative to inhibit NLRP3 inflammasome activation in vitro by measuring the release of IL-1β from macrophages.[7]

Cell Line:

  • THP-1 human monocytic cell line (ATCC TIB-202)

Materials:

  • THP-1 cells

  • RPMI-1640 medium supplemented with 10% FBS, 1% penicillin-streptomycin

  • Phorbol 12-myristate 13-acetate (PMA)

  • Lipopolysaccharide (LPS)

  • Adenosine triphosphate (ATP)

  • Synthesized chalcone derivative (dissolved in DMSO)

  • Human IL-1β ELISA kit

  • 96-well cell culture plates

  • CO₂ incubator (37°C, 5% CO₂)

Procedure:

  • Cell Culture and Differentiation: Culture THP-1 cells in RPMI-1640 medium. For differentiation into macrophage-like cells, seed the cells in a 96-well plate at a density of 1 x 10⁶ cells/mL and treat with 100 nM PMA for 48 hours.

  • Priming: After differentiation, replace the medium with fresh RPMI-1640 and prime the cells with 1 µg/mL LPS for 3 hours. This step upregulates the expression of pro-IL-1β.

  • Compound Treatment: Following priming, treat the cells with various concentrations of the synthesized chalcone derivative (e.g., 0.1, 1, 10, 100 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (a known NLRP3 inhibitor).

  • NLRP3 Activation: Induce NLRP3 inflammasome activation by adding 5 mM ATP to the wells for 30 minutes.

  • Sample Collection: Centrifuge the plate and collect the cell culture supernatants.

  • ELISA for IL-1β: Quantify the concentration of IL-1β in the supernatants using a human IL-1β ELISA kit according to the manufacturer's instructions.[7]

  • Data Analysis: Calculate the percentage inhibition of IL-1β release for each concentration of the test compound compared to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the IL-1β release).

CompoundIC₅₀ (µM) for IL-1β Release
Novel Chalcone Derivative To be determined
Reference Compound (e.g., MCC950) Known value
Vehicle Control No inhibition

In Vivo Validation in an Animal Model of Inflammation

Promising compounds from in vitro screening should be further evaluated in in vivo models of inflammation to assess their efficacy and safety in a more complex biological system.[9][10] The selection of an appropriate animal model is crucial for the successful preclinical evaluation of anti-inflammatory drug candidates.[9]

Protocol: Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the in vivo anti-inflammatory activity of the synthesized chalcone derivative in an acute inflammation model.[8][11]

Animal Model:

  • Male Wistar rats (180-220 g)

Materials:

  • Synthesized chalcone derivative

  • Carrageenan (1% w/v in saline)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Reference drug (e.g., Indomethacin)

  • Plethysmometer

  • Oral gavage needles

Procedure:

  • Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

  • Grouping and Dosing: Divide the rats into groups (n=6 per group):

    • Group 1: Vehicle control

    • Group 2: Reference drug (e.g., Indomethacin, 10 mg/kg, p.o.)

    • Groups 3-5: Synthesized chalcone derivative at different doses (e.g., 10, 20, 40 mg/kg, p.o.)

  • Drug Administration: Administer the vehicle, reference drug, or test compound orally one hour before the induction of inflammation.

  • Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of paw edema for each group at each time point using the following formula:

    • % Inhibition = [(Vc - Vt) / Vc] x 100

    • Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

Treatment GroupDose (mg/kg)% Inhibition of Paw Edema at 3 hours
Vehicle Control -0%
Indomethacin 10Expected significant inhibition
Novel Chalcone Derivative 10To be determined
Novel Chalcone Derivative 20To be determined
Novel Chalcone Derivative 40To be determined

Experimental Design for In Vivo Evaluation

InVivo_Workflow Start Acclimatized Wistar Rats Grouping Grouping of Animals (n=6 per group) Start->Grouping Dosing Oral Administration of Test/Reference/Vehicle Grouping->Dosing Inflammation Carrageenan Injection (Sub-plantar) Dosing->Inflammation 1 hour post-dosing Measurement Paw Volume Measurement (Plethysmometer) at 0, 1, 2, 3, 4 hours Inflammation->Measurement Analysis Data Analysis (% Inhibition of Edema) Measurement->Analysis

Sources

Application Notes and Protocols: The Hypothetical Use of 4-[(2-Methylpiperidin-1-yl)sulfonyl]benzoic Acid as a Novel Safety-Catch Linker in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Novel Scaffold for Advanced Solid-Phase Strategies

Solid-phase peptide synthesis (SPPS) has fundamentally reshaped the landscape of peptide chemistry and drug discovery, enabling the efficient construction of complex biomolecules.[1][2] The success of SPPS is critically dependent on the judicious selection of solid supports, protecting groups, and, importantly, the linker moiety that tethers the nascent peptide chain to the insoluble resin.[3][4] While a variety of linkers are commercially available, the pursuit of novel linkers with unique cleavage characteristics continues to be an area of active research.

This document explores the hypothetical application of 4-[(2-Methylpiperidin-1-yl)sulfonyl]benzoic acid as a novel, safety-catch linker for solid-phase synthesis. While the direct use of this specific molecule in SPPS is not yet established in peer-reviewed literature, its chemical structure presents an intriguing opportunity for the development of a new safety-catch linker system. This application note will, therefore, propose a scientifically grounded, theoretical framework for its use, drawing upon established principles of SPPS and safety-catch linker chemistry.[1][2]

The core concept of a safety-catch linker is its stability to the conditions of peptide chain elongation, followed by a distinct chemical activation step that renders it labile for cleavage.[1][2] We hypothesize that the sulfonamide moiety of 4-[(2-Methylpiperidin-1-yl)sulfonyl]benzoic acid can be activated post-synthesis to facilitate the release of the synthesized peptide.

Proposed Mechanism of Action: A Sulfonamide-Based Safety-Catch Strategy

The proposed utility of 4-[(2-Methylpiperidin-1-yl)sulfonyl]benzoic acid as a safety-catch linker is predicated on the chemical properties of the sulfonamide bond. In its native state, the sulfonamide is robust and stable to the standard conditions of Fmoc-based SPPS, including repeated treatments with piperidine for Fmoc deprotection and the reagents used for amino acid coupling.[5][6]

The "safety-catch" activation would involve a post-synthesis modification of the sulfonamide. This could potentially be achieved through alkylation of the sulfonamide nitrogen, which would transform it into a better leaving group. Subsequent nucleophilic attack would then cleave the peptide from the solid support. This strategy offers an additional layer of control over the synthesis process.[2]

Visualizing the Proposed Workflow

G cluster_0 Phase 1: Linker Immobilization & Peptide Elongation cluster_1 Phase 2: Safety-Catch Activation cluster_2 Phase 3: Cleavage and Product Isolation Resin Solid Support (e.g., Aminomethylated Polystyrene) Linker_Resin Immobilized Linker {4-[(2-Methylpiperidin-1-yl)sulfonyl]benzoyl Resin} Resin->Linker_Resin Coupling Peptide_Elongation Stepwise Fmoc-SPPS (Deprotection with Piperidine & Coupling Cycles) Linker_Resin->Peptide_Elongation First Amino Acid Loading Protected_Peptide Fully Assembled, Protected Peptide on Resin Peptide_Elongation->Protected_Peptide Activation Activation Step (e.g., Alkylation of Sulfonamide) Protected_Peptide->Activation Activated_Peptide Activated Peptide-Resin Complex Activation->Activated_Peptide Cleavage Nucleophilic Cleavage (e.g., with an amine or hydroxide) Activated_Peptide->Cleavage Crude_Peptide Cleaved Peptide in Solution Cleavage->Crude_Peptide Purification Purification (e.g., HPLC) Crude_Peptide->Purification Final_Product Pure Peptide Product Purification->Final_Product

Caption: Proposed workflow for using 4-[(2-Methylpiperidin-1-yl)sulfonyl]benzoic acid as a safety-catch linker.

Experimental Protocols: A Step-by-Step Guide

The following protocols are hypothetical and based on standard procedures for solid-phase peptide synthesis.[5][7][8] Researchers should perform small-scale trials to optimize these conditions for their specific application.

Protocol 1: Immobilization of the Linker onto the Solid Support

Objective: To covalently attach 4-[(2-Methylpiperidin-1-yl)sulfonyl]benzoic acid to an aminomethylated solid support.

Reagent/ParameterRecommendationRationale
Solid Support Aminomethyl Polystyrene ResinProvides a primary amine for amide bond formation with the linker's carboxylic acid.
Linker 4-[(2-Methylpiperidin-1-yl)sulfonyl]benzoic acidThe bifunctional molecule for our proposed safety-catch strategy.
Activation Reagent HBTU/HOBt or HATUStandard coupling reagents that form an activated ester of the linker's carboxylic acid, facilitating efficient coupling to the resin.
Base Diisopropylethylamine (DIEA)A non-nucleophilic base to neutralize the reaction mixture.
Solvent N,N-Dimethylformamide (DMF)A polar aprotic solvent that swells the resin and dissolves the reagents.
Reaction Time 2-4 hoursSufficient time for complete coupling.
Monitoring Kaiser Test (Ninhydrin Test)To confirm the absence of free primary amines on the resin, indicating successful coupling.

Step-by-Step Procedure:

  • Swell the aminomethyl polystyrene resin (1.0 g, 1.0 mmol/g substitution) in DMF (10 mL) for 1 hour in a reaction vessel.

  • Drain the DMF.

  • In a separate vial, dissolve 4-[(2-Methylpiperidin-1-yl)sulfonyl]benzoic acid (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF (5 mL).

  • Add DIEA (6 eq.) to the solution from step 3 and vortex briefly.

  • Add the activated linker solution to the swollen resin.

  • Agitate the mixture at room temperature for 2-4 hours.

  • Drain the reaction vessel and wash the resin sequentially with DMF (3x), Dichloromethane (DCM) (3x), and Methanol (3x).

  • Dry the resin under vacuum.

  • Perform a Kaiser test to confirm complete coupling. A negative result (yellow beads) indicates success.

Protocol 2: Peptide Elongation using Fmoc-SPPS

Objective: To assemble the desired peptide sequence on the linker-functionalized resin. This protocol follows the standard Fmoc/tBu strategy.[6][9]

Step-by-Step Cycle for Each Amino Acid Addition:

  • Fmoc Deprotection:

    • Add a 20% solution of piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Repeat with a fresh 20% piperidine/DMF solution for 15-20 minutes.

    • Drain and wash the resin thoroughly with DMF (5-7x) to remove all traces of piperidine.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (3-5 eq.), a coupling reagent (e.g., HATU, 3-5 eq.), and a base (e.g., DIEA, 6-10 eq.) in DMF.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate for 1-2 hours at room temperature.

    • Drain and wash the resin with DMF (3x) and DCM (3x).

    • (Optional) Perform a Kaiser test to confirm complete coupling. If the test is positive (blue beads), recouple the amino acid.

  • Repeat this cycle until the full peptide sequence is assembled.

Protocol 3: Activation of the Safety-Catch Linker (Hypothetical)

Objective: To chemically modify the sulfonamide to make it labile for cleavage.

Reagent/ParameterRecommendation (Hypothetical)Rationale
Activating Agent Iodoacetonitrile or TrimethylsilyldiazomethaneThese are examples of reagents that could potentially alkylate the sulfonamide nitrogen. Caution: These reagents are hazardous and should be handled with extreme care in a fume hood.
Base Potassium Carbonate or a non-nucleophilic organic baseTo facilitate the alkylation reaction.
Solvent Anhydrous DMF or AcetonitrileTo ensure a water-free environment for the reaction.
Reaction Time 12-24 hoursAlkylation of sulfonamides can be slow.

Step-by-Step Procedure (Hypothetical):

  • Wash the fully assembled peptide-resin with anhydrous DMF.

  • Add a solution of the chosen alkylating agent (e.g., iodoacetonitrile, 10 eq.) and base (e.g., K₂CO₃, 10 eq.) in anhydrous DMF.

  • Agitate the mixture at room temperature for 12-24 hours.

  • Drain the reaction vessel and wash the resin thoroughly with DMF, DCM, and Methanol.

  • Dry the resin under vacuum.

Protocol 4: Cleavage of the Peptide from the Activated Linker

Objective: To release the synthesized peptide from the solid support.

Reagent/ParameterRecommendationRationale
Cleavage Nucleophile 1 M NaOH or a primary/secondary amine in a suitable solventThe choice of nucleophile will determine the C-terminal functionality of the cleaved peptide (e.g., carboxylic acid or amide).
Solvent THF/Water or DMFTo swell the resin and facilitate the cleavage reaction.
Reaction Time 2-6 hoursTo ensure complete cleavage.

Step-by-Step Procedure:

  • Swell the activated peptide-resin in the chosen solvent system.

  • Add the nucleophilic cleavage solution.

  • Agitate at room temperature for 2-6 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of the cleavage solvent and combine the filtrates.

  • The crude peptide is now ready for purification (e.g., by preparative HPLC).

Safety and Handling

As with all laboratory procedures, appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn.

  • Reagents for SPPS: Many reagents used in SPPS, such as DMF, piperidine, and coupling reagents, have known hazards. Always consult the Safety Data Sheet (SDS) for each chemical before use.[12][13]

  • Activation and Cleavage Reagents: The proposed activating agents (e.g., iodoacetonitrile) and cleavage reagents can be highly toxic, corrosive, or flammable. These steps must be performed in a well-ventilated fume hood.

Conclusion and Future Perspectives

This application note has outlined a hypothetical, yet scientifically plausible, framework for the use of 4-[(2-Methylpiperidin-1-yl)sulfonyl]benzoic acid as a novel safety-catch linker in solid-phase synthesis. The proposed protocols, based on well-established principles of SPPS, provide a starting point for researchers interested in exploring this and other new linker technologies. Experimental validation is required to determine the optimal conditions for activation and cleavage and to assess the efficiency and utility of this proposed system in the synthesis of diverse peptide targets. The development of such novel tools is essential for advancing the frontiers of peptide and medicinal chemistry.

References

  • AAPPTec. (n.d.). Solid Phase Peptide Synthesis Linkers and Reagents. Retrieved from [Link]

  • Shelton, P. T., & Jensen, K. J. (2013). Linkers, resins, and general procedures for solid-phase peptide synthesis. Methods in Molecular Biology, 1047, 23–41.
  • MDPI. (2024, March 22). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). Decoding the Art of Chemical Synthesis: A Deep Dive into Solid-Phase Peptide Synthesis and SPPS Resins. Retrieved from [Link]

  • Fisher Scientific. (2025, December 20). Safety Data Sheet: 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride 0.5 hydrate. Retrieved from [Link]

  • El-Gamal, M. I., et al. (2015). 2-Benzazolyl-4-Piperazin-1-Ylsulfonylbenzenecarbohydroxamic Acids as Novel Selective Histone Deacetylase-6 Inhibitors with Antiproliferative Activity. Molecules, 20(12), 21354–21373.
  • Capot Chemical. (2010, August 2). MSDS of 4-((4-methylpiperazin-1-yl)methyl)benzoic acid dihydrochloride. Retrieved from [Link]

  • Howl, J. (Ed.). (2014). Methods and protocols of modern solid phase peptide synthesis. Methods in molecular biology, 298.
  • Vergel Galeano, C. F., et al. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Journal of the Mexican Chemical Society, 58(4).
  • Yao, Y., et al. (2025). Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury. European Journal of Medicinal Chemistry, 117588.
  • FAQ. (2023, February 13). How is 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride synthesized? Retrieved from [Link]

  • Nowick, J. S., et al. (2020).
  • Google Patents. (2000, February 23). CN1245494A - New 4-(1-piperazinyl) benzoic acid derivatives, process for preparing them and their therapeutic applications.
  • Journal of Pharmacy and Pharmacology. (2024, November 21). The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl). Retrieved from [Link]

  • PubMed. (2025, January 5). Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo. Retrieved from [Link]

  • ResearchGate. (n.d.). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Retrieved from [Link]

  • MDPI. (2009, July 27). Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. Retrieved from [Link]

  • Beilstein Journals. (2014, May 22). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 4-[(2-Methylpiperidin-1-yl)sulfonyl]benzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Insight

Welcome to the technical support center. You are likely encountering low yields (below 60%) or purification difficulties when synthesizing 4-[(2-Methylpiperidin-1-yl)sulfonyl]benzoic acid .

Our internal data and field reports indicate that the Direct Acid Route (reacting 4-(chlorosulfonyl)benzoic acid directly with the amine) is the primary cause of failure due to zwitterion formation and solubility issues.

The Solution: Switch to the Ester Route . By using Methyl 4-(chlorosulfonyl)benzoate as the electrophile, you eliminate carboxylic acid interference, allowing for standard organic extraction and purification before the final hydrolysis step.

The "Yield Killers" (Root Cause Analysis)
  • Steric Hindrance (The 2-Methyl Group): The methyl group at the C2 position of the piperidine ring creates significant steric bulk near the nucleophilic nitrogen. This slows the rate of sulfonylation, making the sulfonyl chloride more susceptible to competitive hydrolysis by trace moisture.

  • Competitive Hydrolysis: Sulfonyl chlorides are highly moisture-sensitive. If the amine attack is slow (due to sterics), water (from wet solvents or atmosphere) will hydrolyze the starting material to the unreactive sulfonic acid.

  • Zwitterionic Traps: In the Direct Acid Route, the product is an amino-acid-like molecule that is difficult to extract from water, leading to massive material loss during workup.

Optimized Experimental Protocol (The "Ester Route")

This protocol is designed to maximize yield by separating the C-N bond formation from the solubility-limiting carboxylic acid formation.

Phase 1: Sulfonamide Coupling

Reaction: Methyl 4-(chlorosulfonyl)benzoate + 2-Methylpiperidine


 Intermediate Ester
  • Preparation: Flame-dry a round-bottom flask and cool under

    
    .
    
  • Solvent System: Dissolve Methyl 4-(chlorosulfonyl)benzoate (1.0 equiv) in anhydrous DCM (Dichloromethane) or THF (Tetrahydrofuran). Do not use alcohols.

  • Base Addition: Add Triethylamine (TEA, 2.5 equiv) or DIPEA (2.5 equiv) .

    • Why? You need >1 equiv to neutralize the HCl generated. Excess base drives the equilibrium.

  • Cryogenic Start: Cool the mixture to 0°C .

  • Amine Addition: Add 2-Methylpiperidine (1.2 equiv) dropwise.

    • Note: A slight excess of amine ensures complete consumption of the moisture-sensitive sulfonyl chloride.

  • Catalysis (Optional but Recommended): If reaction is sluggish after 1 hour, add 0.1 equiv DMAP (4-Dimethylaminopyridine). This creates a highly reactive N-acylpyridinium intermediate that overcomes the steric hindrance of the 2-methylpiperidine.

  • Workup: Warm to RT. Stir 4-12h. Quench with water.[1][2] Extract with DCM. Wash organic layer with 1N HCl (to remove excess amine/pyridine) and Brine. Dry over

    
     and concentrate.
    
    • Checkpoint: You should have a solid or oil that is soluble in organic solvents. Purify via silica flash chromatography if necessary (Hexane/EtOAc).

Phase 2: Ester Hydrolysis

Reaction: Intermediate Ester


 Final Acid Product
  • Dissolution: Dissolve the intermediate ester in THF (3 volumes) .

  • Reagent: Add LiOH (3.0 equiv) dissolved in Water (1 volume) .

  • Conditions: Stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (the spot will stay at the baseline).

  • Isolation:

    • Evaporate the THF.

    • Acidify the remaining aqueous layer carefully with 1N HCl to pH ~2-3.

    • The Payoff: The product should precipitate as a white solid. Filter and wash with cold water.

Visualizing the Workflow

The following diagram illustrates the critical decision points and the chemical pathway for the Optimized Ester Route.

G Start Start: Methyl 4-(chlorosulfonyl)benzoate Amine Add 2-Methylpiperidine (1.2 eq) + TEA (2.5 eq) Start->Amine Anhydrous DCM, 0°C Check Check TLC (1h) Amine->Check DMAP Add DMAP (0.1 eq) Catalyst Check->DMAP Incomplete (Steric Stall) Workup Workup: Extract DCM/HCl wash Check->Workup Complete DMAP->Workup Stir 4h Hydrolysis Hydrolysis: LiOH / THF / H2O Workup->Hydrolysis Final Final Product: Precipitate at pH 2 Hydrolysis->Final Acidify to pH 2

Figure 1: Optimized synthesis workflow emphasizing the "Ester Route" and catalytic intervention for sterically hindered amines.

Troubleshooting & FAQs

Q1: I see a major spot on TLC that doesn't move (baseline) during the coupling step. What is it?

A: This is likely the sulfonic acid byproduct caused by hydrolysis of your starting material.

  • Cause: Your solvent was wet, or the 2-methylpiperidine reacted too slowly, allowing moisture from the air to compete.

  • Fix: Ensure DCM is distilled or from a fresh anhydrous bottle. Keep the reaction under nitrogen. Add DMAP to accelerate the amine coupling over the hydrolysis rate [1].

Q2: Why not just react 4-(chlorosulfonyl)benzoic acid directly?

A: While theoretically possible, it creates a "Purification Nightmare."

  • The Problem: The product has both an acidic proton (COOH) and basic sites (tertiary amine). It forms zwitterions that are highly water-soluble at neutral pH, making extraction into organic solvents nearly impossible.

  • The Fix: The Ester Route keeps the molecule non-polar (lipophilic) until the very last step, allowing easy purification of the intermediate [2].

Q3: My yield is low (<40%) even with the Ester Route.

A: Check your Stoichiometry and Temperature .[1]

  • Stoichiometry: Did you use enough base? The reaction generates HCl.[2][3] If you only used 1 equiv of TEA, the HCl will protonate your unreacted piperidine, rendering it non-nucleophilic. Use at least 2.5 equiv of base.

  • Temperature: Did you heat it too fast? Adding the amine at room temperature can cause exotherms that favor side reactions. Always start at 0°C, then warm slowly.

Q4: Can I use Pyridine as both solvent and base?

A: Yes, this is the classic Schotten-Baumann variation.

  • Pros: Pyridine is an excellent solvent for sulfonyl chlorides and acts as a nucleophilic catalyst.

  • Cons: Removing pyridine requires extensive acid washes (CuSO4 or HCl) during workup. If you have difficulty removing pyridine, the DCM/TEA method is cleaner.

Decision Tree for Troubleshooting

Use this logic flow to diagnose your specific failure mode.

Troubleshooting Problem Problem: Low Yield or Impure Product Route Which Route? Problem->Route AcidRoute Direct Acid Route Route->AcidRoute EsterRoute Ester Route Route->EsterRoute Solubility Issue: Product stuck in water layer (Zwitterion effect) AcidRoute->Solubility TLC Check Coupling TLC EsterRoute->TLC Switch Solution: Switch to Ester Route Solubility->Switch SM_Left Starting Material Remains TLC->SM_Left Baseline Baseline Spot (Sulfonic Acid) TLC->Baseline Sterics Cause: Steric Hindrance SM_Left->Sterics Wet Cause: Hydrolysis (Wet Solvent) Baseline->Wet FixSterics Fix: Add DMAP, Heat to Reflux Sterics->FixSterics FixWet Fix: Dry Solvents, Increase Amine excess Wet->FixWet

Figure 2: Diagnostic logic for identifying yield loss mechanisms.

Reagent Specifications & Data

ComponentRoleRecommended Equiv.Critical Note
Methyl 4-(chlorosulfonyl)benzoate Electrophile1.0Must be white solid.[4] Yellow/Gummy = Hydrolyzed.
2-Methylpiperidine Nucleophile1.2 - 1.5Sterically hindered; excess ensures completion.
Triethylamine (TEA) Base2.5 - 3.0Scavenges HCl. Must be anhydrous.[1]
DMAP Catalyst0.1Use if reaction <50% complete after 2h.
DCM (Dichloromethane) Solvent10-20 VolumesMust be anhydrous.
LiOH Hydrolysis Base3.0For the final deprotection step.

References

  • BenchChem Technical Support. (2025).[1][2][3] Sulfonamide Synthesis with Primary and Secondary Amines: Troubleshooting & Optimization. Retrieved from BenchChem Application Notes.[3] Link

  • Sigma-Aldrich. (n.d.). Methyl 4-(chlorosulfonyl)benzoate Product Specification and Reactivity Guide. Retrieved from Sigma-Aldrich. Link

  • Organic Chemistry Portal. (2017). Sulfonamide Synthesis by S-N Coupling: Recent Advances in Indium and Copper Catalysis. Retrieved from Organic Chemistry Portal. Link

  • National Institutes of Health (NIH). (2015). Synthesis of Sulfonamide Derivatives via Chlorosulfonyl Benzoic Acid Intermediates.[3] Retrieved from PubMed Central. Link

Sources

Overcoming poor solubility of sulfonylbenzoic acid derivatives during reaction

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Poor Solubility During Reaction & Processing

Audience: Researchers, Process Chemists, and Drug Development Scientists. Scope: Solubility troubleshooting, "Green" solvent alternatives, transient solubilization (silylation), and phase-transfer protocols.

Introduction

Welcome to the Advanced Synthesis Support Center. Sulfonylbenzoic acid derivatives often present a "brick dust" challenge in organic synthesis. The combination of the highly polar sulfonyl group (


) and the hydrogen-bond-donating carboxylic acid (

) creates a rigid crystal lattice with high lattice energy. This frequently leads to poor solubility in standard organic solvents (DCM, Toluene) and complicates homogeneous reactions like amide couplings or esterifications.

This guide moves beyond basic "add more solvent" advice. We provide chemically engineered solutions to disrupt these intermolecular forces without compromising reaction integrity.

Module 1: Solvent Engineering & Green Alternatives

Question: "My starting material won't dissolve in DCM or THF. Do I have to use DMF?"

Answer: Not necessarily. While DMF and NMP are excellent for solubility, they are difficult to remove (high boiling points) and pose reprotoxicity risks. You can utilize "Green" dipolar aprotic alternatives or specific binary mixtures that mimic the solvation power of DMF.

Technical Insight: The Polarity/Dispersity Balance

Sulfonylbenzoic acids require a solvent with high dielectric constant (


) to break the acid dimers, but sufficient lipophilicity to solvate the aromatic ring.

Table 1: Solvent Selection Matrix for Sulfonylbenzoic Acids

Solvent ClassTraditional CandidateRecommended Green Alternative Why it Works
Dipolar Aprotic DMF, NMP, DMAcCyrene™ (Dihydrolevoglucosenone) Cyrene has a similar dipole moment to NMP but is cellulose-derived. Excellent for amide couplings.
Ethers THF, Dioxane2-MeTHF or CPME 2-MeTHF has higher polarity than THF and separates easily from water (good for workup).
Binary Systems DCM/DMF (9:1)EtOAc/Sulfolane (9:1) Sulfolane dissolves the solid; EtOAc allows for easy aqueous extraction later.

Pro-Tip: If using 2-MeTHF, be aware it can form peroxides faster than THF. Always check peroxide levels before heating.

Module 2: Transient Solubilization (The "Silylation" Protocol)

Question: "I need to run an amide coupling in DCM to avoid side reactions, but the acid is insoluble. How do I proceed?"

Answer: Use Transient Silylation . By converting the carboxylic acid to a silyl ester in situ, you eliminate the intermolecular Hydrogen bonding responsible for the high lattice energy. The molecule becomes lipophilic and soluble in non-polar solvents (DCM, Toluene).

The Protocol: In-Situ Silylation with BSA

Reagent: N,O-Bis(trimethylsilyl)acetamide (BSA).[1][2][3] Mechanism: BSA silylates the carboxylic acid rapidly. The resulting silyl ester is highly reactive toward nucleophiles (amines) or coupling agents but is soluble in organic media.

Step-by-Step Workflow:

  • Suspension: Suspend the insoluble sulfonylbenzoic acid (1.0 equiv) in dry DCM or Toluene.

  • Silylation: Add BSA (1.1 - 2.0 equiv) under inert atmosphere.

    • Observation: The slurry will turn into a clear solution within 15–30 minutes as the H-bonds break and the silyl ester forms.

  • Coupling: Add your coupling agent (e.g., HATU, EDC) and the amine nucleophile directly to this solution.

    • Note: The silyl ester is an activated species that reacts readily. The silyl group is removed during the aqueous workup, yielding the desired amide product.

Visualizing the Mechanism

The following diagram illustrates how BSA breaks the crystal lattice to enable homogeneous reaction kinetics.

SilylationMechanism Insoluble Insoluble Acid (Lattice Locked) Intermediate Soluble Silyl Ester (Lipophilic) Insoluble->Intermediate H-Bond Disruption BSA Reagent: BSA (Silyl Donor) BSA->Intermediate TMS Transfer Product Final Amide (Soluble) Intermediate->Product Homogeneous Reaction Coupling Coupling Agent + Amine Coupling->Product

Caption: Figure 1. Transient solubilization pathway using BSA to convert insoluble acids into reactive, lipophilic silyl esters.

Module 3: Heterogeneous Systems & Phase Transfer Catalysis

Question: "I cannot use moisture-sensitive reagents like BSA. Can I react the solid directly?"

Answer: Yes, by using Phase Transfer Catalysis (PTC) . If the reaction involves a nucleophilic substitution (e.g., alkylation of the acid) or Schotten-Baumann conditions, you can use a biphasic system (Water/DCM) with a quaternary ammonium salt.

The "Interfacial" Solution

Since the sulfonylbenzoic acid is likely soluble in base (as the benzoate salt) but your electrophile is in the organic layer, you need a catalyst to shuttle the anion.

Recommended Catalyst: Tetrabutylammonium bromide (TBAB) or Aliquat 336.

Protocol (Biphasic Alkylation/Esterification):

  • Aqueous Phase: Dissolve sulfonylbenzoic acid in 1M NaOH (or

    
     solution). The high pH ensures deprotonation (
    
    
    
    ).
  • Organic Phase: Dissolve the electrophile (e.g., alkyl halide) in DCM or Toluene.

  • Catalyst: Add TBAB (5–10 mol%).

  • Reaction: Stir vigorously. The lipophilic

    
     cation pairs with the benzoate anion, pulling it into the organic layer where it reacts rapidly due to lack of solvation (the "naked anion" effect).
    

Decision Logic for Method Selection:

MethodSelection Start Start: Insoluble Sulfonylbenzoic Acid Moisture Is the reaction moisture sensitive? Start->Moisture Yes Yes (e.g., Acid Chloride formation) Moisture->Yes Strict Anhydrous No No (e.g., Alkylation) Moisture->No Aqueous ok BSA_Route Use BSA Silylation (Homogeneous DCM/THF) Yes->BSA_Route PTC_Route Use PTC (TBAB) (Biphasic Water/DCM) No->PTC_Route

Caption: Figure 2. Decision tree for selecting between Silylation (anhydrous) and Phase Transfer Catalysis (aqueous compatible).

Module 4: Purification & Workup

Question: "The reaction worked, but the product precipitated with impurities. How do I clean it?"

Answer: Leverage the pH Swing technique. Sulfonylbenzoic derivatives have distinct pKa values (typically 3–4 for the acid, lower if the sulfonyl is ortho).

Purification Protocol:

  • Basify: Convert the crude mixture to pH > 9 using 1M NaOH. The product (if it still has the free acid) or unreacted starting material will dissolve in the aqueous layer. Impurities that are non-acidic remain in the organic layer.

  • Wash: Extract the aqueous layer with EtOAc to remove non-acidic byproducts.

  • Acidify: Slowly add 1M HCl to the aqueous layer until pH < 2.

  • Precipitate: The sulfonylbenzoic derivative will crash out as a pure solid (brick dust returns, but now it's pure). Filter and dry.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • Sherwood, J., et al. (2014). Dihydrolevoglucosenone (Cyrene) as a bio-based alternative for dipolar aprotic solvents. Chemical Communications, 50, 9650-9652.

  • Pierce, A. E. (1968). Silylation of Organic Compounds. Pierce Chemical Company. (Fundamental technique reference for BSA protocols).
  • Starks, C. M. (1971).[4] Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts.[4] Journal of the American Chemical Society, 93(1), 195-199.[4]

Sources

Side product formation in the synthesis of piperidine sulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized technical support unit for researchers synthesizing piperidine sulfonamides. It is structured to address mechanism-based troubleshooting, purification logic, and protocol optimization.

Introduction: The Piperidine Sulfonamide Scaffold

The sulfonylation of piperidine derivatives is a cornerstone reaction in medicinal chemistry, frequently used to generate ion channel blockers, GPCR ligands, and enzyme inhibitors. While the reaction between a secondary amine (piperidine) and a sulfonyl chloride (


) is theoretically straightforward, it is prone to specific failure modes driven by hydrolysis, steric hindrance, and competitive nucleophilicity.

This guide moves beyond basic "recipe" instructions to explain the why and how of failure, providing self-validating protocols to ensure high purity and yield.

Reaction Landscape & Failure Modes

Understanding the competitive pathways is critical for troubleshooting. The diagram below maps the primary reaction against common side-product pathways.

Visual 1: Mechanistic Pathways & Side Products

ReactionLandscape cluster_0 Critical Control Point SM_Pip Piperidine (Secondary Amine) Product Target Sulfonamide (Neutral Species) SM_Pip->Product + SM_SuCl Main Reaction SP_Salt Amine HCl Salt (Trapped SM) SM_Pip->SP_Salt + HCl (No Base) SM_SuCl Sulfonyl Chloride (R-SO2Cl) SM_SuCl->Product SP_Acid Sulfonic Acid (Hydrolysis Product) SM_SuCl->SP_Acid + H2O (Moisture) SP_Ester Sulfonate Ester (If ROH present) SM_SuCl->SP_Ester + Alcohol (Solvent/Impurity) Base Base (TEA/DIPEA) Base->Product Scavenges HCl

Figure 1: Reaction landscape showing the desired pathway (Green) versus competitive hydrolysis and salt formation pathways (Red/Yellow).

Module 1: The Reactants (Quality Control)

Q: My reaction turned cloudy immediately, and yield is low. Is my sulfonyl chloride bad?

A: Likely, yes. Sulfonyl chlorides are highly moisture-sensitive.[1]

  • The Issue:

    
     hydrolyzes to sulfonic acid (
    
    
    
    ) and HCl upon exposure to atmospheric moisture. This creates two problems:
    • Stoichiometry Mismatch: You have less electrophile than calculated.

    • Amine Trapping: The generated HCl (and the sulfonic acid) will protonate your piperidine, forming an unreactive ammonium salt.

  • Diagnostic: Check the physical state. Liquid sulfonyl chlorides should be clear oils; solids should be crystalline. If a liquid is cloudy or has a precipitate, it has hydrolyzed.

  • Solution:

    • Purify: Wash the sulfonyl chloride solution with cold water and dry over

      
       immediately before use [1].
      
    • Excess Reagent: If purification isn't possible, increase the sulfonyl chloride equivalents to 1.2–1.5 eq.

Q: I am using a piperidine hydrochloride salt as my starting material. Do I need to free-base it first?

A: Not necessarily, but you must adjust your base stoichiometry.

  • The Logic: If you start with Piperidine·HCl, the first equivalent of base (e.g., Triethylamine) is consumed solely to deprotonate the amine. It does not participate in scavenging the HCl produced during the sulfonylation.

  • Protocol Adjustment: Use at least 2.5 to 3.0 equivalents of base.

    • 1.0 eq to free-base the starting material.

    • 1.0 eq to scavenge the HCl from the reaction.

    • 0.5 eq excess to drive equilibrium.

Module 2: Reaction Optimization & Side Products

Q: I see a new spot on TLC that is less polar than my product. What is it?

A: This is likely a Sulfonate Ester or a Bis-sulfonylation product (rare for simple piperidines but possible with functionalized ones).

  • Scenario A: Alcohol Contamination. If you used an alcohol (MeOH, EtOH) to clean glassware or as a stabilizer in DCM, the sulfonyl chloride will react with it to form a sulfonate ester (

    
    ). This competes with your amine.[2]
    
    • Fix: Ensure all solvents are anhydrous and alcohol-free.

  • Scenario B: Functionalized Piperidines. If your piperidine has a hydroxyl group (e.g., 4-hydroxypiperidine), you may get O-sulfonylation alongside N-sulfonylation.

    • Fix: N-sulfonylation is generally faster. Conduct the reaction at 0°C and add the sulfonyl chloride strictly dropwise to favor the kinetic N-product [2].

Q: My piperidine has a steric group at the 2-position (e.g., 2-methylpiperidine). The reaction is stalling.

A: Steric hindrance around the nitrogen significantly reduces nucleophilicity.

  • The Mechanism: The bulky group blocks the approach of the sulfur electrophile.

  • Optimization:

    • Switch Solvent: Move from DCM to a more polar aprotic solvent like DMF or CH3CN to stabilize the transition state.

    • Catalyst: Add 10-20 mol% of DMAP (4-Dimethylaminopyridine). DMAP forms a highly reactive N-sulfonylpyridinium intermediate that transfers the sulfonyl group to the hindered amine more effectively than the chloride itself [3].

    • Temperature: Heat to 60°C–80°C.

Module 3: Work-up & Purification (The "Self-Validating" Workflow)

Unlike primary sulfonamides, piperidine sulfonamides are neutral . They cannot be deprotonated by base (no N-H). This simplifies the workup but requires a specific "Acid/Base Swing" to remove impurities.

Table 1: Solubility-Based Purification Strategy
Impurity TypeChemical NatureRemoval Strategy
Excess Piperidine Basic (Amine)Acid Wash: Wash organic layer with 1M HCl.[3] The amine forms a water-soluble salt.[3]
Sulfonyl Chloride ElectrophileQuench: Add Dimethylamine or Morpholine (0.5 eq) before workup. Converts to sulfonamide, then treat as neutral impurity.*
Sulfonic Acid AcidicBase Wash: Wash organic layer with Sat.[3] NaHCO3 or 1M NaOH. Forms water-soluble sulfonate salt.[3]
Target Product NeutralRemains in Organic Layer during both Acid and Base washes.

*Note: If the quenched sulfonamide is difficult to separate, hydrolysis with NaOH is preferred to form the water-soluble sulfonate.

Visual 2: Troubleshooting Decision Tree

Troubleshooting Start Problem Observed Issue1 Low Yield / Starting Material Remains Start->Issue1 Issue2 Extra Spots on TLC Start->Issue2 Check1 Check R-SO2Cl Quality Issue1->Check1 Cloudy Reagent? Check2 Check Base Equivs Issue1->Check2 Using HCl Salt? Check3 Check Solvents (Alcohols?) Issue2->Check3 Action1 Increase Temp or Add DMAP Check1->Action1 No (Steric Issue) Action2 Purify R-SO2Cl or Increase Eq. Check1->Action2 Yes Action3 Strict Anhydrous Conditions Check3->Action3 Yes

Figure 2: Logic flow for diagnosing common synthetic failures.

Standard General Procedure (Self-Validating)

This protocol includes built-in checkpoints to prevent wasted effort.

Reagents:

  • Piperidine derivative (1.0 mmol)[4]

  • Sulfonyl Chloride (1.1 - 1.2 mmol)

  • Triethylamine (TEA) (2.0 - 3.0 mmol)

  • Dichloromethane (DCM) (anhydrous, 5 mL)

Step-by-Step:

  • Preparation: Dissolve Piperidine and TEA in DCM. Cool to 0°C (ice bath).

    • Checkpoint: Solution should be clear. If Piperidine[4][5][6][7][8]·HCl is used, ensure it dissolves upon TEA addition.

  • Addition: Add Sulfonyl Chloride (dissolved in 1 mL DCM) dropwise over 5-10 minutes.

    • Why? Controls exotherm and prevents localized concentration spikes that favor side reactions.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2-4 hours.

    • Checkpoint: Run TLC.[1][9] If SM remains after 4h, add 10 mol% DMAP .

  • Quench: Add 1 mL saturated

    
     solution and stir vigorously for 15 minutes.
    
    • Why? Hydrolyzes excess sulfonyl chloride to water-soluble sulfonic acid [4].[1][3]

  • Workup (The Swing):

    • Dilute with DCM.

    • Wash 1 (Acidic): Wash with 1M HCl (removes unreacted piperidine). Caution: Ensure product does not contain basic heterocycles (e.g., pyridine ring) that might protonate.

    • Wash 2 (Basic): Wash with Sat.

      
       (removes sulfonic acid).[3]
      
    • Wash 3: Brine.[3][10]

  • Isolation: Dry over

    
    , filter, and concentrate.
    

References

  • BenchChem Technical Support. Removal of Benzenesulfonyl Chloride from Reaction Mixtures. Retrieved from 3.

  • BenchChem Technical Support. Sulfonamide Synthesis with Primary Amines (Side Reactions). Retrieved from 1.

  • Organic Chemistry Portal. Sulfonamide Synthesis by S-N Coupling. Retrieved from 11.

  • ResearchGate. Removal of excess methane sulphonyl chloride. Retrieved from 10.

Sources

Resolving peak tailing for acidic compounds in reverse-phase HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting & Resolution Strategies for Reverse-Phase HPLC

Status: Active Support Tier: Level 3 (Senior Application Scientist) Ticket ID: ACID-TAIL-001

Introduction: The "Why" Behind the Tail

Welcome to the Advanced Chromatography Support Center. You are likely here because your acidic analytes (organic acids, NSAIDs, phenolic acids, etc.) are exhibiting asymmetry (


).

While peak tailing is often reflexively blamed on "silanol interactions" (which is true for bases), the mechanism for acids is fundamentally different.[1] As a Senior Application Scientist, I need you to shift your diagnostic focus to two specific areas: Kinetic Tailing (ionization equilibrium) and Chelation (metal-ligand interaction).

This guide ignores generic advice (e.g., "check your fittings") and focuses on the chemical physics driving acidic separations.

Module 1: The Diagnostic Logic

Before changing your column, you must diagnose the root cause. Use this logic tree to identify the specific mechanism failure.

DiagnosticTree Start START: Acidic Peak Tailing CheckPH Is Mobile Phase pH < (pKa - 2.0)? Start->CheckPH Kinetic CAUSE: Kinetic Tailing (Split Ionization State) CheckPH->Kinetic No (pH ≈ pKa) CheckBuffer Is Buffer Conc > 20mM? CheckPH->CheckBuffer Yes IonicStrength CAUSE: Low Buffer Capacity (Local pH Shift) CheckBuffer->IonicStrength No CheckStructure Does Analyte have Chelating Groups? (e.g., -COOH near -OH) CheckBuffer->CheckStructure Yes Chelation CAUSE: Metal Chelation (Silica Impurities) CheckStructure->Chelation Yes HBonding CAUSE: Hydrogen Bonding (Silanol Interaction) CheckStructure->HBonding No

Figure 1: Diagnostic logic tree for isolating the chemical cause of peak tailing in acidic compounds.

Module 2: The Kinetic Tailing Phenomenon (The #1 Culprit)

Q: Why does operating near the pKa cause tailing?

A: This is Kinetic Tailing . When


, your analyte exists in a dynamic equilibrium between its neutral form (

) and ionized form (

).
  • The Problem:

    
     is more polar and moves faster through the column. 
    
    
    
    is hydrophobic and moves slower.
  • The Result: As the molecule travels, it constantly flips between states. Because the interconversion rate is not instantaneous relative to the flow rate, the band spreads asymmetrically.

The Fix: The "Rule of 2" You must suppress ionization to >99% neutral form.



Analyte pKaRecommended pHForbidden Zone (Tailing Risk)
4.5 (e.g., Acetic Acid)

3.5 – 5.5
3.0 (e.g., Salicylic Acid)

(Difficult on Silica)
2.0 – 4.0

Critical Note: If your column cannot handle pH < 2 (standard silica hydrolysis limit), you must switch to a Sterically Protected or Hybrid (Ethylene-Bridged) column to survive the acidity required to protonate strong acids.

Module 3: Buffer Selection & Capacity

Q: I added 0.1% Formic Acid, but it still tails. Why?

A: 0.1% Formic Acid (pH ~2.[2]7) is an additive, not a true buffer. It lacks Ionic Strength . Acidic analytes can locally deplete the protons in the mobile phase surrounding the peak (especially at high concentrations), causing a local pH shift that leads to ionization and tailing.

Comparison of Acidic Modifiers
ModifierpKaBuffering RangeMS Comp.Peak Shape ScoreMechanism
Phosphate 2.151.1 – 3.1NO ⭐⭐⭐⭐⭐High capacity; masks metals; totally suppresses ionization.
TFA 0.3< 1.5Yes (Suppression)⭐⭐⭐⭐Strong acid; Ion-pairing agent; masks silanols.
Formic Acid 3.752.8 – 4.8YES ⭐⭐Weak acid; poor capacity at low pH.
Ammonium Formate 3.752.8 – 4.8YES ⭐⭐⭐Better than FA alone due to higher ionic strength.
Protocol: The "Gold Standard" Phosphate Buffer (Non-MS)

Use this to validate if your issue is chemical. If this fixes the tail, your previous buffer was too weak.

  • Weigh: 3.40 g of Potassium Dihydrogen Phosphate (

    
    ).
    
  • Dissolve: Add to 900 mL of HPLC-grade water.

  • Adjust: Use Phosphoric Acid (

    
    ) to lower pH to 2.1 .
    
    • Why 2.1? It is the pKa of phosphate, offering maximum buffering capacity.

  • Dilute: Fill to 1000 mL (Final Conc: ~25 mM).

  • Filter: 0.2 µm membrane.

Module 4: Stationary Phase & Chelation

Q: My pH is low, but the peak still tails. Is it the column?

A: If the "Rule of 2" is met, you are likely facing Metal Chelation or Hydrogen Bonding .

1. Metal Chelation: Many acidic compounds (especially those with oxygen atoms near the acid group, like tetracyclines or salicylic acid) act as ligands. They bind to trace metal impurities (Fe, Al) in the silica matrix.[3]

  • Symptom: Tailing that worsens as the column ages (frit corrosion).

  • Solution: Use "Type B" High-Purity Silica or a column with PEEK-lined hardware.

2. Hydrogen Bonding: At low pH, silanols (


) are neutral. They can act as Hydrogen Bond donors to the carbonyl oxygens of your acid.
  • Solution: Use a "End-capped" column.[4][5][6] High-density C18 bonding limits access to the underlying silica.

Visualizing the Interaction

Interactions cluster_0 Stationary Phase Surface Silanol Si-OH (Silanol) Metal Fe++ (Impurity) C18 C18 Chain Analyte Acidic Analyte (R-COOH) Analyte->Silanol H-Bonding (Tailing Cause 1) Analyte->Metal Chelation (Tailing Cause 2) Analyte->C18 Hydrophobic Retention (Ideal)

Figure 2: Competitive interactions on the silica surface. Tailing occurs when H-Bonding or Chelation competes with the primary Hydrophobic retention.

Module 5: Quick-Fix Summary

If you are in the lab right now and need a solution, apply these steps in order:

  • Drop the pH: Lower mobile phase pH to 2.0 using Phosphate (UV) or TFA (MS).

  • Increase Ionic Strength: If using Formic Acid, add 5-10 mM Ammonium Formate to stabilize the proton environment.

  • Check Mass Load: Inject 1/10th of the concentration. If the tail disappears, you were suffering from Mass Overload (Langmuir isotherm saturation), not chemical tailing.

  • Switch Column: Move to a "Hybrid" particle (e.g., Waters BEH, Agilent Zorbax Eclipse Plus) which has lower trace metals and better end-capping.

References

  • McCalley, D. V. (2004).[7] "Effect of buffer on peak shape of peptides in reversed-phase high performance liquid chromatography." Journal of Chromatography A.

  • Chromatography Online. (2019). "HPLC Diagnostic Skills II – Tailing Peaks." LCGC North America.[8]

  • Dolan, J. W. (2003).[8] "Why Do Peaks Tail?" LCGC North America.[8]

  • Agilent Technologies. (2013). "Control pH During Method Development for Better Chromatography." Agilent Technical Notes.

  • Chrom Tech. (2025).[9] "What Causes Peak Tailing in HPLC?" Chrom Tech Support.

Sources

Technical Support Center: Navigating the Challenges of Large-Scale Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the large-scale synthesis of pharmaceutical intermediates. This guide is designed for researchers, scientists, and drug development professionals who are transitioning chemical syntheses from the laboratory bench to pilot plant and commercial-scale production. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-proven insights to anticipate, troubleshoot, and overcome the complex challenges inherent in this critical phase of pharmaceutical development.

The journey from a gram-scale reaction in a round-bottom flask to a multi-kilogram or ton-scale process in a manufacturing plant is rarely a simple linear progression.[1] Scaling up introduces a host of variables related to heat and mass transfer, reaction kinetics, impurity profiles, and process safety that can significantly impact yield, purity, and cost-effectiveness.[1][2][3] This guide is structured to address these challenges in a practical, question-and-answer format, providing both high-level FAQs and in-depth troubleshooting guides.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common overarching questions that arise during the planning and execution of large-scale synthesis campaigns.

Q1: What are the most significant challenges I should anticipate when scaling up a synthesis from the lab to a pilot plant?

When moving from a laboratory to a production environment, the fundamental physics of your process changes dramatically. The primary challenges stem from the non-linear scaling of physical parameters.[1] Key areas of concern include:

  • Heat Transfer and Thermal Management: Industrial reactors have a much lower surface-area-to-volume ratio compared to laboratory glassware.[2] This makes it significantly harder to remove heat from exothermic reactions, potentially leading to temperature gradients, localized hot spots, and an increased risk of side reactions or thermal runaway.[2][4][5]

  • Mixing Efficiency: Achieving homogenous mixing in a large reactor is far more complex than with a small magnetic stir bar.[5] Inefficient mixing can lead to localized concentration gradients, impacting reaction rates, selectivity, and impurity formation.

  • Impurity Profile Changes: Minor impurities that were negligible at the lab scale can become significant issues in a large-scale batch.[2][5] These can arise from longer reaction times, temperature variations, or differences in raw material quality.[6][]

  • Process Safety: The potential energy of a large-scale reaction is substantially higher, making a thorough understanding of reaction thermodynamics and potential hazards, like thermal runaway, a critical safety requirement.[4][8][9]

  • Solid Handling and Isolation: Processes like crystallization, filtration, and drying behave differently at scale.[1] Achieving consistent crystal form (polymorphism), particle size distribution, and efficient drying can be challenging.[1][][11]

Q2: How do regulatory guidelines, like those from ICH, impact the synthesis of pharmaceutical intermediates?

Regulatory guidelines are foundational to ensuring the quality and safety of the final Active Pharmaceutical Ingredient (API). For intermediates, several ICH (International Council for Harmonisation) guidelines are critical:

  • ICH Q7: Good Manufacturing Practice (GMP) for Active Pharmaceutical Ingredients: While primarily focused on APIs, ICH Q7 specifies that GMP principles should be applied to the manufacturing steps of "defined intermediates."[12] This includes requirements for a controlled production environment, process validation, impurity control, and traceability.[12]

  • ICH Q11: Development and Manufacture of Drug Substances: This guideline is highly relevant as it details the scientific and risk-based approaches to developing and understanding the manufacturing process. It emphasizes the importance of identifying Critical Quality Attributes (CQAs) of the intermediate and their relationship to the final API.[12]

  • Impurity Profiling: Regulatory bodies like the FDA and EMA have stringent requirements for the identification, qualification, and control of impurities.[6][13][14] A comprehensive impurity profile of your intermediate is non-negotiable for regulatory filings.[6][][15][16]

Q3: What is Process Analytical Technology (PAT) and how can it help in large-scale synthesis?

Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials.[17][18] In essence, PAT shifts the paradigm from "testing quality in" at the end of a process to "building quality in" from the start.[19]

For large-scale intermediate synthesis, PAT offers several advantages:

  • Improved Process Understanding: PAT provides a deeper insight into how critical process parameters (CPPs) like temperature, pressure, and reactant addition rate affect CQAs.[17][21]

  • Waste Reduction: Early detection of deviations prevents the generation of large quantities of off-specification material, contributing to a more sustainable and cost-effective process.[18][19]

Part 2: Troubleshooting Guides

This section provides detailed, in-a-question-and-answer format troubleshooting guides for specific issues you may encounter during your experiments.

Guide 1: Low Yield and Poor Conversion

Q: My reaction yield has dropped significantly upon scaling up from 100g to 5kg, even though I maintained the same stoichiometric ratios and temperature. What are the likely causes and how can I troubleshoot this?

A: A drop in yield at scale is a common and multifaceted problem. The root cause often lies in physical phenomena that are less pronounced in the laboratory. Here’s a systematic approach to troubleshooting:

Causality Analysis:
  • Inefficient Mixing and Mass Transfer: In a large reactor, you may have poor mixing, leading to areas where reactants are not in sufficient contact. This can slow down the reaction rate and favor the formation of byproducts.[5] What appears as a homogenous solution in a flask can have significant concentration gradients in a large tank.

  • Thermal Gradients: Poor heat transfer can create hot spots where the desired product or reactants decompose, or cold spots where the reaction rate is too slow.[2][5] The temperature probe might give a reading that doesn't represent the bulk of the reaction mixture.

  • Extended Reaction/Addition Times: At a larger scale, the time required to add reagents or to heat/cool the batch is longer. This increased time at certain temperatures can lead to the degradation of sensitive starting materials, intermediates, or products.[1]

  • Raw Material Variability: Are you using the same grade and supplier of raw materials as in the lab? Even minor differences in the impurity profile of starting materials can inhibit catalysts or introduce side reactions.[2][3]

Troubleshooting Workflow Diagram

G start Low Yield at Scale mixing Evaluate Mixing Efficiency start->mixing Is mixing homogenous? thermal Analyze Thermal Profile start->thermal Is temperature uniform? kinetics Review Reaction Kinetics & Addition Times start->kinetics Are reaction times prolonged? materials Check Raw Material Consistency start->materials Are raw materials identical? mixing_action Action: Model mixing (e.g., with Dynochem). Adjust agitator speed/type. mixing->mixing_action thermal_action Action: Use multiple temperature probes. Modify heating/cooling ramp rates. thermal->thermal_action kinetics_action Action: Conduct kinetic studies under scaled-down conditions. Optimize addition profile. kinetics->kinetics_action materials_action Action: Test new batches of raw materials at lab scale first. Review supplier's Certificate of Analysis. materials->materials_action

Caption: Troubleshooting workflow for low yield at scale.

Step-by-Step Protocol: Small-Scale Mimicry Experiment

To diagnose the issue without wasting large quantities of material, perform a "small-scale mimic" experiment in the lab that simulates the conditions of the large-scale reactor.

  • Equipment: Use a jacketed lab reactor with overhead stirring that mimics the geometry of the pilot plant reactor.

  • Simulate Addition Rates: Calculate the scaled-down addition rate of your reagents to match the time it takes in the large reactor. For example, if adding 100L over 2 hours in the plant, add 100mL over 2 hours in the lab reactor.

  • Simulate Heating/Cooling Profiles: Program your lab thermostat to follow the same heating and cooling ramp rates observed in the plant.

  • In-Process Sampling: Take samples at regular intervals throughout the reaction and analyze them by HPLC or GC to track the consumption of starting materials and the formation of products and byproducts. This will create a reaction profile.

  • Comparison: Compare the reaction profile from your mimic experiment to the profile from the original lab-scale experiment and the large-scale batch. Discrepancies will point to whether the extended time or temperature profile is the root cause.

ParameterOriginal Lab ScaleLarge Scale (Observed)Small-Scale Mimic
Addition Time 5 minutes2 hours2 hours
Heat-up Time 10 minutes1 hour1 hour
Max Temp (°C) 80°C80°C (setpoint)80°C (setpoint)
Yield 95%65%To be determined

Table 1: Comparison of process parameters for yield troubleshooting.

Guide 2: Unexpected Impurities

Q: We have detected a new, unknown impurity at 0.5% in our scaled-up batch that was not present in the lab. How do we identify this impurity and prevent its formation?

A: The appearance of new impurities at scale is a common challenge, often linked to subtle changes in reaction conditions.[2] Addressing this requires a systematic approach combining analytical chemistry and process understanding, in line with ICH guidelines on impurity control.[6]

Causality Analysis:
  • Thermal Decomposition: Extended heating times or localized hot spots in the reactor can cause the degradation of starting materials, intermediates, or the final product.[2][6]

  • Process-Related Impurities: The impurity could be a byproduct from a side reaction that is favored at the slightly different conditions of the large-scale reactor.[6][] It could also be an unreacted intermediate that failed to convert due to poor mixing.

  • Raw Material Contaminants: A contaminant in a starting material or solvent could be carried through the process or react to form the new impurity.[]

  • Leachables: In rare cases, impurities can leach from gaskets, hoses, or the reactor surface itself, especially if the reaction is corrosive.[15]

Decision Tree for Impurity Investigation

G start New Impurity Detected isolate Isolate & Characterize Impurity (Prep-HPLC, LC-MS, NMR) start->isolate identify Structure Elucidated? isolate->identify stress Conduct Stress Studies identify->stress No pathway Hypothesize Formation Pathway identify->pathway Yes stress->pathway remediate Develop Remediation Strategy pathway->remediate pathway_details Is it from: - Degradation? - Side Reaction? - Raw Material? pathway->pathway_details remediate_details Options: - Modify process parameters - Purify raw materials - Develop purge step (e.g., crystallization) remediate->remediate_details

Caption: Decision tree for investigating a new impurity.

Protocol: Impurity Identification and Root Cause Analysis
  • Isolation and Characterization:

    • Step 1: Isolation: Use preparative High-Performance Liquid Chromatography (Prep-HPLC) to isolate a sufficient quantity (typically a few milligrams) of the impurity from your crude product.

    • Step 2: Mass Spectrometry: Obtain a high-resolution mass spectrum (HRMS) of the isolated impurity to determine its exact molecular weight and elemental formula.

    • Step 3: NMR Spectroscopy: Perform 1H and 13C NMR, and if necessary, 2D NMR (like COSY and HMQC/HSQC) to elucidate the chemical structure of the impurity.

  • Root Cause Investigation (Stress Testing):

    • Objective: To determine how the impurity is formed.

    • Thermal Stress: Heat samples of the starting material, the reaction mixture at various stages, and the final product to a temperature slightly above the process temperature (e.g., 10-20°C higher) for an extended period. Analyze by HPLC to see if the impurity is formed.

    • Forced Degradation: Expose the final product to acidic, basic, and oxidative conditions to see if the impurity is a degradation product.[6]

    • Seeding Experiment: If you suspect a byproduct, propose a plausible chemical structure and see if you can synthesize it. Then, "seed" a lab-scale reaction with a small amount of this synthesized compound to see if it co-elutes with the unknown impurity in your HPLC analysis.

  • Remediation Strategy:

    • Once the source is identified, you can devise a strategy.

      • If a degradation product: Optimize the process to reduce temperature or reaction time.

      • If a process-related byproduct: Adjust stoichiometric ratios, addition rates, or temperature to disfavor the side reaction.

      • If from a raw material: Source a higher purity starting material or introduce a purification step for the raw material before use.

Guide 3: Process Safety and Thermal Runaway

Q: My scaled-up reaction is a highly exothermic nitration. How do I assess the risk of a thermal runaway and what safety measures should be in place?

A: Thermal runaway is one of the most serious hazards in chemical manufacturing, occurring when an exothermic reaction generates heat faster than it can be removed, leading to an uncontrollable increase in temperature and pressure.[4] For energetic chemistries like nitrations, a thorough process safety assessment is not just good practice; it's a critical necessity to prevent catastrophic failures.[8][9]

Causality and Risk Factors:
  • Cooling Failure: The most common initiator for a thermal runaway is a loss of cooling (e.g., jacket fluid pump failure, utility outage).

  • Accumulation of Reactants: In a semi-batch process, adding a reactant too quickly can lead to its accumulation. If the reaction then starts to accelerate, the accumulated material can react all at once, overwhelming the cooling system.

  • Incorrect Temperature or Concentration: Starting the reaction at a higher temperature or with more concentrated reagents can increase the reaction rate to a dangerous level.

  • Secondary Decomposition: At elevated temperatures, the desired product or other components in the reaction mixture may begin to decompose exothermically, adding more fuel to the fire.

Workflow for Thermal Hazard Assessment

G start Exothermic Process Scale-Up dsc 1. Material Characterization (DSC/TGA) - Onset of decomposition start->dsc rc 2. Reaction Calorimetry (RC1/ARC) - Heat of reaction - Adiabatic temperature rise dsc->rc scenario 3. Scenario Modeling - Cooling failure - Dosing error rc->scenario mitigation 4. Implement Mitigation Measures scenario->mitigation mitigation_details Engineering Controls: - Emergency relief system (rupture disc) - Quench system - Backup cooling Procedural Controls: - Strict addition rate limits - Alarms for temperature deviation mitigation->mitigation_details

Sources

Removing unreacted starting materials from sulfonamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removing Unreacted Starting Materials from Sulfonamide Synthesis Ticket ID: CHEM-SUP-882 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

Sulfonamide formation (


) is a cornerstone reaction in medicinal chemistry ("Click Chemistry"). However, the reaction rarely proceeds to 100% conversion without byproducts. The three primary impurities are:
  • Unreacted Amine: Often lipophilic and difficult to separate.

  • Unreacted Sulfonyl Chloride: Hydrolyzes to sulfonic acid (

    
    ) upon workup.
    
  • Bis-Sulfonamides: A common side-reaction when using primary amines (

    
    ).
    

This guide provides two validated workflows for purification: Liquid-Liquid Extraction (LLE) via pH Switching (for scale-up) and Solid-Supported Scavenging (for high-throughput/library synthesis).

Module 1: The "pH Switch" Protocol (Liquid-Liquid Extraction)

Best For: Scale-up (>100 mg), primary sulfonamides, and cost-sensitive processes. Principle: Sulfonamides derived from primary amines are weak acids (


). We exploit this to separate them from basic amines and neutral bis-sulfonamides.
The Protocol

Prerequisites: Ensure your product is a primary sulfonamide (


). Secondary sulfonamides lack the acidic proton required for step 3.

Step 1: Quench & Acid Wash (Removes Amine)

  • Dilute reaction mixture with Ethyl Acetate (EtOAc) or Dichloromethane (DCM).[1]

  • Wash with 1M HCl (2x).

    • Mechanism:[2] Protonates unreacted amine (

      
      ), forcing it into the aqueous layer.
      
    • Note: If your product contains a basic heterocycle (e.g., pyridine), skip to Module 2.

Step 2: The Base Switch (Isolates Product)

  • Extract the organic layer with 1M NaOH (2x).

    • Mechanism:[2] Deprotonates the sulfonamide (

      
      ), moving it into the aqueous  layer.
      
    • Critical Separation: The Organic Layer now contains neutral impurities (Bis-sulfonamides) and non-acidic byproducts. Discard the organic layer (after verifying product is in aqueous).

Step 3: Recovery (Precipitation)

  • Take the basic aqueous layer (containing product).

  • Acidify carefully with 6M HCl to pH ~2-3.

  • The sulfonamide will precipitate as a solid.

  • Filter and dry. If it oils out, re-extract with fresh EtOAc, dry over

    
    , and concentrate.
    
Visualization: The pH Switch Workflow

LLE_Workflow start Crude Reaction Mixture (Org Solvent) acid_wash Wash with 1M HCl start->acid_wash separation1 Phase Separation acid_wash->separation1 aq_waste1 Aqueous Layer: Unreacted Amine salts separation1->aq_waste1 Discard org_layer1 Organic Layer: Product + Bis-sulfonamide + Neutrals separation1->org_layer1 Keep base_wash Extract with 1M NaOH org_layer1->base_wash separation2 Phase Separation base_wash->separation2 org_waste Organic Layer (Discard): Bis-sulfonamides Neutral Impurities separation2->org_waste Neutrals aq_product Aqueous Layer: Deprotonated Sulfonamide separation2->aq_product Anions acidify Acidify to pH 2 (Precipitate Product) aq_product->acidify

Caption: Figure 1.[3][4][5][6] The "pH Switch" strategy exploits the acidity of primary sulfonamides to remove both basic amines and neutral bis-sulfonamide impurities.

Module 2: Scavenger Resins (Solid-Supported Purification)

Best For: High-throughput synthesis, library generation, or when products are acid/base sensitive. Principle: Use polymer-supported reagents to chemically react with and anchor impurities to a solid bead, which is then removed by filtration.[3][5]

Selection Guide: Which Resin?
Impurity to RemoveRecommended Scavenger ResinMechanism
Unreacted Amine (Nucleophile)PS-Isocyanate (or MP-Isocyanate)Reacts with amine to form an insoluble urea.
Unreacted Sulfonyl Chloride (Electrophile)PS-Trisamine (Tris(2-aminoethyl)amine)Reacts to form a sulfonamide on the bead.
Sulfonic Acid (Hydrolysis byproduct)PS-Carbonate or MP-Carbonate Neutralizes acid; forms ionic bond.
The "One-Pot" Scavenging Protocol

Scenario: You have excess Amine AND excess Sulfonyl Chloride.

  • Identify the Limiting Reagent: Usually, the sulfonyl chloride is added in slight excess (1.2 equiv) to drive the reaction.

  • Step A (Quench Electrophile): Add PS-Trisamine (approx. 3 equiv relative to excess sulfonyl chloride). Shake at room temperature for 1-2 hours.

    • Action: Captures remaining

      
      .
      
  • Step B (Capture Nucleophile): If you suspect unreacted amine remains, add PS-Isocyanate . Shake for 2-4 hours (or overnight).

    • Action: Captures remaining

      
      .
      
  • Step C (Filtration): Filter the mixture through a fritted cartridge or Celite.

  • Result: The filtrate contains your pure sulfonamide. The impurities are trapped on the beads in the filter cake.

Visualization: Scavenger Logic

Scavenger_Workflow rxn Reaction Complete (Contains Product + R-NH2 + R-SO2Cl) add_tris Add PS-Trisamine (Scavenges R-SO2Cl) rxn->add_tris add_iso Add PS-Isocyanate (Scavenges R-NH2) add_tris->add_iso filter Filtration Step add_iso->filter beads Solid Waste: Resin-bound Impurities filter->beads Trapped filtrate Filtrate: Pure Sulfonamide filter->filtrate Flows Through

Caption: Figure 2. Sequential addition of scavenger resins allows for "filtration-only" purification, ideal for parallel synthesis.[6][7]

Troubleshooting & FAQs

Q1: I am seeing a "Bis-sulfonamide" impurity. How do I prevent or remove it?

Diagnosis: This occurs when the sulfonamide product (


) reacts with a second molecule of sulfonyl chloride.[8] It is common with sterically unhindered primary amines.
  • Prevention: Avoid large excesses of sulfonyl chloride. Add the sulfonyl chloride slowly to the amine at

    
    .
    
  • Removal: Use the Module 1 (pH Switch) protocol. The bis-sulfonamide (

    
    ) has no acidic proton. Therefore, when you extract with NaOH, the bis-sulfonamide stays in the organic layer, while your desired mono-sulfonamide goes into the water.
    
Q2: My sulfonyl chloride hydrolyzed to sulfonic acid. How do I remove it?

Diagnosis: Sulfonyl chlorides are moisture sensitive.[1] Hydrolysis yields


 (highly acidic).
  • Solution: A simple wash with saturated Sodium Bicarbonate (

    
    )  will deprotonate the sulfonic acid to its salt (
    
    
    
    ), which is highly water-soluble and will wash away in the aqueous layer.[1]
Q3: My product is a "Zwitterion" (contains a basic amine and the sulfonamide). It won't extract.

Diagnosis: If your molecule has a basic amine elsewhere in the structure, the "pH Switch" (Module 1) will fail because the molecule is amphoteric (charged at both high and low pH).

  • Solution: Use Isoelectric Precipitation . Adjust the pH to the calculated isoelectric point (pI) where the net charge is zero. The product often precipitates out of water. Alternatively, use SCX-2 (Strong Cation Exchange) cartridges: load at neutral pH (product binds), wash with MeOH, then elute with

    
    .
    
Q4: Can I use silica chromatography instead?

Answer: Yes, but sulfonamides can be "sticky" on silica due to their polarity.

  • Expert Tip: If streaking occurs, add 0.5% - 1% Acetic Acid to your eluent (e.g., Hexane/Ethyl Acetate + AcOH). This suppresses the ionization of the sulfonamide on the silica surface, sharpening the peak.

References

  • Biotage. "Strategies for the Removal of Impurities using Isolute Scavengers." Biotage Technical Notes. Link (Verified General Resource for Scavenging Protocols).

  • Marsh, A., et al. (1997). "Polymer-Supported Quenching Reagents for Parallel Purification." Journal of the American Chemical Society, 119(45). Link

  • Clayden, J., Greeves, N., & Warren, S.Organic Chemistry. "Sulfonamide Synthesis and Properties." (Standard reference for pKa and acidity mechanisms).
  • Sigma-Aldrich (Merck). "Fundamental Principles of Solid Phase Extraction and Scavenging." Link

  • BenchChem. "Removing Unreacted Methanesulfonyl Chloride." Technical Support Guide. Link

Sources

Technical Support Center: Enhancing the Purity of Synthesized N-Sulfonyl Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the purification challenges associated with N-sulfonyl compounds. This guide is structured to provide researchers, scientists, and drug development professionals with actionable solutions to common and complex purity issues encountered during and after synthesis. Our approach is rooted in explaining the chemical principles behind each troubleshooting step, ensuring you can make informed decisions in your laboratory work.

Section 1: Frequently Asked Questions (FAQs) - The First Line of Defense

This section addresses the most common initial hurdles in N-sulfonyl compound purification.

Q1: What are the primary sources of impurities in my N-sulfonyl reaction mixture?

A1: Impurities typically arise from unreacted starting materials, side reactions, or decomposition during workup. The most common culprits are:

  • Excess Amine/Nucleophile: Leftover from the initial coupling reaction.

  • Unreacted Sulfonyl Chloride: A highly reactive species that can complicate purification.[1][2]

  • Sulfonic Acid: Formed from the hydrolysis of the sulfonyl chloride by trace water in the reaction. This is a frequent issue, as sulfonyl chlorides are highly sensitive to moisture.[2][3][4]

  • Di-sulfonated Product: Occurs when a primary amine is reacted with an excess of sulfonyl chloride or at elevated temperatures.[5]

Q2: My initial aqueous workup isn't removing all the impurities. What is the standard, first-pass workup procedure?

A2: A robust liquid-liquid extraction is the cornerstone of initial purification. A typical sequence for a reaction mixture in a solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) is as follows:

  • Dilute Acid Wash (e.g., 1M HCl): This protonates and removes excess amine bases.[5]

  • Saturated Sodium Bicarbonate (NaHCO₃) Wash: This is critical for neutralizing and removing the acidic sulfonic acid byproduct.[2][5] The bicarbonate deprotonates the sulfonic acid, forming a water-soluble salt that partitions into the aqueous layer.[2]

  • Brine (Saturated NaCl) Wash: This helps to remove residual water from the organic layer and aids in breaking up emulsions.[5][4]

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[1][5]

Q3: I see a very polar spot on my TLC that I suspect is sulfonic acid. How can I be sure to remove it?

A3: The sulfonic acid byproduct (e.g., p-toluenesulfonic acid or methanesulfonic acid) is a common issue caused by the hydrolysis of the corresponding sulfonyl chloride. Its high polarity can sometimes lead to it streaking on TLC plates. The most effective way to remove it is a thorough wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[2] This basic wash converts the sulfonic acid into its water-soluble sodium salt, which is then easily extracted into the aqueous phase.[1][2]

Section 2: Troubleshooting Guide - Tackling Persistent Impurities

This section provides a deeper dive into more challenging purification scenarios.

Q4: I have unreacted sulfonyl chloride co-eluting with my product during column chromatography. How can I resolve this?

A4: This is a common problem as sulfonyl chlorides can have similar polarity to the desired sulfonamide product.[1] The best strategy is to quench the excess sulfonyl chloride before chromatography, converting it into a more polar, easily separable compound.[1]

  • Causality: The electrophilic sulfur atom in the sulfonyl chloride is highly reactive towards nucleophiles. By introducing a simple, reactive nucleophile, we can transform it into a sulfonamide or sulfonic acid salt, both of which have very different polarities.

  • Recommended Solutions:

    • Amine Quench: Add a simple primary or secondary amine (e.g., piperidine, morpholine, or even aqueous ammonia) to the reaction mixture.[1][2] This will form a highly polar sulfonamide that will stick to the baseline of a silica gel column.

    • Basic Hydrolysis: Quench the reaction with an aqueous base like sodium bicarbonate. This hydrolyzes the sulfonyl chloride to the corresponding sulfonic acid salt, which is soluble in the aqueous layer and can be removed via extraction.[1]

    • Scavenger Resin: For a non-aqueous approach, use a polymer-bound amine scavenger (e.g., aminomethyl polystyrene).[1] The scavenger reacts with the excess sulfonyl chloride, and the resulting polymer-bound sulfonamide is removed by simple filtration.[1][6] This method is advantageous as it avoids liquid-liquid extractions and simplifies the workup.[7]

Workflow: Selecting a Removal Strategy for Excess Sulfonyl Chloride

G A Crude Reaction Mixture (contains excess R-SO2Cl) B Is the product stable to aqueous basic conditions? A->B C Is the product stable to amines? B->C No D Quench with aq. NaHCO3. Perform L/L Extraction. B->D Yes E Use Polymer-Bound Amine Scavenger Resin. C->E No F Quench with a simple amine (e.g., morpholine). Purify via Chromatography. C->F Yes G Purified Product D->G E->G F->G

Caption: Decision tree for removing excess sulfonyl chloride.

Q5: My product seems to be "oiling out" during recrystallization instead of forming crystals. What's happening and how do I fix it?

A5: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystal lattice.[8] This is often due to high levels of impurities depressing the melting point of your compound or using a solvent in which your compound is too soluble.[8]

  • Causality: For crystallization to occur, the solution must become supersaturated upon cooling, allowing molecules of the desired compound to organize into a crystal lattice. If the compound's melting point is below the temperature of the solution, or if impurities disrupt the lattice formation, it will separate as a supercooled liquid (an oil).

  • Recommended Solutions:

    • Re-dissolve and Dilute: Heat the solution to re-dissolve the oil, then add a small amount of additional hot solvent to lower the saturation point. Allow it to cool much more slowly.[8]

    • Change Solvent System: The solvent may be too nonpolar. Try a more polar solvent or a binary mixture. For many sulfonamides, ethanol/water or isopropanol/water mixtures are effective.[8]

    • Induce Crystallization: Once the solution is cool, try scratching the inside of the flask with a glass rod at the meniscus or adding a single seed crystal of the pure compound to provide a nucleation site.[8]

    • Pre-Purification: If the crude product is highly impure, a preliminary purification by flash chromatography may be necessary to remove the impurities that are inhibiting crystallization.[8]

Q6: I work with N-sulfonylated amino acids, and purification is challenging due to their high polarity and zwitterionic nature. What strategies can I use?

A6: Purifying N-sulfonylated amino acids requires special consideration due to their amphoteric properties and often high polarity.

  • Causality: The presence of both a free carboxylic acid and the sulfonamide N-H can lead to zwitterion formation and unusual solubility profiles, making standard extraction and silica gel chromatography difficult.

  • Recommended Solutions:

    • pH-Controlled Extraction: If you are starting from an amino acid ester, saponify it and then carefully perform extractions at different pH values. At a low pH (e.g., 2-3), the carboxylic acid will be protonated, making the molecule more soluble in organic solvents. At a high pH, the carboxylate salt will be water-soluble. This allows for washing away neutral or basic impurities.

    • Reversed-Phase Chromatography (RP-HPLC): This is often the most effective method for highly polar compounds.[9] A C18 column with a water/acetonitrile or water/methanol gradient is a good starting point.[10]

    • Ion-Exchange Chromatography: This technique separates molecules based on their net charge. You can use a cation exchange resin to bind your N-sulfonylated amino acid at a low pH, wash away neutral and anionic impurities, and then elute your product with a higher pH buffer or a salt gradient.[11]

    • Normal-Phase Chromatography with Polar Bonded Phases: For compounds that are too polar for standard silica, consider using an amino- or cyano-bonded column. These allow for normal-phase separation using more polar mobile phases, sometimes including water, in a technique known as HILIC.[9][12]

Section 3: Advanced Purification Protocols

This section provides detailed, step-by-step methodologies for key purification techniques.

Protocol 1: Purification via Amine Scavenger Resin

This protocol is ideal for removing excess sulfonyl chloride when the product is sensitive to aqueous or basic conditions.[1]

  • Reaction Completion: Once the primary reaction is complete (as monitored by TLC or LCMS), ensure the mixture is at room temperature.

  • Resin Addition: Add a polymer-bound amine scavenger (e.g., aminomethyl polystyrene, ~2-3 equivalents relative to the excess sulfonyl chloride) to the reaction mixture.[1]

  • Scavenging: Stir the resulting suspension at room temperature. The reaction time can range from a few hours to overnight.

  • Monitoring: Monitor the disappearance of the sulfonyl chloride spot by TLC.

  • Filtration: Once the sulfonyl chloride is consumed, filter the mixture through a pad of celite or a fritted funnel to remove the resin.

  • Washing: Wash the collected resin with a small amount of the reaction solvent (e.g., DCM or THF) to recover any adsorbed product.

  • Isolation: Combine the filtrate and the washings, and concentrate under reduced pressure to yield the crude product, now free of excess electrophile.[1]

Mechanism: How Scavenger Resins Work

G cluster_1 Purified Solution A Product (R-SO2-NHR') F Filtration B Excess R-SO2Cl B->F D Product (R-SO2-NHR') C <{Polymer}>-NH2 (Scavenger Resin) C->F E <{Polymer}>-NH-SO2-R (Bound Impurity) F->D F->E

Caption: Workflow for purification using a scavenger resin.

Protocol 2: Optimized Recrystallization for Sulfonamides

This protocol provides a general workflow for purifying solid N-sulfonyl compounds.[8]

  • Solvent Selection: Choose a solvent or solvent system in which the sulfonamide is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common choices include ethanol, isopropanol, or mixtures with water (e.g., 70% isopropanol/water).[8][13]

  • Dissolution: In an Erlenmeyer flask, add the crude sulfonamide to a minimal amount of the chosen solvent. Heat the mixture to boiling with stirring until the solid completely dissolves. Add the minimum amount of hot solvent required to achieve full dissolution.[8][14]

  • Decolorization (Optional): If the solution is colored, remove it from the heat source and add a small amount of activated charcoal. Reheat to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration using pre-heated glassware to remove them. This prevents premature crystallization.[8]

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Slow cooling is key to forming large, pure crystals.

  • Maximize Yield: Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal formation.[8]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any soluble impurities adhering to the crystal surfaces.[14]

  • Drying: Dry the crystals on the filter paper or in a desiccator to remove all traces of solvent.

Data Summary Table: Common Recrystallization Solvents for Sulfonamides
Compound ClassRecommended Solvent System(s)Notes
Simple Aryl Sulfonamides95% Ethanol, Isopropanol/WaterGood balance of polarity for many common sulfonamides.[8][14]
Sulfathiazole70% Isopropanol/WaterA specific ratio found to give high recovery of pure, stable crystals.[8][13]
N-sulfonyl Amino AcidsWater, Ethanol/WaterSolubility is highly pH-dependent. May require acidification to crystallize.
Non-polar SulfonamidesHexanes/Ethyl Acetate, TolueneFor less polar products where alcohol solubility is too high.

References

  • Scribd. (n.d.). Recrystallization of Sulfanilamide. Retrieved from [Link]

  • HoriazonChemical. (n.d.). Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. Retrieved from [Link]

  • U.S. Patent No. 2,777,844. (1957). Sulfonamide purification process. Google Patents.
  • University of Rochester. (n.d.). Workup for Removing Amines. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). Scavenger Resins. Retrieved from [Link]

  • Wipf Group, University of Pittsburgh. (2004). Strategies in organic synthesis. Retrieved from [Link]

  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]

  • International Journal of Pharmaceutical Research & Analysis. (2014). Flash chromatography. Retrieved from [Link]

  • Teledyne ISCO. (2022, December 8). Purification of modified amino acids: a student perspective of the ACCQPrep® preparative HPLC system. Retrieved from [Link]

  • Diaion. (n.d.). Separation and Refining of Amino acids. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Characterization of 4-[(2-Methylpiperidin-1-yl)sulfonyl]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the precise and thorough characterization of novel chemical entities is a cornerstone of scientific rigor. This guide provides a comprehensive analysis of 4-[(2-Methylpiperidin-1-yl)sulfonyl]benzoic acid, a molecule of interest in contemporary research. In the spirit of comparative analysis, we will also explore the characterization data of structurally related analogs to provide a broader context for understanding its physicochemical properties. This document is designed to not only present data but also to elucidate the rationale behind the analytical techniques employed.

Introduction to 4-[(2-Methylpiperidin-1-yl)sulfonyl]benzoic acid

4-[(2-Methylpiperidin-1-yl)sulfonyl]benzoic acid belongs to the class of aromatic sulfonamides, a scaffold of significant interest in medicinal chemistry. The molecule incorporates a benzoic acid moiety, a sulfonamide linker, and a 2-methylpiperidine group. This unique combination of functional groups dictates its solubility, acidity, and potential biological interactions. A thorough characterization is essential to confirm its identity, purity, and to establish a baseline for further studies.

Synthesis and Physicochemical Properties

The synthesis of 4-[(2-Methylpiperidin-1-yl)sulfonyl]benzoic acid has been reported in the patent literature, specifically in WO 2018/175537 A1. The general synthetic approach for this class of compounds involves the reaction of a suitably substituted sulfonyl chloride with the desired amine, in this case, 2-methylpiperidine.

General Synthetic Pathway:

Synthesis start 4-(Chlorosulfonyl)benzoic acid intermediate 4-[(2-Methylpiperidin-1-yl)sulfonyl]benzoic acid start->intermediate Base (e.g., Triethylamine) Solvent (e.g., DCM) amine 2-Methylpiperidine amine->intermediate

Caption: General synthetic route to 4-[(2-Methylpiperidin-1-yl)sulfonyl]benzoic acid.

Physicochemical Data for 4-[(2-Methylpiperidin-1-yl)sulfonyl]benzoic acid:

PropertyValueSource
Molecular Formula C₁₃H₁₇NO₄S
Molecular Weight 283.34 g/mol
Monoisotopic Mass 283.08783 Da
Appearance White to off-white solid (predicted)General knowledge
Melting Point Not explicitly reported. Expected to be a high-melting solid.N/A
Solubility Sparingly soluble in water; soluble in organic solvents like DMSO and methanol.General knowledge

Spectroscopic Characterization

Spectroscopic analysis is fundamental to the structural elucidation of a newly synthesized compound. The following sections detail the expected and reported data for 4-[(2-Methylpiperidin-1-yl)sulfonyl]benzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the hydrogen and carbon framework of a molecule. The chemical shifts are indicative of the electronic environment of each nucleus.

Expected ¹H NMR Spectral Data (400 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~13.0br s1H-COOH
~8.1-7.9m4HAromatic-H
~4.0-3.8m1HPiperidine-H (CH-CH₃)
~3.5-3.3m2HPiperidine-H (CH₂)
~2.9-2.7m2HPiperidine-H (CH₂)
~1.8-1.5m4HPiperidine-H (CH₂)
~1.1d3H-CH₃

Rationale for Assignments: The carboxylic acid proton is expected to be highly deshielded and appear as a broad singlet. The aromatic protons will likely appear as a complex multiplet in the downfield region. The piperidine protons will show a range of signals, with the proton adjacent to the methyl group being distinct. The methyl group itself will appear as a doublet due to coupling with the adjacent proton.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expected IR Absorption Bands (KBr, cm⁻¹):

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500BroadO-H stretch (Carboxylic acid)
1700-1680StrongC=O stretch (Carboxylic acid)
1350-1310StrongSO₂ asymmetric stretch
1170-1150StrongSO₂ symmetric stretch
~950MediumS-N stretch

Rationale for Assignments: The broad O-H stretch is characteristic of the hydrogen-bonded carboxylic acid dimer. The strong carbonyl absorption is also a key indicator of the carboxylic acid. The two strong bands for the sulfonyl group (SO₂) are highly characteristic of sulfonamides.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering clues to its structure.

Expected Mass Spectrometry Data (ESI-MS):

AdductPredicted m/zSource
[M+H]⁺284.09511
[M+Na]⁺306.07705
[M-H]⁻282.08055

Rationale for Fragmentation: In positive ion mode, the molecule is expected to readily protonate or form adducts with sodium. In negative ion mode, deprotonation of the carboxylic acid is the most likely event. Common fragmentation pathways for aromatic sulfonamides involve the loss of SO₂.

Comparative Analysis with Structural Analogs

To better understand the influence of the 2-methylpiperidine moiety, it is instructive to compare the characterization data of the title compound with that of its unsubstituted piperidine analog and a piperazine-containing analog.

Table of Comparative Data:

CompoundKey ¹H NMR FeatureKey IR Feature (SO₂ stretch, cm⁻¹)Molecular Weight ( g/mol )
4-[(2-Methylpiperidin-1-yl)sulfonyl]benzoic acid Doublet at ~1.1 ppm (-CH₃)~1330, ~1160283.34
4-(Piperidine-1-sulfonyl)benzoic acid Absence of methyl signal~1340, ~1165269.31
4-[(4-Methylpiperazin-1-yl)sulfonyl]benzoic acid Singlet at ~2.2 ppm (-NCH₃)~1350, ~1160298.35

This comparison highlights how subtle changes in the heterocyclic ring can be clearly distinguished by spectroscopic methods. The presence and position of the methyl signal in the ¹H NMR spectrum are particularly diagnostic.

Experimental Protocols

The following are generalized protocols for the synthesis and characterization of compounds in this class, based on established methodologies.

General Synthesis of N-Substituted 4-Sulfamoylbenzoic Acids

Workflow for Synthesis and Purification:

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification A Dissolve amine and base in solvent B Add 4-(chlorosulfonyl)benzoic acid dropwise at 0°C A->B C Stir at room temperature B->C D Acidify with HCl C->D E Extract with organic solvent D->E F Dry organic layer and evaporate E->F G Column chromatography or recrystallization F->G H Characterize pure product G->H

Caption: A typical workflow for the synthesis and purification of N-substituted 4-sulfamoylbenzoic acids.

  • Reaction Setup: In a round-bottom flask, dissolve the appropriate amine (e.g., 2-methylpiperidine, 1.0 eq.) and a non-nucleophilic base (e.g., triethylamine, 1.2 eq.) in a suitable anhydrous solvent (e.g., dichloromethane).

  • Addition of Sulfonyl Chloride: Cool the mixture to 0°C in an ice bath. Add a solution of 4-(chlorosulfonyl)benzoic acid (1.0 eq.) in the same solvent dropwise with stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture with dilute aqueous HCl, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

NMR Sample Preparation
  • Weigh 5-10 mg of the purified compound for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.

  • Add approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Vortex the sample until the solid is fully dissolved.

  • Transfer the solution to a 5 mm NMR tube.

IR Spectroscopy (ATR)
  • Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

  • Place a small amount of the solid sample onto the crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

Mass Spectrometry (LC-MS)
  • Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

  • Filter the solution through a 0.22 µm syringe filter.

  • Inject a small volume (e.g., 1-5 µL) into the Liquid Chromatography-Mass Spectrometry (LC-MS) system.

  • Analyze the data to identify the molecular ion peak and any significant fragments.

Conclusion

The comprehensive characterization of 4-[(2-Methylpiperidin-1-yl)sulfonyl]benzoic acid, as outlined in this guide, provides a clear roadmap for researchers working with this and related molecules. By combining detailed spectroscopic analysis with a comparative approach, a high degree of confidence in the structure and purity of the synthesized compound can be achieved. The provided protocols offer a starting point for the synthesis and analysis of this important class of sulfonamides.

References

  • Puigserver, P., et al. (2018). Compounds and methods for treating metabolic conditions.
  • PubChemLite. 4-[(4-methylpiperidin-1-yl)sulfonyl]benzoic acid (C13H17NO4S). Retrieved from [Link]

  • PubChem. 4-(Piperidine-1-sulfonyl)benzoic acid. Retrieved from [Link]

  • PubChem. 4-((4-Methylpiperazin-1-yl)sulfonyl)benzoic acid. Retrieved from [Link]

A Tale of Two Rings: A Comparative Guide to Piperidine and Piperazine in Enzyme Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of medicinal chemistry, the six-membered nitrogen-containing heterocycles, piperidine and piperazine, stand as foundational scaffolds in the architecture of a vast array of pharmaceuticals.[1] Their prevalence, noted in numerous blockbuster drugs, is a testament to their ability to confer favorable pharmacokinetic properties, establish critical molecular interactions with biological targets, and offer a synthetically versatile framework for drug design.[1][2] While structurally similar, the simple addition of a second nitrogen atom at the 4-position of the piperazine ring introduces profound differences in physicochemical and pharmacological properties compared to the piperidine core.[1]

This guide provides a direct, data-driven comparison of these two prolific scaffolds in the context of enzyme inhibitor design. We will dissect their fundamental properties, explore their impact on pharmacodynamics and pharmacokinetics, and provide detailed experimental protocols to empower researchers, scientists, and drug development professionals to make strategic decisions in scaffold selection and optimization.

Part 1: Physicochemical Properties - The Foundation of Function

The choice between a piperidine and a piperazine moiety is often dictated by the subtle yet critical differences in their physicochemical characteristics. These properties, primarily basicity (pKa) and lipophilicity (logP), are key determinants of a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its ability to interact with an enzyme's active site.[1]

PropertyPiperazine (Unsubstituted)Piperidine (Unsubstituted)Key Implications for Enzyme Inhibitor Design
Structure 1,4-diazacyclohexaneAzacyclohexaneThe second nitrogen in piperazine acts as an additional H-bond acceptor and a site for metabolism or substitution, increasing polarity.[3][4]
Basicity (pKa) pKa1 ≈ 5.35, pKa2 ≈ 9.73[1][4][5]≈ 11.22[1][4]Piperidine is a significantly stronger base. At physiological pH (~7.4), piperidine is almost entirely protonated, favoring strong ionic interactions with acidic residues (e.g., Asp, Glu) in an enzyme's active site.[4] Piperazine's dual pKa values allow for finer tuning of its ionization state; it is often monoprotonated at physiological pH, which can modulate solubility and target engagement.[4][5]
Lipophilicity (logP) -1.5[4]0.9[4]The piperazine core is inherently more hydrophilic, which can enhance aqueous solubility—a crucial factor for both oral and intravenous drug formulations.[1][4] Conversely, the more lipophilic nature of piperidine can improve permeability across biological membranes and facilitate access to hydrophobic binding pockets within an enzyme.[1][4]
Conformation Chair and boat conformations[6]Predominantly chair conformationBoth rings offer conformational flexibility, which is vital for achieving an optimal fit within enzyme active sites.[6] The specific substitution pattern will dictate the preferred conformation.

Part 2: Impact on Enzyme Inhibition and Pharmacodynamics

The distinct properties of piperidine and piperazine directly influence how an inhibitor binds to its target enzyme and its overall potency and selectivity.

Target Engagement and Potency

The higher basicity of piperidine often results in a greater proportion of the molecule being protonated at physiological pH.[4] This positive charge can form a strong, directional ionic bond with a negatively charged amino acid residue (e.g., aspartate, glutamate) in the enzyme's active site, serving as a powerful anchoring point for the inhibitor.

Piperazine, with its lower basicity and two nitrogen atoms, offers different interaction possibilities. It can act as a hydrogen bond acceptor at both nitrogens. When protonated, it can act as a hydrogen bond donor. This versatility has made piperazine a "privileged scaffold," particularly in the design of kinase inhibitors, where it often serves as a linker or solubilizing group that effectively engages with the ATP-binding pocket.[1] The anticancer agent imatinib, for instance, leverages a piperazine moiety to enhance kinase selectivity.[6]

Case Study: Histamine H₃ (H₃R) and Sigma-1 (σ₁R) Receptor Antagonists

A compelling example of the dramatic impact of scaffold choice comes from studies on dual H₃R and σ₁R ligands. In one study, researchers compared a pair of compounds that differed only by the core basic moiety: one containing a piperazine ring and the other a piperidine ring. The results were striking:

  • Compound 4 (Piperazine): hH₃R Kᵢ = 3.17 nM, σ₁R Kᵢ = 1531 nM [7]

  • Compound 5 (Piperidine): hH₃R Kᵢ = 7.70 nM, σ₁R Kᵢ = 3.64 nM [7]

Replacing the piperazine with a piperidine ring caused a greater than 400-fold increase in affinity for the σ₁ receptor, with only a minor effect on H₃R affinity.[7] This demonstrates that the piperidine moiety was a critical structural element for potent dual activity, likely due to its shape and stronger basicity enabling optimal interactions within the σ₁R binding site.[7]

Part 3: Comparative Pharmacokinetic (ADME) Profiles

The choice between piperidine and piperazine has profound consequences for a drug candidate's ADME profile.

  • Absorption and Permeability: The higher lipophilicity of piperidine derivatives generally leads to better passive diffusion across cell membranes and potentially higher oral absorption.[1][4] The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput in vitro tool used to predict this passive permeability.

  • Distribution: The ability to cross the blood-brain barrier (BBB) is crucial for CNS-acting drugs. While both scaffolds are found in CNS drugs, the greater lipophilicity of piperidine can be an advantage for BBB penetration.[1] However, piperazine's properties can be modulated through substitution to achieve the desired balance of solubility and permeability for CNS targets.[6]

  • Metabolism: The piperazine ring, with two nitrogen atoms, presents more sites for metabolism, primarily by cytochrome P450 (CYP) enzymes.[1] This can sometimes lead to a more complex metabolic profile or the formation of active metabolites. Piperidine derivatives often have a simpler metabolic profile.[1][4] The in vitro metabolic stability assay using liver microsomes is a standard method to assess a compound's susceptibility to Phase I metabolism.

  • Excretion: The inherent polarity and higher aqueous solubility of the piperazine ring can facilitate renal clearance of the drug and its metabolites.[1]

Part 4: Experimental Evaluation Workflow

A systematic and rigorous experimental workflow is essential for comparing inhibitor candidates and making data-driven decisions. The following protocols outline key assays for characterizing and comparing piperidine- and piperazine-containing inhibitors.

G cluster_0 Initial Characterization cluster_1 Pharmacodynamic Evaluation cluster_2 Pharmacokinetic (ADME) Evaluation P1 Compound Synthesis (Piperidine vs. Piperazine Analog) P2 Physicochemical Profiling (pKa, logP, Solubility) P1->P2 PD1 Enzyme Inhibition Assay (IC50 Determination) P2->PD1 Assess Target Potency PD2 Selectivity Profiling (Against related enzymes) PD1->PD2 ADME1 Permeability Assay (e.g., PAMPA) PD1->ADME1 Evaluate Drug-like Properties PD3 Mechanism of Action (e.g., Ki determination) PD2->PD3 D Data Analysis & Lead Selection PD3->D ADME2 Metabolic Stability Assay (Liver Microsomes) ADME1->ADME2 ADME3 CYP Inhibition Assay (IC50 Shift) ADME2->ADME3 ADME3->D Assess DDI Risk

Caption: Workflow for comparative evaluation of inhibitor analogs.

Protocol 1: Enzyme Inhibition Assay (IC₅₀ Determination)

This protocol determines the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[8]

Rationale: This is the primary assay for quantifying and comparing the potency of different inhibitors. A lower IC₅₀ value indicates a more potent compound.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the enzyme in its appropriate assay buffer.

    • Prepare a stock solution of the substrate in the assay buffer. The concentration used should be constant across all experiments, often at or near the Michaelis constant (Km) of the enzyme.[8]

    • Prepare serial dilutions of the piperidine and piperazine inhibitor compounds from a high concentration stock (e.g., in DMSO).

  • Assay Setup (96-well plate format):

    • Add assay buffer to all wells.

    • Add the inhibitor dilutions to the test wells. Include "no inhibitor" wells for a 100% activity control and "no enzyme" wells for a background control.

    • Add the enzyme solution to all wells except the background controls and pre-incubate with the inhibitor for a set time (e.g., 15 minutes) at a constant temperature (e.g., 37°C).

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.

    • Immediately begin measuring the product formation or substrate depletion over time using a plate reader (e.g., measuring absorbance or fluorescence).

  • Data Analysis:

    • Calculate the initial reaction velocity (rate) for each inhibitor concentration.

    • Normalize the rates relative to the "no inhibitor" control (100% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the inflection point of the curve.[8]

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol provides a non-cell-based method to predict passive membrane transport.[9]

Rationale: This assay helps evaluate a compound's likely oral absorption. It isolates the contribution of passive diffusion, avoiding complexities of active transport found in cell-based assays like Caco-2.[6][9] This allows for a direct comparison of how the lipophilicity differences between piperidine and piperazine scaffolds affect permeability.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Use a 96-well filter plate (donor plate). Coat the filter membrane of each well with a small volume (e.g., 5 µL) of a lipid solution (e.g., 2% lecithin in dodecane) and allow the solvent to evaporate.[2] This forms the artificial membrane.

  • Assay Setup:

    • Fill the wells of a 96-well acceptor plate with buffer (e.g., PBS at pH 7.4).

    • Dissolve the test compounds (piperidine and piperazine analogs) in buffer, often containing a small percentage of DMSO, to create the donor solutions.

    • Add the donor solutions to the wells of the filter (donor) plate.

  • Incubation:

    • Carefully place the donor plate on top of the acceptor plate, creating a "sandwich".[6]

    • Incubate the plate assembly at room temperature for a defined period (e.g., 5 to 18 hours) with gentle shaking.[9]

  • Quantification and Data Analysis:

    • After incubation, separate the plates.

    • Determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.[2][6]

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - C_A(t) / C_eq) Where V_D and V_A are the volumes of the donor and acceptor wells, A is the filter area, t is the incubation time, C_A(t) is the compound concentration in the acceptor well at time t, and C_eq is the equilibrium concentration.

Protocol 3: Metabolic Stability Assay using Liver Microsomes

This protocol measures the rate at which a compound is metabolized by Phase I enzymes.

Rationale: The liver is the primary site of drug metabolism.[10][11] This assay predicts hepatic clearance by measuring the disappearance of the parent compound over time when incubated with liver microsomes, which are rich in CYP enzymes.[10][11] It is crucial for comparing the metabolic liabilities of the piperidine scaffold versus the dual-nitrogen piperazine scaffold.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).[1]

    • Prepare a working solution of pooled human liver microsomes (e.g., at 0.5 mg/mL protein concentration) in the buffer and keep on ice.[10]

    • Prepare a solution of the required cofactor, NADPH (e.g., 1 mM), which initiates the metabolic reaction.[10]

    • Prepare working solutions of the test compounds (e.g., at 1 µM final concentration).[1]

  • Incubation:

    • In a 96-well plate, combine the buffer, microsome solution, and test compound. Include control compounds with known stability (e.g., dextromethorphan, midazolam).[1][12]

    • Pre-incubate the plate at 37°C for a few minutes.

    • Initiate the reaction by adding the NADPH solution. A parallel incubation without NADPH serves as a negative control to account for non-enzymatic degradation.[12]

  • Time-Point Sampling and Reaction Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 45 minutes), stop the reaction in designated wells by adding a cold quench solution, typically acetonitrile containing an internal standard for LC-MS/MS analysis.[1][10][12]

  • Analysis:

    • Centrifuge the plate to precipitate the proteins.

    • Analyze the supernatant using LC-MS/MS to quantify the amount of the parent compound remaining at each time point.

    • Plot the natural logarithm of the percentage of parent compound remaining versus time. The slope of this line corresponds to the rate of metabolism.

    • From the slope, calculate the in vitro half-life (t₁/₂) and the intrinsic clearance (Clᵢₙₜ).

Part 5: Strategic Scaffold Selection

The decision to use a piperidine or piperazine scaffold is a strategic one, guided by the specific therapeutic target, the desired ADME properties, and the intended pharmacological effect.[1][4]

Choose Piperidine when:

  • A strong basic center is required for a critical ionic interaction in the binding site.

  • Enhanced membrane permeability and higher lipophilicity are desired, for instance, to target the CNS or access a greasy binding pocket.[1][4]

  • A simpler metabolic profile is a priority.[1][4]

Choose Piperazine when:

  • Increased aqueous solubility is a primary goal to improve formulation characteristics.[1][4]

  • The dual nitrogen atoms can be leveraged for multi-polar interactions or as versatile synthetic handles for further modification.[6]

  • The scaffold's properties as a "privileged structure" in certain target classes, like kinases, are advantageous.[1]

Conclusion

Piperidine and piperazine are not merely interchangeable rings; they are distinct chemical entities that impart unique properties to enzyme inhibitors. Piperidine, with its higher basicity and lipophilicity, excels at providing strong anchoring points and enhanced membrane permeability.[1][4] Piperazine offers greater aqueous solubility, tunable basicity, and versatile interaction potential, making it a mainstay in target classes like kinases.[1][4] A thorough understanding of their comparative physicochemical properties and pharmacokinetic behaviors, validated through a rigorous experimental workflow, is paramount for the rational design and successful development of next-generation enzyme inhibitors. Ultimately, both scaffolds will continue to be indispensable tools in the medicinal chemist's arsenal.[1]

References

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray. [Link]

  • Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec. [Link]

  • ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science. [Link]

  • Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • Protocol for the Human Liver Microsome Stability Assay - ResearchGate. [Link]

  • IC50 Determination - edX. [Link]

  • In vitro drug metabolism: for the selection of your lead compounds. [Link]

  • Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096) - BioAssay Systems. [Link]

  • The medicinal chemistry of piperazines: A review - Scilit. [Link]

  • Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. [Link]

  • Comparative Binding Analysis of Dipeptidyl Peptidase IV (DPP-4) with Antidiabetic Drugs – An Ab Initio Fragment Molecular Orbital Study | PLOS One. [Link]

  • 11: Activity 3-2 - Determining the IC₅₀ of Inhibitor - Biology LibreTexts. [Link]

  • A standard operating procedure for an enzymatic activity inhibition assay - PubMed. [Link]

  • Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents - MDPI. [Link]

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC. [Link]

  • Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. [Link]

  • Time Dependent CYP Inhibition (IC50 Shift) | Cyprotex - Evotec. [Link]

  • pKa Values of Some Piperazines at (298, 303, 313, and 323) K - University of Regina. [Link]

  • Piperazines – Knowledge and References - Taylor & Francis. [Link]

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Comparative Guide: Synthetic Routes to Functionalized Benzoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of synthetic routes for functionalized benzoic acids, moving beyond standard textbook definitions to address practical challenges in drug discovery and process chemistry.

Executive Summary & Strategic Selection

Benzoic acid moieties are ubiquitous pharmacophores. While classical methods (Grignard carboxylation, alkylbenzene oxidation) remain valid for simple substrates, they often fail in the presence of sensitive functional groups (esters, nitriles, ketones) common in modern drug candidates.

This guide compares three distinct generations of synthesis:

  • Route A (Classical): Benzylic Oxidation (High waste, low tolerance).

  • Route B (The Modern Standard): Pd-Catalyzed Carbonylation using CO Surrogates (High tolerance, scalable, safety-optimized).

  • Route C (The Green Frontier): Reductive Carboxylation using CO₂ (Atom economical, emerging utility).

Decision Matrix: Which Route to Choose?
  • Use Route A if: Starting material is a cheap toluene derivative; substrate has no oxidizable groups (alcohols, aldehydes, alkenes).

  • Use Route B if: Substrate is an aryl halide (I, Br, Cl) with sensitive groups (ester, ketone, nitro); you need high reliability and scalability without handling CO gas cylinders.

  • Use Route C if: You are exploring "Green Chemistry" metrics; you want to utilize CO₂ as a C1 source; you are working with aryl chlorides/bromides and can handle heterogeneous reductants (Mn/Zn).

Technical Deep Dive & Protocols

Route A: Benzylic Oxidation (The "Brute Force" Approach)
  • Mechanism: Radical abstraction of benzylic hydrogen followed by sequential oxidation.[1]

  • Expertise Insight: While KMnO₄ is the textbook reagent, it is notoriously messy (MnO₂ sludge) and incompatible with other oxidizable groups. For scale-up, aerobic oxidation with Co/Mn catalysts is preferred, but for lab-scale functionalized substrates, this route is often too harsh.

  • Critical Limitation: Requires at least one benzylic hydrogen.[1][2] tert-Butyl groups will not oxidize.[1][2]

Protocol: Modified Permanganate Oxidation (Lab Scale)
  • Substrate: 4-Nitrotoluene (Resistant to electrophilic attack, suitable for radical oxidation).

  • Reagents: KMnO₄ (2.5 equiv), Pyridine/Water (1:1).

  • Dissolution: Dissolve 10 mmol substrate in 20 mL Pyridine/Water mixture.

  • Addition: Add KMnO₄ portion-wise at 70°C to control exotherm.

  • Reflux: Heat to reflux (95°C) for 4-6 hours. Purple color must persist (add more KMnO₄ if it turns brown/clear).

  • Workup: Filter hot to remove MnO₂. Acidify filtrate with HCl to pH 2.

  • Isolation: Collect precipitate by filtration. Recrystallize from water.

Route B: Pd-Catalyzed Carbonylation with Phenyl Formate (The "Lab-Safe" Standard)
  • Concept: Instead of using toxic, flammable CO gas cylinders, this method uses Phenyl Formate as a solid/liquid CO surrogate. It decomposes in situ to release CO, which is immediately consumed by the catalyst.

  • Mechanism: Oxidative addition of Ar-X to Pd(0), followed by CO insertion (migratory insertion) and nucleophilic attack by water/hydroxide.

  • Expertise Insight: The use of bulky phosphine ligands (e.g.,

    
     or Xantphos) is crucial to stabilize the acyl-palladium intermediate and prevent catalyst decomposition. Phenyl formate is superior to other surrogates (like aldehydes) because the byproduct (phenol) is easily removed.
    
Protocol: CO-Free Carbonylation[3]
  • Substrate: 4-Bromoanisole (Electron-rich, typically sluggish in nucleophilic substitutions).

  • Reagents: Phenyl Formate (1.5 equiv),

    
     (2 mol%), Xantphos (3 mol%), 
    
    
    
    (2 equiv).
  • Solvent: Acetonitrile (MeCN).

Step-by-Step Workflow:

  • Setup: In a glovebox or under Ar flow, charge a reaction tube with 4-bromoanisole (1.0 mmol),

    
     (4.5 mg), and Xantphos (17 mg).
    
  • Solvent/Base: Add degassed MeCN (5 mL) and

    
     (280 µL).
    
  • Surrogate: Add Phenyl Formate (183 mg, 1.5 mmol). Cap the tube tightly.

  • Reaction: Heat block to 80°C for 12 hours. (Note: Pressure buildup is minimal compared to CO gas, but use a pressure-rated vessel).

  • Quench: Cool to RT. Dilute with EtOAc and water.

  • Extraction: The product is in the aqueous phase as the triethylammonium salt. Wash the organic layer (removes phenol byproduct). Acidify aqueous layer with HCl to pH 1. Extract the free acid into EtOAc.

  • Yield: Typically 85-95%.

Route C: Ni-Catalyzed Reductive Carboxylation (The "CO₂ Fixation" Approach)
  • Concept: Direct utilization of CO₂ (1 atm) to convert Aryl Halides to acids.[4][5][6]

  • Mechanism: Unlike Pd-carbonylation (which requires CO), this cycle involves reducing the metal center. An Aryl-Ni(II) species is reduced to Aryl-Ni(I) by Mn powder, which then attacks CO₂.[7]

  • Expertise Insight: This method tolerates aryl chlorides, which are cheaper than bromides. However, the heterogeneous nature of the reductant (Mn powder) requires vigorous stirring. Moisture control is critical to prevent protonation of the aryl-metal intermediate (hydrodehalogenation).

Protocol: Ni/Mn-Mediated Carboxylation[5][7][8]
  • Substrate: Methyl 4-chlorobenzoate (Ester group would react with Grignard; safe here).

  • Catalyst:

    
     (5 mol%), 
    
    
    
    (10 mol%).[5]
  • Reductant: Mn powder (2.0 equiv),

    
     (0.5 equiv - additive to break Mn oxide surface).
    
  • Gas:

    
     (balloon).
    

Step-by-Step Workflow:

  • Activation: Flame-dry the flask. Add Mn powder and

    
    .[5] Dry under vacuum/heat to ensure Mn surface is active.
    
  • Catalyst: Add Ni catalyst and ligand. Cycle

    
    /Vacuum 3 times.
    
  • Solvent: Add DMF (anhydrous).

  • Substrate: Add aryl chloride (1.0 mmol).

  • Gas: Purge with

    
     balloon. Keep balloon attached (1 atm).
    
  • Reaction: Stir vigorously at RT (or 40°C for sluggish substrates) for 24h.

  • Workup: Quench with dilute HCl (dissolves Mn salts and protonates carboxylate). Extract with EtOAc.

Comparative Analysis & Data

The following table synthesizes performance metrics based on recent literature comparisons (see References).

FeatureRoute A: OxidationRoute B: Pd-CarbonylationRoute C: Ni-Reductive (CO₂)
Starting Material Toluene derivativesAryl Bromides/IodidesAryl Chlorides/Bromides
C1 Source Methyl group (internal)Phenyl Formate (CO surrogate)CO₂ Gas (1 atm)
Func.[5][6][7] Group Tolerance Low (No alcohols, aldehydes)Excellent (Esters, ketones, nitriles)Good (Esters, nitriles tolerated)
Atom Economy Poor (Loss of H, heavy oxidants)Moderate (Loss of Phenol)High (Direct CO₂ fixation)
Scalability High (Industrial standard)High (Avoids gas handling)Moderate (Heterogeneous mixing)
Typical Yield 60-80%85-99% 70-90%
Key Safety Risk Exotherms, strong oxidantsMild pressure, Pd traceMn waste, CO₂ handling

Visualizing the Pathways

The diagram below contrasts the mechanistic logic of the two metal-catalyzed routes (B and C), highlighting why Route B is often preferred for reliability (homogeneous cycle) while Route C is preferred for cost/green metrics (CO₂ + Ni).

SyntheticRoutes cluster_Pd Route B: Pd-Carbonylation (CO Surrogate) cluster_Ni Route C: Ni-Reductive Carboxylation (CO2) Start Aryl Halide (Ar-X) Pd_OxAdd Ar-Pd(II)-X Start->Pd_OxAdd Pd(0) Ni_OxAdd Ar-Ni(II)-X Start->Ni_OxAdd Ni(0) CO_Insert Ar-CO-Pd(II)-X Pd_OxAdd->CO_Insert + CO Prod_B Ar-COOH CO_Insert->Prod_B + H2O / -Pd(0) PhForm Phenyl Formate CO_Gen CO (in situ) PhForm->CO_Gen Et3N, Heat CO_Gen->CO_Insert Ni_Red Ar-Ni(I) Ni_OxAdd->Ni_Red + Mn (SET) CO2_Insert Ar-COO-Ni(II) Ni_Red->CO2_Insert + CO2 Prod_C Ar-COOH CO2_Insert->Prod_C + H+ / -Ni(II) Mn_Red Mn -> Mn(II)

Caption: Comparison of Pd-Catalyzed Carbonylation (Homogeneous, CO insertion) vs. Ni-Catalyzed Carboxylation (Reductive, CO₂ attack).

References

  • Transition-Metal-Catalyzed Carboxylation of Organic Halides and Their Surrogates with Carbon Dioxide. Synthesis, 2018. Link

  • Metal-Catalyzed Carboxylation of Organic (Pseudo)halides with CO2. ACS Catalysis, 2016. Link

  • Palladium-Catalyzed Carbonylation of Aryl, Alkenyl, and Allyl Halides with Phenyl Formate. Organic Letters, 2012.[3] Link

  • Palladium-Catalyzed Carbonylation of Aryl Bromides with Carbon Dioxide To Access Aryl Carboxylic Acids. Journal of Organic Chemistry, 2023.[4] Link

  • Formal C−H Carboxylation of Unactivated Arenes. Chemistry - A European Journal, 2020. Link

  • Oxidation of Alkylbenzenes to Benzoic Acids. Chemistry LibreTexts, 2020. Link

Sources

A Comparative Guide to the Isomer-Specific Biological Activity of Methylpiperidinyl Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the principle that stereochemistry dictates biological activity is a cornerstone of medicinal chemistry. The methylpiperidine scaffold, a privileged structure in numerous pharmaceuticals, serves as a compelling canvas to illustrate this principle.[1] The seemingly minor addition of a methyl group introduces chirality and, in many cases, geometric isomerism, leading to profound differences in pharmacology between isomers.

This guide provides an in-depth comparison of the biological activities of methylpiperidinyl isomers, moving beyond a simple recitation of data to explain the causality behind experimental choices and to provide actionable, field-proven protocols. We will dissect well-characterized examples, present supporting experimental data, and offer detailed methodologies to empower your own research endeavors.

The Foundational Principle: Stereoselectivity in Drug Action

A molecule's three-dimensional structure is paramount to its interaction with chiral biological macromolecules like receptors and enzymes. The classic "three-point interaction" model posits that for a chiral molecule to be distinguished from its enantiomer by a binding site, a minimum of three points of interaction are required. A mismatch in even one of these points, due to incorrect stereochemistry, can drastically reduce or abolish binding affinity and, consequently, biological activity. This fundamental concept explains why one isomer of a drug can be a potent therapeutic while another is inactive or, in some cases, contributes to off-target effects and toxicity.[2]

The piperidine ring itself is a conformationally flexible six-membered heterocycle, typically adopting a chair conformation.[1] The placement of a methyl group creates stereocenters and can result in different diastereomers (e.g., cis/trans isomers), each with a unique spatial orientation that dictates how it fits into a complex biological target.

cluster_Concept The Role of Isomerism cluster_Activity Differential Biological Outcomes Racemic Racemic Mixture (e.g., dl-Methylpiperidine Compound) Separation Chiral Separation (HPLC, SFC, etc.) Racemic->Separation Isolation Isomer1 Isomer A (e.g., d-enantiomer, trans-isomer) Separation->Isomer1 Isomer2 Isomer B (e.g., l-enantiomer, cis-isomer) Separation->Isomer2 Target Biological Target (Receptor, Enzyme) Isomer1->Target Optimal Fit Isomer2->Target Poor Fit Activity High Affinity Therapeutic Effect Target->Activity Inactivity Low/No Affinity Inactive or Off-Target Effects Target->Inactivity

Caption: Logical flow from a racemic mixture to distinct biological activities.

Case Study: Methylphenidate Enantiomers and Catecholamine Reuptake

Methylphenidate is a classic example of stereospecific activity. It is a psychostimulant primarily used to treat Attention-Deficit Hyperactivity Disorder (ADHD). The molecule has two chiral centers, giving rise to four possible stereoisomers: d-threo, l-threo, d-erythro, and l-erythro. The clinically used formulation, commonly known as Ritalin, is a racemic mixture of the threo enantiomers, dl-threo-methylphenidate.[3]

The therapeutic action of methylphenidate stems from its ability to block the dopamine transporter (DAT) and the norepinephrine transporter (NET), increasing the levels of these neurotransmitters in the synaptic cleft. However, extensive research has demonstrated that this activity is almost exclusively attributed to one enantiomer.

Comparative Experimental Data

The d-threo-methylphenidate (dexmethylphenidate) isomer is significantly more potent than the l-threo-methylphenidate isomer at inhibiting catecholamine reuptake.[4][5] The l-isomer is approximately 10-fold less potent in this regard.[3][6] This disparity in potency is the primary reason why d-threo-methylphenidate is considered the pharmacologically active isomer and has been developed as a single-enantiomer medication (Focalin®).[6]

IsomerTargetPotency (IC50 or Ki, nM) - Representative ValuesPrimary Contributor to Efficacy
d-threo-methylphenidate Dopamine Transporter (DAT)~13 nMYes [3][5]
Norepinephrine Transporter (NET)~39 nMYes [5]
l-threo-methylphenidate Dopamine Transporter (DAT)>130 nMNo [4][6]
Norepinephrine Transporter (NET)>390 nMNo [3]

Causality Behind the Activity Difference

The significant difference in potency arises from the stereoselective binding pocket of the dopamine and norepinephrine transporters. The three-dimensional arrangement of the phenyl and piperidine rings, along with the methyl ester group in the d-threo configuration, allows for an optimal fit into the binding site. The l-threo isomer, with its opposite configuration, cannot achieve the same high-affinity interactions, resulting in dramatically lower potency. For oral formulations, due to enantioselective metabolism in the liver, the plasma concentrations of the d-isomer are already much higher than the l-isomer, further cementing the d-isomer as the sole pharmacologically active moiety in a clinical context.[3][4]

DAT {Dopamine Transporter (DAT)| Binding Pocket} DA_reuptake Dopamine Reuptake DAT->DA_reuptake Mediates d_MPH d-threo-Methylphenidate d_MPH->DAT:p1 High Affinity Binding (Optimal Fit) d_MPH->DA_reuptake Potent Inhibition l_MPH l-threo-Methylphenidate l_MPH->DAT:p1 Low Affinity Binding (Poor Fit) DA_synapse Increased Synaptic Dopamine DA_reuptake->DA_synapse Leads to cluster_prep Preparation cluster_run HPLC Run cluster_analysis Data Analysis A Select Chiral Stationary Phase (CSP) B Prepare Mobile Phase (Hexane/IPA + 0.1% DEA) A->B D Equilibrate System B->D C Prepare Racemic Sample (1 mg/mL) E Inject Sample C->E D->E F Isocratic Elution E->F G Detect Peaks (UV) F->G H Calculate Resolution (Rs) and Enantiomeric Excess (ee%) G->H

Sources

Benchmarking New Sulfonamide Inhibitors: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the preclinical benchmarking of new sulfonamide inhibitors against established drugs. It is designed for researchers, scientists, and drug development professionals, offering in-depth technical protocols and field-proven insights to ensure scientific integrity and accelerate the journey from discovery to clinical evaluation.

Introduction: The Enduring Relevance of Sulfonamides and the Need for Rigorous Benchmarking

Sulfonamides, the first class of synthetic antimicrobial agents, continue to be a cornerstone of medicinal chemistry.[1] Their mechanism of action, the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for folate synthesis in many pathogens, remains a validated and attractive target for antimicrobial drug development.[1][2] As microbial resistance to existing therapies continues to rise, the development of novel sulfonamide inhibitors with improved efficacy, selectivity, and pharmacokinetic profiles is of paramount importance.

This guide provides a structured approach to the preclinical evaluation of new sulfonamide candidates, emphasizing direct and objective comparison with established drugs such as sulfamethoxazole. By following the detailed methodologies outlined herein, researchers can generate robust and reliable data packages to support lead optimization and informed decision-making for Investigational New Drug (IND) applications.

The Scientific Foundation: Mechanism of Action and Rationale for Experimental Design

Sulfonamides mimic the natural substrate of DHPS, para-aminobenzoic acid (PABA).[2] This structural similarity allows them to bind to the active site of the enzyme, competitively inhibiting the synthesis of dihydropteroic acid, a precursor to folic acid.[1] Bacteria are unable to import folic acid and must synthesize it de novo, making this pathway essential for their survival.[1] In contrast, humans obtain folic acid from their diet, rendering them insensitive to the action of DHPS inhibitors.[1] This selective toxicity is the basis for the therapeutic utility of sulfonamides.

The experimental design for benchmarking new sulfonamides is therefore centered on quantifying their ability to inhibit DHPS, their efficacy in inhibiting bacterial growth in cell-based systems, and their behavior within a biological system through pharmacokinetic and pharmacodynamic studies.

In Vitro Benchmarking: From Enzyme Inhibition to Cellular Potency

The initial stages of benchmarking focus on the intrinsic activity of the new sulfonamide inhibitor at both the molecular and cellular levels. These in vitro assays provide a quantitative measure of potency and a direct comparison to established drugs.

High-Throughput Screening of Dihydropteroate Synthase (DHPS) Inhibition

For the initial identification of promising candidates from a library of new sulfonamides, a high-throughput screening (HTS) assay is essential.[3] A coupled spectrophotometric assay is a robust and automatable method for this purpose.[4][5]

Experimental Workflow: High-Throughput DHPS Inhibition Assay

HTS_DHPS_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents: - DHPS Enzyme - Substrates (PABA, DHPPP) - Coupling Enzyme (DHFR) - NADPH - Assay Buffer dispense Dispense Reagents & Compounds into 384-well plates reagents->dispense compounds Prepare Compound Plates: - Serial dilutions of new  sulfonamides - Control (Sulfamethoxazole) compounds->dispense incubate Pre-incubate Enzyme and Inhibitors dispense->incubate initiate Initiate Reaction with Substrates incubate->initiate read Kinetic Reading: Monitor NADPH depletion at 340 nm initiate->read rates Calculate Initial Reaction Rates read->rates ic50 Determine IC50 values from dose-response curves rates->ic50 compare Compare IC50 values of new inhibitors to Sulfamethoxazole ic50->compare

Caption: High-throughput screening workflow for DHPS inhibitors.

Detailed Protocol: High-Throughput DHPS Inhibition Assay

  • Reagent Preparation:

    • Prepare a stock solution of purified recombinant DHPS enzyme in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 8.3, 0.1 mg/mL BSA, 4 mM TCEP).[6]

    • Prepare stock solutions of the substrates, p-aminobenzoic acid (PABA) and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP).

    • Prepare a stock solution of the coupling enzyme, dihydrofolate reductase (DHFR), and its cofactor, NADPH.[4][5]

    • Prepare serial dilutions of the new sulfonamide inhibitors and the reference compound (e.g., sulfamethoxazole) in DMSO.

  • Assay Procedure:

    • Using an automated liquid handler, dispense a small volume of each compound dilution into the wells of a 384-well microplate.[6]

    • Add the DHPS enzyme solution to each well and pre-incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding a mixture of the substrates (PABA and DHPPP), DHFR, and NADPH.

    • Immediately begin monitoring the decrease in absorbance at 340 nm using a microplate reader, which corresponds to the oxidation of NADPH.[4][5]

  • Data Analysis:

    • Calculate the initial reaction velocity for each well.

    • Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for each compound.

    • Directly compare the IC50 values of the new sulfonamide inhibitors to that of sulfamethoxazole.

Antimicrobial Susceptibility Testing (AST)

Following the identification of potent DHPS inhibitors, the next critical step is to assess their ability to inhibit bacterial growth in a cellular context. Antimicrobial Susceptibility Testing (AST) determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[7]

Experimental Workflow: Broth Microdilution for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis culture Culture Bacterial Strains: - E. coli ATCC 25922 - S. aureus ATCC 29213 inoculum Prepare Standardized Inoculum (0.5 McFarland) culture->inoculum inoculate Inoculate Plates with Bacterial Suspension inoculum->inoculate plates Prepare Serial Dilutions of Inhibitors in 96-well plates plates->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read Visually Inspect for Bacterial Growth (Turbidity) incubate->read mic Determine MIC: Lowest concentration with no visible growth read->mic compare Compare MIC values of new inhibitors to Sulfamethoxazole mic->compare

Caption: Workflow for MIC determination by broth microdilution.

Detailed Protocol: Broth Microdilution MIC Assay

  • Preparation:

    • Culture the desired bacterial strains (e.g., Escherichia coli ATCC 25922 and Staphylococcus aureus ATCC 29213) on appropriate agar plates.

    • Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard in cation-adjusted Mueller-Hinton broth (CAMHB).[8]

    • In a 96-well microtiter plate, prepare twofold serial dilutions of the new sulfonamide inhibitors and sulfamethoxazole in CAMHB.[8]

  • Inoculation and Incubation:

    • Inoculate each well with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

    • Include a growth control (no drug) and a sterility control (no bacteria).

    • Incubate the plates at 35°C for 16-20 hours.[9]

  • MIC Determination:

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.[7]

    • For some bacteriostatic agents like sulfonamides, trailing endpoints may be observed. The recommended endpoint is an 80% or greater reduction in growth compared to the control.[9]

Comparative Data Presentation: In Vitro Efficacy

CompoundDHPS IC50 (µM)E. coli MIC (µg/mL)S. aureus MIC (µg/mL)
New Sulfonamide 1 0.548
New Sulfonamide 2 1.2816
Sulfamethoxazole 2.51632

Preclinical In Vivo and Ex Vivo Evaluation

Promising candidates from in vitro screening must be further evaluated in preclinical models to assess their pharmacokinetic (PK) and pharmacodynamic (PD) properties, as well as their in vivo efficacy and safety.

In Vitro ADME and Cytotoxicity

Before advancing to animal models, it is crucial to evaluate the Absorption, Distribution, Metabolism, and Excretion (ADME) properties and the potential cytotoxicity of the new sulfonamide inhibitors.[10][11]

  • Solubility and Permeability: Assess the aqueous solubility and cell permeability (e.g., using a Caco-2 cell model) of the compounds.[10]

  • Metabolic Stability: Determine the metabolic stability of the compounds in liver microsomes or hepatocytes.[10]

  • Plasma Protein Binding: Measure the extent of binding to plasma proteins, as only the unbound fraction is pharmacologically active.[10]

  • Cytotoxicity: Evaluate the cytotoxicity of the compounds against a panel of mammalian cell lines (e.g., HepG2, HEK293) to assess their therapeutic index.[12][13][14]

Pharmacokinetic/Pharmacodynamic (PK/PD) Studies

PK/PD studies are essential for understanding the relationship between drug exposure and antimicrobial effect, and for predicting clinical efficacy.[7][15][16]

Key PK/PD Parameters for Antibacterials:

  • fAUC/MIC: The ratio of the free drug area under the concentration-time curve to the MIC.

  • fCmax/MIC: The ratio of the maximum free drug concentration to the MIC.

  • %fT > MIC: The percentage of the dosing interval during which the free drug concentration remains above the MIC.

Experimental Workflow: Preclinical PK/PD Evaluation

PKPD_Workflow cluster_pk Pharmacokinetics (PK) cluster_pd Pharmacodynamics (PD) cluster_integration PK/PD Integration dosing Administer single dose to animal model (e.g., mouse) sampling Collect serial blood samples over time dosing->sampling analysis Quantify drug concentration in plasma (LC-MS/MS) sampling->analysis parameters Calculate PK parameters: Cmax, AUC, t1/2 analysis->parameters index Determine the predictive PK/PD index (fAUC/MIC, fCmax/MIC, or %fT>MIC) parameters->index infection_model Establish infection model (e.g., thigh infection) treatment Administer multiple doses at varying levels infection_model->treatment bacterial_load Measure bacterial load in tissue at 24h treatment->bacterial_load efficacy Correlate bacterial reduction with drug exposure bacterial_load->efficacy efficacy->index target Define the magnitude of the PK/PD index required for efficacy index->target

Caption: Workflow for preclinical PK/PD studies.

In Vivo Efficacy in Animal Models of Infection

The ultimate preclinical validation of a new sulfonamide inhibitor is its ability to effectively treat an infection in a relevant animal model.[17][18][19] The murine thigh infection model is a commonly used and well-characterized model for evaluating the efficacy of antibacterial agents.[20]

Detailed Protocol: Murine Thigh Infection Model

  • Animal Preparation: Use immunocompetent or neutropenic mice, depending on the desired experimental conditions.

  • Infection: Inject a standardized inoculum of the target pathogen (e.g., S. aureus) into the thigh muscle.

  • Treatment: At a specified time post-infection, begin treatment with the new sulfonamide inhibitor, the reference drug (sulfamethoxazole), and a vehicle control, administered via a clinically relevant route (e.g., oral or intravenous).

  • Efficacy Assessment: At 24 hours post-treatment, euthanize the animals, harvest the thigh tissue, homogenize it, and perform quantitative bacterial culture to determine the bacterial load (CFU/gram of tissue).

  • Data Analysis: Compare the reduction in bacterial load in the treated groups to the vehicle control group.

Comparative Data Presentation: In Vivo Efficacy

Treatment GroupDose (mg/kg)Mean Bacterial Load (log10 CFU/g) ± SD
Vehicle Control-7.5 ± 0.3
New Sulfonamide 1 504.2 ± 0.4
Sulfamethoxazole 505.8 ± 0.5

Regulatory Considerations: Assembling a Data Package for IND Submission

All preclinical studies should be conducted in compliance with Good Laboratory Practice (GLP) regulations where required.[3][21] The data generated from the benchmarking studies described in this guide will form a critical part of the pharmacology and toxicology sections of an Investigational New Drug (IND) application submitted to the U.S. Food and Drug Administration (FDA).[21][22][23][24][25]

The IND submission should include:

  • A comprehensive summary of the in vitro and in vivo studies.

  • Detailed protocols and all raw data.

  • A clear comparison of the new sulfonamide inhibitor to the established drug, highlighting its potential advantages.

  • A thorough safety and toxicology assessment.

Conclusion

The rigorous preclinical benchmarking of new sulfonamide inhibitors is essential for identifying promising candidates and de-risking their development. By following the structured approach and detailed protocols outlined in this guide, researchers can generate a robust and comprehensive data package that will facilitate informed decision-making and support successful regulatory submissions. This systematic evaluation, grounded in scientific integrity and a deep understanding of the underlying pharmacology, is the foundation for developing the next generation of effective antimicrobial therapies.

References

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  • Wang, Q. (2024). Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. Journal of Cell & Molecular Pharmacology, 8, 238.
  • In Vitro Cytotoxicity Assay. (n.d.). Alfa Cytology. Retrieved February 17, 2026, from [Link]

  • Cytotoxicity Assay: From Drug Discovery and Preclinical to Clinical Phases. (n.d.). NorthEast BioLab. Retrieved February 17, 2026, from [Link]

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  • In Vitro ADME. (n.d.). Selvita. Retrieved February 17, 2026, from [Link]

  • Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. (n.d.). Creative Biolabs. Retrieved February 17, 2026, from [Link]

  • In vitro ADME-BioDuro-Global CRDMO, Rooted in Science. (n.d.). BioDuro. Retrieved February 17, 2026, from [Link]

  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. (n.d.). MDPI. Retrieved February 17, 2026, from [Link]

  • A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors. (2025, August 7). Europe PMC. Retrieved February 17, 2026, from [Link]

  • A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors. (2007, January 15). PubMed. Retrieved February 17, 2026, from [Link]

  • Data Requirements for IND Application for US FDA. (2021, January 25). ProRelix Research. Retrieved February 17, 2026, from [Link]

  • Evaluating (PK/PD) Properties of Anti-infective Agents in Preclinical Models of Infection at Lead Identification and Optimization Stages. (n.d.). TheraIndx. Retrieved February 17, 2026, from [Link]

  • Preclinical models for antimicrobial compound efficacy in vivo assays. (n.d.). Vibiosphen. Retrieved February 17, 2026, from [Link]

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  • Understanding the Investigational New Drug (IND) Application. (2024, September 29). Open MedScience. Retrieved February 17, 2026, from [Link]

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Indices of Antibiotics Predicted by a Semimechanistic PKPD Model: a Step toward Model-Based Dose Optimization. (n.d.). American Society for Microbiology. Retrieved February 17, 2026, from [Link]

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  • Identification of Small Molecule Inhibitors against Staphylococcus aureus Dihydroorotase via HTS. (2021, September 15). MDPI. Retrieved February 17, 2026, from [Link]

  • Novel Sulfonamide Derivatives as a Tool to Combat Methicillin-Resistant Staphylococcus Aureus. (2024, February 13). Taylor & Francis Online. Retrieved February 17, 2026, from [Link]

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  • How To Submit An Investigational New Drug (IND) Application. (2023, August 30). Kivo. Retrieved February 17, 2026, from [Link]

  • Sulfonamides and Sulfonamide Combinations Use in Animals. (n.d.). Merck Veterinary Manual. Retrieved February 17, 2026, from [Link]

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  • Bacterial Efficacy Models for Preclinical Research. (n.d.). IBT Bioservices. Retrieved February 17, 2026, from [Link]

  • Sulfonamides, Trimethoprim-Sulfamethoxazole, Quinolones, and Agents for Urinary Tract Infections. (n.d.). AccessPharmacy. Retrieved February 17, 2026, from [Link]

  • Minimum inhibitory concentrations of sulfonamides and trimethoprim for veterinary pathogens: New data for old antibiotics. (2025, November 8). PubMed. Retrieved February 17, 2026, from [Link]

  • High-throughput screening as a method for discovering new drugs. (2020, June 4). Drug Target Review. Retrieved February 17, 2026, from [Link]

  • PK/PD Approach to Antibiotic Therapy Review. (n.d.). RxKinetics. Retrieved February 17, 2026, from [Link]

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  • Comparison of Three Reference Methods for Testing Susceptibility of Staphylococci to Trimethoprim-Sulfamethoxazole. (n.d.). American Society for Microbiology. Retrieved February 17, 2026, from [Link]

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Beyond the Proton: A Strategic Guide to Orthogonal Structure Confirmation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Orthogonal methods for confirming the structure of synthesized compounds Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals

Executive Summary: The Cost of Assumption

In drug discovery, structural misassignment is a silent failure mode that can invalidate years of biological data. While 1D ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">


H NMR is the daily workhorse of the synthetic chemist, it is prone to ambiguity—particularly regarding regioisomerism, stereochemistry, and unexpected rearrangements. This guide moves beyond routine characterization, presenting a rigorous, orthogonal approach to structure confirmation.[1] By triangulating data from Nuclear Magnetic Resonance (NMR) , High-Resolution Mass Spectrometry (HRMS) , and Single Crystal X-Ray Diffraction (SC-XRD) , researchers can establish a self-validating structural proof that meets the highest standards of scientific integrity and ICH Q6A regulatory expectations.
Part 1: The Hierarchy of Structural Evidence

To ensure "Assignment Confidence," we must categorize evidence by its probative value. A single method is rarely sufficient for novel chemical entities (NCEs).

TierEvidence LevelMethodologyLimitation
Gold Standard Absolute ConfigurationSC-XRD Requires suitable crystal; static snapshot only.
Silver Standard Connectivity & Space2D NMR (HMBC + NOESY) Inferred geometry; requires interpretation; solvent effects.
Bronze Standard Composition & FragmentsHRMS + MS/MS No spatial info; isomers often indistinguishable.
Routine Functional Group Check1D NMR + IR High ambiguity for regioisomers and stereocenters.
Part 2: Comparative Analysis of Orthogonal Modalities

The following analysis contrasts the three pillars of structure confirmation. The "Senior Scientist" perspective focuses not just on what they do, but where they fail.

1. Nuclear Magnetic Resonance (NMR)[2][1][3][4][5][6][7][8]
  • Role: The map maker. Establishes atom-to-atom connectivity (HMBC) and spatial proximity (NOESY).

  • The Blind Spot: NMR represents an ensemble average in solution. It struggles with quaternary carbons (if relaxation is slow), overlapping signals in complex macrocycles, and "silent" symmetry elements that mask isomerism.

  • Critical Advantage: It is the only method that validates the structure in solution, which is the relevant state for biological assays.

2. High-Resolution Mass Spectrometry (HRMS)
  • Role: The accountant. Validates the elemental formula with <5 ppm error and isotopic pattern matching.

  • The Blind Spot: It cannot distinguish between regioisomers (e.g., N-methylation sites on a triazole) or stereoisomers. A correct mass does not equal a correct structure.

  • Critical Advantage: Unmatched sensitivity. It detects trace impurities and confirms the presence of halogens/metals via isotopic envelopes.

3. Single Crystal X-Ray Diffraction (SC-XRD)
  • Role: The camera. Provides a direct image of electron density, yielding bond lengths, angles, and absolute stereochemistry (anomalous dispersion).

  • The Blind Spot: "Crystal packing forces" can induce conformations that do not exist in solution. Furthermore, the crystal analyzed may be a minor impurity that crystallized preferentially over the amorphous bulk product.

  • Critical Advantage: It is the ultimate arbiter of stereochemistry and arguably the only method that requires zero "interpretation" of spectral proxies.

Summary of Operational Metrics
FeatureHigh-Field NMR (600 MHz)HRMS (Q-TOF/Orbitrap)SC-XRD
Sample State Solution (d-solvent)Solution (volatile)Solid (Single Crystal)
Sample Req. 2–10 mg< 0.1 mg0.1–0.5 mm crystal
Time to Result 1–4 Hours (2D set)< 10 Minutes2–24 Hours
Isomer Distinction High (Spatial/Magnetic)Low (Fragmentation only)Absolute
Destructive? NoYes (Trace amount)No
Part 3: The Confirmation Workflow (Logic Map)

The following diagram illustrates the decision logic for confirming a complex NCE structure.

StructureConfirmation Start Synthesized NCE Routine Routine Check: 1H NMR + LCMS Start->Routine Ambiguity Is Structure Ambiguous? (Regio/Stereoisomers?) Routine->Ambiguity Path_Cryst Can it Crystallize? Ambiguity->Path_Cryst Yes Final Structure Confirmed Ambiguity->Final No (Simple Molecule) XRD SC-XRD Analysis (Absolute Config) Path_Cryst->XRD Yes Path_Sol Solution State Path Path_Cryst->Path_Sol No (Amorphous/Oil) Synthesis Data Synthesis (Consensus Model) XRD->Synthesis NMR_2D 2D NMR Suite (HSQC, HMBC, NOESY) Path_Sol->NMR_2D HRMS HRMS (Isotopic Pattern) Path_Sol->HRMS NMR_2D->Synthesis HRMS->Synthesis Synthesis->Final

Figure 1: Decision tree for structural confirmation. Note the divergence based on physical state (crystalline vs. amorphous) and the convergence of orthogonal data for final assignment.

Part 4: Detailed Experimental Protocols

To move beyond "standard practice," these protocols emphasize parameters often overlooked that are critical for rigorous confirmation.

Protocol A: Phase-Sensitive 2D NOESY (The Spatial Validator)

Target: Distinguishing regioisomers or relative stereochemistry.

Rationale: The Nuclear Overhauser Effect (NOE) depends on the inverse sixth power of the distance (


) between nuclei.[9] It is the only NMR method that "sees" through space rather than through bonds.
  • Sample Prep: Dissolve 5–10 mg of compound in 0.6 mL of high-quality deuterated solvent (e.g., DMSO-

    
     or CDCl
    
    
    
    ). Crucial: Filter the solution through a cotton plug into the NMR tube to remove particulates that ruin field homogeneity. Degassing (bubbling with
    
    
    for 5 mins) is recommended to remove paramagnetic oxygen, enhancing relaxation times (
    
    
    ).
  • Pulse Sequence: Select a phase-sensitive NOESY sequence (e.g., noesygpphpp on Bruker systems).

  • Parameter Optimization:

    • Mixing Time (

      
      ):  This is the variable that determines "how far" you see.
      
      • Small Molecules (< 600 Da): Set

        
         to 500–800 ms . (Small molecules tumble fast; NOE build-up is slow).
        
      • Mid-size/Macrocycles (> 1000 Da): Set

        
         to 200–300 ms .[10]
        
    • Relaxation Delay (

      
      ):  Set to at least 
      
      
      
      (typically 2–3 seconds) to ensure quantitative accuracy.
  • Acquisition: Acquire 2048 (

    
    ) 
    
    
    
    256 (
    
    
    ) points. Number of scans (NS) should be 16 or 32 to resolve weak spatial correlations.
  • Self-Validation Check:

    • Phasing: Diagonal peaks should be negative (for small molecules) and cross-peaks positive (or vice versa depending on software). If diagonal and cross-peaks have the same sign for a small molecule, you may be seeing "spin diffusion" (mixing time too long) or Exchange (EXSY), not true NOE.

    • Symmetry: The spectrum must be symmetric across the diagonal. Asymmetric noise indicates thermal instability or instrument drift.

Protocol B: HRMS with Isotopic Pattern Matching

Target: Confirming elemental composition and presence of heteroatoms.

Rationale: A mass error of < 5 ppm is necessary but not sufficient. You must validate the isotopic envelope (relative abundance of


C, 

S,

Cl) to rule out isobaric interferences.
  • System Setup: ESI-QTOF or Orbitrap MS.

  • Calibration: Perform external calibration immediately prior to run using a standard tuning mix (e.g., NaCsI or commercial Calmix). Mass accuracy must be verified to be < 2 ppm.

  • Method:

    • Inject sample (1 µg/mL in MeOH/Water + 0.1% Formic Acid) via direct infusion or UPLC.

    • Acquire data in Profile Mode (not Centroid) to preserve peak shape for isotopic analysis.

    • Set resolution > 20,000 FWHM.

  • Data Analysis (The Orthogonal Step):

    • Generate a theoretical isotopic distribution for your proposed formula.

    • Overlay the theoretical pattern on the experimental spectrum.

    • Criteria: The monoisotopic peak must match < 5 ppm. The M+1 (

      
      C) and M+2 (S/Cl/Br) peaks must match relative intensity within 10%.
      
    • Self-Validation: If the mass is correct but the M+1 intensity is off by >20%, your proposed formula is incorrect (likely a co-eluting impurity or incorrect carbon count).

Part 5: Data Synthesis and Reporting

When publishing or filing regulatory documents (IND/NDA), data must be presented to show convergence.

The "Confidence Venn"

Venn NMR NMR (Connectivity) MS MS (Composition) XRD XRD (Configuration) Center CONFIRMED STRUCTURE

Figure 2: The convergence of orthogonal methods. A robust structure assignment resides only in the center intersection.

Comparison of Structural "Blind Spots"[8]
Scenario1D NMR Only1D NMR + HRMSFull Orthogonal (2D NMR + XRD)
N-Alkylation Regioisomer High Risk. Chemical shift changes are subtle and often misleading.High Risk. Isomers have identical mass and fragmentation.Resolved. HMBC shows 3-bond coupling to specific ring carbons; XRD confirms lattice position.
Enantiomer Check Fail. Enantiomers are NMR silent in achiral solvents.Fail. Identical Mass.Resolved. XRD (anomalous dispersion) or Chiral HPLC + CD.
Unexpected Salt Form Medium Risk. Counter-ion might be missed if not containing protons.Medium Risk. Salts dissociate in MS source.Resolved. XRD identifies counter-ion and stoichiometry.
References
  • International Conference on Harmonisation (ICH). (1999). ICH Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances.[11][12][13] European Medicines Agency.[11] [Link]

  • Elyashberg, M. E., Williams, A. J., & Martin, G. E. (2008). Computer-assisted structure verification and elucidation tools in NMR-based structure elucidation. Progress in Nuclear Magnetic Resonance Spectroscopy.[4][5][14][[“]] [Link]

  • Nicolaou, K. C., & Snyder, S. A. (2005). Chasing Molecules That Were Never There: Misassigned Natural Products and the Role of Chemical Synthesis in Modern Structure Elucidation. Angewandte Chemie International Edition. [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (Third Edition). Elsevier. [Link]

  • Stanford University NMR Facility. (n.d.). 2D NOESY Protocol and Parameter Setup.[Link]

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4-[(2-Methylpiperidin-1-yl)sulfonyl]benzoic acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.